Hexachloroacetone
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3,3,3-hexachloropropan-2-one | |
|---|---|---|
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InChI |
InChI=1S/C3Cl6O/c4-2(5,6)1(10)3(7,8)9 | |
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InChI Key |
DOJXGHGHTWFZHK-UHFFFAOYSA-N | |
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Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
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Molecular Formula |
C3Cl6O | |
| Record name | HEXACHLOROACETONE | |
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DSSTOX Substance ID |
DTXSID7021601 | |
| Record name | 1,1,1,3,3,3-Hexachloro-2-propanone | |
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Molecular Weight |
264.7 g/mol | |
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Physical Description |
Hexachloroacetone appears as a yellow-colored liquid. Slightly soluble in water and denser than water. Vapors are much heavier than air. Irritates skin and eyes. May be toxic by ingestion or inhalation. Used to make other chemicals., Liquid, Yellow liquid; [Hawley] | |
| Record name | HEXACHLOROACETONE | |
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Boiling Point |
202-204 °C | |
| Record name | HEXACHLOROACETONE | |
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Solubility |
Slightly sol in water; sol in acetone, MISCIBLE WITH ALIPHATIC HYDROCARBONS, VEGETABLE OILS, 2-PROPANOL AT 25 °C, MISCIBLE WITH METHANOL, AROMATIC HYDROCARBONS, MONOCHLOROBENZENE, ISOPROPANOL AT 25 °C, Sol in benzene | |
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Density |
1.444 AT 12 °C/12 °C | |
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Vapor Density |
9.2 (AIR= 1) | |
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Vapor Pressure |
0.12 [mmHg], 0.376 MM HG AT 20 °C | |
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Impurities |
Technical product contains ... 4% pentachloroacetone & 8% compounds of higher boiling points. | |
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Color/Form |
VERY LIGHT YELLOW LIQUID | |
CAS No. |
116-16-5 | |
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Melting Point |
-2 °C, MP: 15 °C /HEXACHLOROACETONE HYDRATE/ | |
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Foundational & Exploratory
Hexachloroacetone (CAS No. 116-16-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexachloroacetone (HCA), with the chemical formula C₃Cl₆O, is a halogenated ketone also known as 1,1,1,3,3,3-hexachloropropan-2-one.[1][2] It exists as a clear, colorless to yellowish liquid with a pungent odor.[3] While it has historical use as a pesticide, its primary contemporary applications are as a chemical intermediate in organic synthesis.[1][2] Notably, it serves as a precursor for the production of deuterated chloroform (CDCl₃), a common solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, and in the synthesis of certain pharmaceuticals and agrochemicals.[4][5] The high degree of chlorination in this compound imparts significant reactivity, making it a subject of interest for chemical synthesis and a concern regarding its toxicological and environmental profile. This guide provides an in-depth overview of the chemical, physical, toxicological, and spectroscopic properties of this compound, along with relevant experimental methodologies.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in a laboratory or industrial setting.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 116-16-5 | [2] |
| Molecular Formula | C₃Cl₆O | [2] |
| Molecular Weight | 264.75 g/mol | [2] |
| Appearance | Clear, colorless to yellowish liquid | [3] |
| Odor | Pungent | [4] |
| Melting Point | -3 °C | [6] |
| Boiling Point | 204 °C | [2] |
| Density | 1.743 g/mL at 25 °C | [6] |
| Flash Point | >110 °C (>230 °F) | [7] |
| Solubility in Water | Slightly soluble | [2][8] |
| Refractive Index (n20/D) | 1.511 | [6] |
Table 2: Chemical and Safety Information
| Property | Information | Reference(s) |
| Synonyms | Hexachloro-2-propanone, Perchloroacetone | [9] |
| Reactivity | Reacts with strong oxidizing agents, strong bases, and metals.[10] Incompatible with acids, bases, reducing agents, isocyanates, aldehydes, cyanides, peroxides, and anhydrides.[8] | |
| Hazardous Decomposition Products | Upon heating, it can emit toxic fumes of hydrogen chloride and phosgene.[10] | |
| Stability | Stable under normal temperatures and pressures. | [8] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly closed container. | [10] |
Toxicological Profile
This compound exhibits significant toxicity and requires careful handling. The available toxicological data indicates that it is harmful if swallowed or inhaled and causes skin and eye irritation.[9]
Table 3: Acute Toxicity Data for this compound
| Route of Exposure | Species | Value | Reference(s) |
| Oral (LD50) | Rat | 240 mg/kg | [6] |
| Dermal (LD50) | Rabbit | 2980 mg/kg | [6] |
| Inhalation (LC50) | Rat | 360 ppm (6 hours) | [6] |
| Inhalation (LC50) | Mouse | 920 mg/m³/2H | [6] |
Genotoxicity and Mutagenicity
This compound has been shown to possess mutagenic properties. In short-term bacterial mutagenicity assays, it was found to revert the Ames strains TA98 and TA100, indicating its potential to cause frameshift and base-pair substitution mutations, respectively.[11] Notably, this mutagenic effect is observed in the absence of metabolic activation by rat liver microsomes, suggesting that this compound is a direct-acting mutagen.[11] It is also active in the E. coli WP-2 and E. coli rec-BC test systems.[11] The interaction of this compound with water in DMSO solutions can lead to the formation of a non-mutagenic hydrate.[11]
Reproductive and Developmental Toxicity
A study conducted by the National Toxicology Program (NTP) evaluated the reproductive and developmental toxicity of this compound in Sprague-Dawley rats.[12] The study concluded that while it is not a reproductive toxicant in males, this compound is a reproductive toxicant in females at a dose of 400 ppm in drinking water when exposed for 35 days or less.[12] At this concentration, a decrease in the number of corpora lutea was observed, which may suggest an inhibition of ovulation.[12]
Signaling Pathways and Mechanisms of Action
The precise molecular signaling pathways affected by this compound have not been extensively elucidated in the available literature. However, its demonstrated genotoxicity as a direct-acting mutagen suggests a mechanism involving interaction with cellular macromolecules, primarily DNA.
Proposed Genotoxic Mechanism
As a direct-acting mutagen, this compound does not require metabolic activation to exert its genotoxic effects.[11] The electrophilic nature of the carbonyl carbon and the electron-withdrawing effects of the six chlorine atoms likely contribute to its reactivity towards nucleophilic sites in DNA. This can lead to the formation of DNA adducts, which if not repaired, can result in mutations during DNA replication.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. wacker.com [wacker.com]
- 4. How to Prepare this compound via the Catalytic Liquid-phase Chlorination Reaction of Acetone | Aure Chemical [aurechem.com]
- 5. CN103408413B - Method for preparing deuterated chloroform by using this compound as intermediate - Google Patents [patents.google.com]
- 6. This compound | CAS#:116-16-5 | Chemsrc [chemsrc.com]
- 7. This compound for synthesis 116-16-5 [sigmaaldrich.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound CAS 116-16-5 | 820630 [merckmillipore.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. The mutagenic properties of this compound in short-term bacterial mutagen assay systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Abstract for RDGT94008 [ntp.niehs.nih.gov]
physical and chemical properties of perchloroacetone
An In-depth Technical Guide to the Physical and Chemical Properties of Perchloroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perchloroacetone, also known as hexachloroacetone or 1,1,1,3,3,3-hexachloropropan-2-one, is a fully chlorinated organic compound with the chemical formula (Cl₃C)₂CO.[1] It is a colorless liquid that is only slightly soluble in water.[1] This document provides a comprehensive overview of its physical and chemical properties, reactivity, and safety considerations, tailored for a technical audience.
Physical Properties
Perchloroacetone is a dense liquid with a boiling point significantly higher than that of acetone, a consequence of its much greater molecular mass and intermolecular forces.[1] A summary of its key physical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 1,1,1,3,3,3-Hexachloropropan-2-one | [1] |
| Other Names | Perchloroacetone, this compound, HCA | [1][2] |
| CAS Number | 116-16-5 | [1][3] |
| Chemical Formula | C₃Cl₆O | [1][3] |
| Molar Mass | 264.75 g/mol | [1][3] |
| Appearance | Colorless liquid | [1] |
| Density | 1.732 - 1.7434 g/cm³ | [1][3] |
| Melting Point | -2 °C (271 K) | [1][3] |
| Boiling Point | 203 - 204 °C (476 - 477 K) | [1][3] |
| Solubility in Water | Slightly soluble | [1] |
| Refractive Index | 1.511 | [3] |
| Dipole Moment | 1.24 D | [3] |
| Enthalpy of Vaporization | 22.3 - 23.6 kJ/mol | [4] |
| Enthalpy of Fusion | 8.38 kJ/mol | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of perchloroacetone. The National Institute of Standards and Technology (NIST) has compiled spectral data for this compound.[5]
-
Mass Spectrometry: The mass spectrum of perchloroacetone provides information about its molecular weight and fragmentation patterns under electron ionization.[4][5]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of the carbonyl group (C=O) and the carbon-chlorine bonds.[4][5]
Due to the absence of hydrogen atoms, ¹H NMR spectroscopy is not applicable. ¹³C NMR would show a signal for the carbonyl carbon and a signal for the two equivalent trichloromethyl carbons.
Chemical Properties and Reactivity
Perchloroacetone's reactivity is dominated by the electrophilic nature of its carbonyl carbon and the presence of six chlorine atoms.
Stability and Hazardous Reactions
Perchloroacetone is stable under recommended storage conditions.[6] It is not prone to polymerization.[6] However, exposure to high temperatures, open flames, welding arcs, or ultraviolet light can cause it to decompose.[6][7]
Incompatible Materials
To ensure safety and stability, perchloroacetone should not be stored with or exposed to the following:
-
Strong bases[6]
-
Strong oxidizing agents[6]
-
Metals such as zinc powders, aluminum powders, magnesium powders, potassium, and sodium[6][7]
Caption: Chemical incompatibilities of perchloroacetone.
Reactions and Uses
The primary chemical utility of perchloroacetone stems from its function as a trichloroacetylating agent, chemically equivalent to trichloroacetyl chloride.[1] A significant industrial application is its use as a precursor in the synthesis of hexafluoroacetone.[1] It also has applications as a pesticide.[1]
Synthesis of Hexafluoroacetone:
The industrial production of hexafluoroacetone involves the treatment of perchloroacetone with hydrogen fluoride.[1]
(CCl₃)₂CO + 6 HF → (CF₃)₂CO + 6 HCl[1]
Caption: Workflow for hexafluoroacetone synthesis.
Nucleophilic Attack:
As a potent electrophile, the carbonyl carbon of perchloroacetone is susceptible to nucleophilic attack. This is the fundamental mechanism behind its action as a trichloroacetylating agent. The two trichloromethyl groups are highly electron-withdrawing, which greatly increases the partial positive charge on the carbonyl carbon, making it very reactive towards nucleophiles.
Caption: Generalized nucleophilic attack on perchloroacetone.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and reactions of perchloroacetone are typically found in specialized chemical literature and patents. The general methodologies are described below.
Synthesis of Hexafluoroacetone from Perchloroacetone
-
Objective: To replace the chlorine atoms of perchloroacetone with fluorine atoms.
-
Methodology: This is a gas-phase or liquid-phase reaction where perchloroacetone is brought into contact with hydrogen fluoride (HF), often in the presence of a catalyst. The reaction conditions (temperature, pressure, catalyst) are optimized to maximize the yield of hexafluoroacetone and minimize side reactions. The products, hexafluoroacetone and hydrogen chloride, are then separated, typically by distillation.[1]
Trichloroacetylation Reactions
-
Objective: To introduce a trichloroacetyl group onto a substrate molecule (e.g., an alcohol or amine).
-
Methodology: The substrate, acting as a nucleophile, is reacted with perchloroacetone, often in the presence of a suitable solvent and potentially a non-nucleophilic base to scavenge the trichloromethanide anion or subsequent acidic byproducts. The reaction mixture is typically stirred at a controlled temperature for a period sufficient to ensure complete reaction. Work-up procedures involve quenching the reaction, extracting the product, and purification, commonly through chromatography or crystallization.
Biological Activity and Signaling Pathways
Perchloroacetone is primarily known for its use as a pesticide, indicating broad biological toxicity rather than specific interactions with signaling pathways.[1] An extensive search of the scientific literature does not reveal any established role for perchloroacetone in specific mammalian or microbial signaling pathways. Its mode of action as a pesticide is likely due to its high reactivity as an electrophile, allowing it to indiscriminately modify essential biological macromolecules like proteins and nucleic acids, leading to cellular dysfunction and death.
Safety and Handling
Perchloroacetone is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is suspected of causing cancer and causes skin and serious eye irritation.[6][8] It may also cause drowsiness or dizziness and is toxic to aquatic life with long-lasting effects.[6][8]
-
Handling: Use in a well-ventilated area, and avoid breathing vapor.[6][9] Wear protective gloves, clothing, and eye/face protection.[8] Do not handle until all safety precautions have been read and understood.[9]
-
Storage: Store in a cool, dry, well-ventilated place away from sunlight and sources of ignition.[6] Keep containers tightly closed.[6] Do not store in aluminum or its alloys.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (CAS 116-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound [stenutz.eu]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. petrolkimya.com [petrolkimya.com]
- 7. aktasdis.com [aktasdis.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. store.safety-kleen.com [store.safety-kleen.com]
Hexachloroacetone: A Technical Guide to Its Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hexachloroacetone, also known as perchloroacetone, is a halogenated ketone with the chemical formula C₃Cl₆O.[1][2] It serves as a critical intermediate and reagent in various fields of organic synthesis, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.[3][4] Its utility stems from the two trichloromethyl groups attached to a central carbonyl, making it a powerful trichloroacetylating agent.[5][6] This document provides a comprehensive technical overview of this compound's molecular structure, physicochemical properties, synthesis protocols, and analytical characterization methods, intended for professionals in research and development.
Molecular Structure and Identification
This compound is an organic compound with the formula (Cl₃C)₂CO.[5] The IUPAC name is 1,1,1,3,3,3-Hexachloropropan-2-one.[5] The positions of the chlorine atoms are generally omitted from the common name as all possible alpha-positions are fully substituted.[5]
Chemical and Physical Properties
The key identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 1,1,1,3,3,3-Hexachloropropan-2-one | [5] |
| Synonyms | Perchloroacetone, Hexachloropropanone, HCA | [2][5][7] |
| CAS Number | 116-16-5 | [2][5] |
| Molecular Formula | C₃Cl₆O | [1][2][5] |
| Molecular Weight | 264.75 g/mol | [1][2][5][8] |
| Appearance | Colorless to yellowish liquid | [1][5] |
| Melting Point | -2 °C | [5] |
| Boiling Point | 204 °C (at 760 mmHg); 66-70 °C (at 6 mmHg) | [5] |
| Density | 1.743 g/mL at 25 °C | [1] |
| Solubility | Slightly soluble in water | [1][5] |
| InChI Key | DOJXGHGHTWFZHK-UHFFFAOYSA-N | [2][5][9] |
| SMILES | ClC(Cl)(Cl)C(=O)C(Cl)(Cl)Cl | [5] |
Experimental Protocols
Synthesis of this compound
This compound is typically produced via the catalytic liquid-phase chlorination of acetone or partially chlorinated acetones.[6] The process involves the substitution of all six alpha-hydrogens with chlorine atoms.
General Protocol: Catalytic Liquid-Phase Chlorination
-
Reactor Setup: A glass-lined or nickel reactor equipped with a condenser, gas inlet tube, and mechanical stirrer is charged with a solvent (often this compound itself) and a catalyst.[6][10] Common catalysts include activated carbon or pyridine.[6]
-
Initiation: The reactor is heated to a temperature between 130–170 °C.[6] Acetone (or a chloroacetone intermediate) is introduced into the reactor.
-
Chlorination: Chlorine gas is bubbled through the reaction mixture.[6] The reaction is highly exothermic and requires careful temperature control. The reaction proceeds through various chlorinated intermediates (mono-, di-, tri-, tetra-, and pentachloroacetone) until this compound is formed.[11]
-
Monitoring: The reaction progress can be monitored by gas chromatography (GC) to analyze the composition of the reaction mixture. The reaction is considered complete when the concentration of intermediates, particularly pentachloroacetone, is minimized.
-
Catalyst Separation: If a solid catalyst like activated carbon is used, it is separated from the crude product mixture by filtration.[6]
-
Purification: The crude this compound is purified by fractional distillation, often under reduced pressure, to separate the final product from any remaining intermediates and solvent.[6][11] Industrial processes report yields as high as 98.4%.[10]
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to confirm the carbon framework. Due to the molecule's symmetry, the two trichloromethyl carbons (-CCl₃) are chemically equivalent, and the central carbonyl carbon (C=O) gives a distinct signal. ¹³C NMR spectra for this compound are available in public databases.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify functional groups. The most prominent feature in the IR spectrum of this compound is a strong absorption band corresponding to the C=O stretching vibration of the ketone group. This data is available on the NIST Chemistry WebBook.[13]
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.[14] The mass spectrum will show the molecular ion peak and characteristic peaks resulting from the loss of chlorine atoms or CCl₃ groups, which helps in confirming the structure.[13]
Applications in Research and Drug Development
This compound is a versatile compound with several key applications:
-
Chemical Synthesis: It serves as a precursor for producing other important chemicals. For example, it is used in the industrial synthesis of hexafluoroacetone via treatment with HF.[5] It is also a raw material for producing deuterated chloroform (CDCl₃), a common NMR solvent, through hydrolysis with deuterium oxide.[6]
-
Pharmaceutical Intermediates: The compound is a building block in the synthesis of various pharmaceutical compounds, including antiviral and anti-inflammatory drugs.[4]
-
Agrochemicals: A primary use of this compound is as a pesticide and in the formulation of herbicides.[5]
-
Reagent: It functions as a trichloroacetylating agent, similar in reactivity to trichloroacetyl chloride, and is used for efficient amino acid activation in peptide synthesis.[5]
Safety and Handling
This compound is a toxic and hazardous chemical. It is harmful if swallowed and toxic if inhaled.[15][16] It can cause skin irritation and may lead to an allergic skin reaction.[15] When heated, it can evolve toxic phosgene gas.[1] Handling requires appropriate personal protective equipment (PPE), including gloves and respiratory protection, and must be done in a well-ventilated area.[6][15]
References
- 1. This compound | 116-16-5 [chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [anshulchemicals.com]
- 4. cionpharma.com [cionpharma.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. How to Prepare this compound via the Catalytic Liquid-phase Chlorination Reaction of Acetone | Aure Chemical [aurechem.com]
- 7. This compound (CAS 116-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound for synthesis 116-16-5 [sigmaaldrich.com]
- 9. This compound, 99% | Fisher Scientific [fishersci.ca]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. CN109942392B - Preparation method of this compound - Google Patents [patents.google.com]
- 12. spectrabase.com [spectrabase.com]
- 13. This compound [webbook.nist.gov]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. merckmillipore.com [merckmillipore.com]
- 16. This compound | 116-16-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Solubility of Hexachloroacetone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of hexachloroacetone in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the known solubility information and presents a detailed experimental protocol for its determination. This guide is intended to be a valuable resource for laboratory professionals requiring precise solubility data for applications in synthesis, formulation, and other research and development activities.
Core Data: Physical Properties and Solubility
This compound is a colorless to yellowish liquid with a pungent odor. Its fundamental physical properties are crucial for its handling and application in various chemical processes.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃Cl₆O | [1] |
| Molar Mass | 264.75 g/mol | [1] |
| Density | 1.743 g/cm³ at 20 °C | [2] |
| Melting Point | -3 °C | [2] |
| Boiling Point | 203-205 °C | [3] |
| Flash Point | >110 °C | [3] |
| Water Solubility | 17.5 g/L at 20 °C | [2] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Solubility | Notes |
| Water | H₂O | 1.75 g/100 mL (20 °C)[2] | Slightly soluble |
| Methanol | CH₃OH | Miscible | Data from qualitative descriptions |
| Ethanol | C₂H₅OH | Data not available | Expected to be miscible based on polarity |
| Acetone | C₃H₆O | Data not available | Expected to be miscible based on polarity |
| Diethyl Ether | (C₂H₅)₂O | Data not available | Expected to be soluble |
| Dichloromethane | CH₂Cl₂ | Data not available | Expected to be miscible |
| Chloroform | CHCl₃ | Data not available | Expected to be miscible |
| Ethyl Acetate | C₄H₈O₂ | Data not available | Expected to be soluble |
| Toluene | C₇H₈ | Data not available | Expected to be soluble |
| Hexane | C₆H₁₄ | Data not available | Expected to have lower solubility |
Experimental Protocol: Determination of Solubility
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal saturation method. This method is reliable for generating precise solubility data at a given temperature.
Materials and Equipment:
-
This compound (≥99% purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled water bath or incubator
-
Calibrated digital thermometer
-
Analytical balance (readable to ±0.0001 g)
-
Glass vials with screw caps (e.g., 20 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.22 µm)
-
Gas chromatograph (GC) with a suitable detector (e.g., FID or ECD) or a calibrated densitometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Using a calibrated pipette, add a precise volume (e.g., 10.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the vials using a mechanical shaker or periodic vigorous manual shaking for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A small amount of undissolved this compound should remain at the bottom of the vial, indicating saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the vials to stand undisturbed in the water bath for at least 4 hours to permit the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette.
-
Immediately filter the withdrawn aliquot through a 0.22 µm syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.
-
-
Quantification:
-
Gravimetric Method:
-
Accurately weigh the volumetric flask containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound until a constant weight is achieved.
-
The mass of the remaining this compound is determined by subtracting the initial weight of the empty flask.
-
-
Chromatographic Method (Recommended for volatile solvents):
-
Dilute the filtered saturated solution with a known volume of the pure solvent to bring the concentration within the calibration range of the GC.
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze both the standard solutions and the diluted sample by GC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.
-
-
-
Calculation of Solubility:
-
Express the solubility in grams per 100 mL of solvent or other desired units.
-
Safety Precautions:
-
This compound is toxic and an irritant. All experimental work should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before commencing any work.
Visualizing Experimental and Theoretical Concepts
To further aid in the understanding of the experimental process and the underlying principles of solubility, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: The "like dissolves like" principle of solubility.
References
Synthesis of Hexachloroacetone from Acetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of hexachloroacetone from acetone, focusing on the core reaction mechanism, experimental protocols, and associated quantitative data. The information presented is intended to support research, development, and process optimization in relevant chemical and pharmaceutical fields.
Core Reaction Mechanism
The synthesis of this compound from acetone proceeds via a stepwise, exhaustive chlorination of the acetone molecule. The reaction is generally understood to follow a mechanism analogous to the haloform reaction, particularly under basic or neutral conditions, involving the formation of enolate intermediates. In acidic media, the reaction proceeds through the enol form of the ketone. Each subsequent chlorination of an α-carbon increases the acidity of the remaining α-protons, facilitating further substitution until all six hydrogen atoms on the two methyl groups are replaced by chlorine atoms.
The overall transformation can be represented by the following equation:
CH₃COCH₃ + 6 Cl₂ → CCl₃COCCl₃ + 6 HCl
This process is typically catalyzed to enhance reaction rates and improve selectivity, minimizing the formation of unwanted byproducts. Common catalysts include activated carbon and pyridine-based compounds.[1]
Reaction Pathway
The chlorination of acetone to this compound is a sequential process. The initial chlorination leads to monochloroacetone, which is then further chlorinated to various dichloro-, trichloro-, tetrachloro-, and pentachloroacetone isomers before the final product, this compound, is formed.[2][3] The electron-withdrawing effect of the chlorine atoms on the α-carbon facilitates the removal of the remaining protons, making each successive chlorination step generally faster than the previous one under basic conditions.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various reported synthesis protocols.
| Parameter | Value | Catalyst | Scale | Reference |
| Yield | 98.4% | Activated Carbon | Industrial | [5] |
| 93.8% | 2-Cyanopyridine | Laboratory | [3] | |
| Final Purity | 99.9% (by mole) | Activated Carbon | Industrial | [5] |
| 97.2% (in reaction mixture) | Activated Carbon | Industrial | [6] | |
| Reaction Time | 7 hours | Activated Carbon | Industrial | [5] |
| Temperature | 150 - 160 °C | Activated Carbon | Industrial | [5] |
| 30 - 150 °C | 2-Cyanopyridine | Laboratory | [3] | |
| Pressure | 0.3 MPaG | Activated Carbon | Industrial | [6] |
Table 1: Summary of Reaction Conditions and Yields
| Reactant | Catalyst | Molar Ratio (Catalyst:Acetone) | Molar Ratio (Chlorine:Acetone) | Reference |
| Acetone | 2-Cyanopyridine | 1:14.3 | 6.9:1 | [3] |
| Acetone | Activated Carbon | Not specified (by weight) | 8.7:1 | [5] |
Table 2: Stoichiometry and Catalyst Loading
| Component | Composition (% by mass) | Time Point | Reference |
| This compound | 97.2% | After 6 hours | [5] |
| Pentachloroacetone | 2.0% | After 6 hours | [5] |
| Other Chloroacetones | 0.8% | After 6 hours | [5] |
Table 3: Example of Reaction Mixture Composition
Experimental Protocols
Industrial Scale Synthesis using Activated Carbon Catalyst
This protocol is based on a patented industrial process for the continuous production of this compound.[5][6]
Materials and Equipment:
-
3 L Nickel Reactor with a condenser and stirrer
-
Acetone
-
Chlorine gas
-
Powdered Activated Carbon (dried)
-
This compound (as solvent)
-
Absorption tower, cold trap, and aqueous sodium hydroxide solution for off-gas treatment
Procedure:
-
Charge the nickel reactor with 16.6 g of dried, powdered activated carbon.
-
Introduce chlorine gas at a rate of 0.3 L/min for 30 minutes.
-
Charge the reactor with 1,499 g of this compound as the solvent and initiate stirring.
-
Raise the internal temperature to 150 °C.
-
Increase the chlorine gas supply to 4 L/min and set the internal pressure to 0.3 MPaG.
-
After 5 minutes, begin supplying acetone at a rate of 0.023 mol/min.
-
Gradually heat the reactor to maintain a temperature between 150 °C and 160 °C. The molar flow rate ratio of chlorine to acetone should be approximately 7.7.
-
Continue the acetone supply for 6 hours.
-
Terminate the acetone supply and reduce the chlorine flow rate to 2 L/min for an additional hour to complete the chlorination of intermediates.
-
The total amount of acetone supplied is 448.0 g (7.71 mol), and the total chlorine supplied is 4,779 g (67.4 mol).
-
Pass the gas discharged from the reactor through a cooled absorption tower containing this compound, a cold trap at -20 °C, and a ~20% aqueous sodium hydroxide solution to recover any volatile organic compounds and neutralize HCl and excess chlorine.
-
After the reaction, terminate stirring and allow the activated carbon to sediment.
-
The supernatant liquid, containing the this compound product, can be decanted. The catalyst can be reused in subsequent batches.
-
The crude product can be purified by fractional distillation to achieve a purity of up to 99.9%.[1][5]
Laboratory Scale Synthesis using 2-Cyanopyridine Catalyst
This protocol describes a laboratory-scale batch synthesis of this compound.[3]
Materials and Equipment:
-
1 L glass reactor with a stirrer, thermometer, gas inlet pipe, and condenser
-
Acetone (water content < 0.1 wt%)
-
Chlorine gas
-
2-Cyanopyridine
-
Calcium chloride (for drying)
-
Equipment for reduced pressure distillation
Procedure:
-
Add 295 g (5 mol) of acetone to the 1 L glass reactor and begin stirring.
-
Introduce chlorine gas at a flow rate of 4 g/min while maintaining the reaction temperature between 30 and 40 °C using a cooling water bath. Continue until approximately 710 g (10 mol) of chlorine has been added.
-
Remove the cooling water and add 36.8 g (0.35 mol) of 2-cyanopyridine to the reaction mixture.
-
The reaction will self-heat to 110-120 °C. Continue introducing chlorine until a total of about 1775 g (25 mol) has been added.
-
Heat the reaction mixture to 140-150 °C and continue adding chlorine until a total of approximately 2450 g (34.5 mol) has been introduced.
-
Purge the reactor with nitrogen gas to remove residual chlorine and hydrogen chloride.
-
Allow the product mixture to cool and separate into layers. Separate the product layer.
-
Wash the product three times with water.
-
Dry the product with calcium chloride.
-
Purify the final product by reduced pressure distillation (0.1 KPa) to yield this compound (93.8% yield).[3]
Visualizations
References
- 1. How to Prepare this compound via the Catalytic Liquid-phase Chlorination Reaction of Acetone | Aure Chemical [aurechem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN109942392B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Haloform Reaction Mechanism: Steps, Examples & Iodoform Test [vedantu.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US9745241B2 - Production method for this compound - Google Patents [patents.google.com]
Spectroscopic Analysis of Hexachloroacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for Hexachloroacetone (CAS No. 116-16-5), a halogenated ketone with the chemical formula (Cl₃C)₂CO. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound identification and characterization.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Due to the absence of hydrogen atoms in its molecular structure, this compound does not produce a ¹H NMR spectrum.
¹³C NMR: The ¹³C NMR spectrum of this compound is characterized by two distinct signals corresponding to the carbonyl carbon and the trichloromethyl carbons.
| Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | ~170 | Carbonyl Carbon (C=O) |
| 2 | ~95 | Trichloromethyl Carbons (-CCl₃) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~1780 | Strong | C=O Stretch (Ketone) |
| ~800 | Strong | C-Cl Stretch |
Note: The exact position of the C=O stretch can be influenced by the physical state of the sample (e.g., neat, in solution).
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The molecular weight of this compound is 264.75 g/mol .[1][2][3]
| m/z | Relative Intensity | Fragment Ion |
| 117 | High | [CCl₃]⁺ |
| 119 | High | [C³⁷Cl₃]⁺ (Isotope Peak) |
| 147 | Moderate | [C₂Cl₃O]⁺ |
| 229 | Low | [M-Cl]⁺ |
| 262 | Very Low | [M]⁺ (Molecular Ion) |
Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) results in characteristic clusters of peaks for chlorine-containing fragments.
Experimental Protocols
The data presented in this guide are typically obtained using the following standard methodologies.
NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄), and transferred to an NMR tube.[4]
-
Instrumentation: Data is acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]
-
¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a defined pulse width, and an appropriate relaxation delay. Chemical shifts are referenced to the solvent signal or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy
-
Sample Preparation: For liquid samples like this compound, the spectrum can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[6] For gas-phase measurements, the sample is introduced into a gas cell.[7]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The instrument records the interference pattern of the infrared beam after it passes through the sample. A Fourier transform is then applied to this signal to obtain the final spectrum of transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) system for separation from any impurities.[6]
-
Ionization: Electron Ionization (EI) is a common method used for volatile compounds like this compound. In this process, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the Reactivity of Hexachloroacetone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexachloroacetone ((Cl₃C)₂CO), a non-flammable, colorless liquid, is a highly reactive electrophilic ketone.[1][2] Its reactivity is dominated by the presence of two strongly electron-withdrawing trichloromethyl groups, which render the carbonyl carbon exceptionally susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including alcohols, amines, hydroxide, thiols, and phosphines. The information presented herein is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing insights into the synthetic utility and reaction mechanisms of this versatile reagent.
Reactivity with Alcohols
This compound reacts with alcohols in a process analogous to the haloform reaction to yield trichloroacetate esters and chloroform. This transformation is particularly efficient for primary alcohols and is catalyzed by the presence of a hydrogen bond acceptor, such as dimethylformamide (DMF).
Reaction Mechanism
The reaction proceeds via a haloform-type mechanism. The initial step is the nucleophilic attack of the alcohol on the carbonyl carbon of this compound to form a hemiacetal intermediate. In the presence of a base or a hydrogen-bond acceptor, this intermediate collapses, leading to the formation of a trichloroacetate ester and the release of a trichloromethyl anion (:CCl₃⁻). The trichloromethyl anion then abstracts a proton from the reaction medium (e.g., the alcohol or trace water) to form chloroform (CHCl₃).
References
Unveiling the Electronic Landscape of Hexachloroacetone: A Theoretical Deep Dive
For Immediate Release
A comprehensive theoretical analysis of the electronic structure of hexachloroacetone ((Cl₃C)₂CO) reveals key insights into its conformational stability and reactivity. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth technical guide to the molecule's electronic properties, supported by data from ab initio molecular orbital calculations and gas-phase electron diffraction experiments.
This compound, a halogenated ketone, presents a unique electronic environment due to the strong electronegativity of its six chlorine atoms. Understanding this electronic structure is paramount for predicting its chemical behavior and potential applications. This guide synthesizes theoretical data to offer a detailed picture of the molecule's conformational preferences and electronic distribution.
Conformational Analysis and Molecular Geometry
Theoretical investigations, corroborated by gas-phase electron diffraction (GED), have determined that this compound predominantly exists as a single conformer with C₂ symmetry in the gas phase.[1][2] This conformation is characterized by a staggered arrangement of the two trichloromethyl (-CCl₃) groups.
A critical parameter governing the molecule's shape is the twist angle (τ) of the -CCl₃ groups relative to the central carbonyl group. Ab initio molecular orbital calculations have been instrumental in defining this and other geometric parameters.
| Parameter | Ab Initio Value | Experimental Value (GED) |
| C-C bond length (Å) | 1.558 | 1.563(6) |
| C=O bond length (Å) | 1.185 | 1.187(4) |
| C-Cl bond length (avg, Å) | 1.770 | 1.768(2) |
| C-C-C bond angle (°) | 115.6 | 114.9(8) |
| Cl-C-Cl bond angle (avg, °) | 108.8 | 109.1(2) |
| Twist angle τ(C-CCl₃) (°) | 31.6 | 31.6(12) |
| Table 1: Selected geometric parameters of this compound determined by ab initio molecular orbital calculations and gas-phase electron diffraction (GED). Note: Numbers in parentheses represent the experimental uncertainty.[1] |
Theoretical Methodology: A Closer Look
The theoretical data presented herein is primarily derived from ab initio molecular orbital calculations. These calculations provide a quantum mechanical description of the electronic structure of a molecule.
Computational Protocol:
The primary theoretical investigation into this compound's electronic structure involved the following key steps:[1][2]
-
Initial Geometry Optimization: The molecular geometry of various possible conformers of this compound was optimized using ab initio methods.
-
Vibrational Analysis: Frequency calculations were performed to confirm that the optimized structures correspond to energy minima on the potential energy surface and to aid in the analysis of vibrational spectra.
-
Potential Energy Scan: To investigate the conformational landscape, the potential energy was calculated as a function of the torsional angles of the two -CCl₃ groups. This analysis confirmed the C₂ symmetry conformer as the global minimum.
-
Force Field Scaling: Scaled quantum-mechanical (SQM) force fields were employed in conjunction with extensive geometry constraints from the ab initio calculations to refine the analysis of the experimental gas-phase electron diffraction data.[1]
Experimental Corroboration: Gas-Phase Electron Diffraction
The theoretical findings are strongly supported by experimental data from gas-phase electron diffraction (GED). This technique provides precise measurements of bond lengths, bond angles, and torsional angles in the gas phase.
Experimental Protocol (GED):
The GED experiment for this compound was conducted at a nozzle-tip temperature of 573 K (300 °C).[1]
-
Sample Introduction: A sample of this compound was vaporized and introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons was diffracted by the gaseous molecules.
-
Scattering Pattern Recording: The scattered electrons produced a diffraction pattern on a photographic plate or detector.
-
Data Analysis: The diffraction pattern was analyzed to obtain a radial distribution curve, from which the molecular geometry was determined. The experimental data was refined against a theoretical model that incorporated the results from the ab initio calculations.
Future Directions
While the conformational and geometric aspects of this compound's electronic structure are well-characterized, further theoretical studies could provide deeper insights. Investigations employing Density Functional Theory (DFT) could elucidate the nature of the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and photochemical properties.[3][4][5] Additionally, calculations of properties such as the electrostatic potential and atomic charges would provide a more complete picture of the electronic distribution and its influence on intermolecular interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Q-Chem 5.0 Userâs Manual : Density Functional Theory [manual.q-chem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Hexachloroacetone: A Technical Guide to Unlocking Novel Research Avenues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexachloroacetone (HCA), a fully chlorinated derivative of acetone, is a highly reactive compound with a history as a pesticide and a versatile intermediate in chemical synthesis. While its use as a herbicide is now largely obsolete in many regions, its unique chemical properties continue to present untapped opportunities for research and development, particularly in the fields of medicinal chemistry, novel synthetic methodologies, and toxicology. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, known synthetic applications, and toxicological profile. Crucially, it identifies and elaborates on key potential research areas where HCA could serve as a valuable tool or subject of investigation. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and conceptual frameworks to stimulate further exploration of this intriguing molecule.
Physicochemical Properties of this compound
A thorough understanding of this compound's physical and chemical characteristics is fundamental to exploring its research potential. Key quantitative data are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₃Cl₆O | [1] |
| Molecular Weight | 264.75 g/mol | [1] |
| CAS Number | 116-16-5 | [1] |
| Appearance | Colorless to yellowish liquid | [2] |
| Density | 1.743 g/cm³ at 25 °C | [1] |
| Melting Point | -2 °C | [1] |
| Boiling Point | 204 °C | [1] |
| Water Solubility | Slightly soluble | [1] |
| log Pow (Octanol/Water Partition Coefficient) | 2.59 | [3] |
| Vapor Pressure | 0.29 hPa at 20 °C | [4] |
| Flash Point | 113 °C |
Current Synthetic and Industrial Applications
This compound's utility stems from its high reactivity, primarily attributed to the electron-withdrawing nature of the two trichloromethyl groups. It is recognized as an important intermediate in the synthesis of various chemicals.[5][6]
Synthesis of Fluorinated Compounds
A significant industrial application of HCA is as a precursor to hexafluoroacetone, a valuable building block in its own right, particularly in the synthesis of fluorinated polymers and pharmaceuticals.[1]
Preparation of Deuterated Solvents
This compound is a key starting material for the synthesis of deuterated chloroform (CDCl₃), a ubiquitous solvent in NMR spectroscopy.[7] The reaction involves the hydrolysis of HCA with heavy water.
Chlorinating and Trichloroacetylating Agent
Functionally equivalent to trichloroacetyl chloride, HCA serves as a trichloroacetylating agent.[1] It is also employed as a chlorinating agent in various organic transformations.
Intermediate in Pharmaceutical and Agrochemical Synthesis
Patents and chemical suppliers frequently cite this compound as a crucial intermediate in the manufacturing of pharmaceuticals, including antiviral and anti-inflammatory drugs, and a range of agrochemicals.[2][5][8] One specific example is its use as an intermediate in the synthesis of the anesthetic agent Sevoflurane.[9]
Potential Research Areas
The following sections outline promising, yet underexplored, areas of research for this compound.
Medicinal Chemistry and Drug Development
The high reactivity of HCA makes it an intriguing starting point for the synthesis of novel bioactive molecules.
-
Novel Scaffolds for Drug Discovery: The core structure of HCA can be modified to generate a library of new compounds. Its use in [4+3] cycloaddition reactions to form bicyclic ketones opens avenues for creating complex, three-dimensional molecules that are desirable in drug discovery programs.[10]
-
Targeted Warheads for Covalent Inhibitors: The electrophilic nature of the carbonyl carbon in HCA, enhanced by the adjacent trichloromethyl groups, suggests its potential as a reactive moiety for designing covalent inhibitors. Research could focus on incorporating the this compound motif into molecules that target specific enzymes, where the carbonyl group can react with nucleophilic residues (e.g., cysteine, serine, lysine) in the active site.
-
Prodrug Strategies: The reactivity of HCA could be harnessed in the design of prodrugs. A bioactive molecule could be masked with a derivative of HCA, which is then cleaved under specific physiological conditions to release the active drug.
Advanced Synthetic Methodologies
Beyond its established roles, HCA can be explored in more advanced and novel synthetic transformations.
-
Synthesis of Heterocyclic Compounds: The reactivity of the carbonyl group and the potential for elimination of chloroform make HCA a candidate for the synthesis of various heterocyclic systems. Research could explore its reactions with binucleophiles (e.g., diamines, amino alcohols) to construct novel ring systems of potential pharmaceutical or material science interest.
-
Asymmetric Catalysis: Investigating the enantioselective reduction of the carbonyl group in HCA could lead to chiral building blocks for the synthesis of complex molecules. The development of new catalysts for such transformations would be a significant contribution to the field of organic synthesis.
Mechanistic Toxicology
While the acute toxicity of HCA is known, the underlying molecular mechanisms are poorly understood. This knowledge gap presents a significant research opportunity.
-
Induction of Apoptosis and Oxidative Stress: Many chlorinated compounds are known to induce cellular stress. Research should investigate whether HCA can trigger apoptosis and the specific signaling pathways involved (e.g., intrinsic vs. extrinsic pathways). Studies on its ability to generate reactive oxygen species (ROS) and disrupt the cellular redox balance are also warranted. The potential for HCA to cause apoptosis has been suggested for other organochlorine compounds like hexachlorobenzene.[11]
-
Mitochondrial Dysfunction: Mitochondria are key targets for many toxic substances. Investigating the effects of HCA on mitochondrial function, including its impact on the electron transport chain, mitochondrial membrane potential, and ATP synthesis, would provide valuable insights into its mechanism of toxicity.
-
Enzyme Inhibition: The electrophilic nature of HCA suggests it may act as an inhibitor of various enzymes. A broad screening of its inhibitory activity against key enzyme classes (e.g., proteases, dehydrogenases) could reveal specific molecular targets and explain its toxic effects.
Environmental Fate and Bioremediation
The environmental persistence and degradation of HCA are not well-documented.
-
Biodegradation Pathways: Research is needed to identify microorganisms capable of degrading HCA and to elucidate the enzymatic pathways involved. Studies on the biodegradation of other chlorinated aliphatic compounds suggest that both aerobic and anaerobic pathways could be relevant.[3]
-
Abiotic Degradation: Investigating the photodegradation and hydrolysis of HCA under various environmental conditions is crucial to understanding its environmental fate. The high degree of chlorination may make it resistant to simple hydrolysis, but photocatalytic degradation could be a viable pathway.[12][13]
-
Development of Bioremediation Strategies: Based on the findings from biodegradation studies, novel bioremediation strategies could be developed for contaminated sites. This could involve the use of specific microbial consortia or the enhancement of natural attenuation processes.
Experimental Protocols
To facilitate research in the proposed areas, detailed methodologies for key experiments are provided below.
Synthesis of a Bicyclic Ketone via [4+3] Cycloaddition
This protocol is adapted from the literature and demonstrates the use of HCA as a precursor for a tetrachloro-oxyallyl intermediate in a cycloaddition reaction.[10]
Materials:
-
This compound
-
Triethyl phosphite
-
Sodium trifluoroethoxide
-
Trifluoroethanol
-
Furan
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add triethyl phosphite (1 equivalent) dropwise via the dropping funnel.
-
Stir the reaction mixture at -78 °C for 1 hour to form the enol phosphate intermediate.
-
In a separate flask, prepare a solution of sodium trifluoroethoxide in trifluoroethanol.
-
To the enol phosphate solution, add furan (1.5 equivalents).
-
Slowly add the sodium trifluoroethoxide solution to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the α,α,α',α'-tetrachloro-substituted bicyclic ketone.
Assessment of Cytotoxicity and Apoptosis Induction
This protocol outlines a general workflow for evaluating the cytotoxic effects of this compound on a mammalian cell line (e.g., HepG2 human liver cancer cells).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
96-well and 6-well cell culture plates
Procedure:
MTT Assay for Cytotoxicity:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and dilute it in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Ensure the final DMSO concentration is below 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of HCA. Include a vehicle control (DMSO only) and a negative control (medium only).
-
Incubate the cells for 24 or 48 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37 °C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Annexin V/PI Staining for Apoptosis:
-
Seed HepG2 cells in a 6-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with HCA at concentrations determined from the MTT assay (e.g., IC₅₀ concentration) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Synthetic Pathways Originating from this compound
Caption: Key synthetic transformations starting from this compound.
Proposed Workflow for Investigating the Mechanism of Toxicity
Caption: A workflow for studying the cytotoxic mechanisms of this compound.
Potential Signaling Pathways for HCA-Induced Toxicity
Caption: Hypothetical signaling pathways involved in HCA-induced cellular toxicity.
Conclusion
This compound, while a compound with a history of environmental concern, possesses a chemical reactivity that warrants renewed scientific investigation. The potential research areas outlined in this guide – from the synthesis of novel drug candidates and the development of advanced synthetic methods to a deeper understanding of its toxicological mechanisms and environmental fate – offer a fertile ground for discovery. By providing a solid foundation of its known properties and detailed experimental starting points, this technical guide aims to empower researchers to explore the full potential of this compound and contribute to advancements in chemistry, toxicology, and environmental science.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cionpharma.com [cionpharma.com]
- 3. eurochlor.org [eurochlor.org]
- 4. Metabolism - Wikipedia [en.wikipedia.org]
- 5. JPS5735537A - Preparation of this compound - Google Patents [patents.google.com]
- 6. CN105899482B - The production method of this compound - Google Patents [patents.google.com]
- 7. Chloroform - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. apicule.com [apicule.com]
- 10. researchgate.net [researchgate.net]
- 11. Hexachlorobenzene triggers apoptosis in rat thyroid follicular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Hexachloroacetone: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexachloroacetone (HCA), a non-flammable, colorless liquid, is a powerful and versatile reagent in organic synthesis. Its high degree of chlorination and reactive carbonyl group make it an excellent precursor for a variety of chemical transformations, ranging from the synthesis of valuable chlorinated compounds to the construction of complex molecular frameworks. This technical guide provides a comprehensive overview of the utility of this compound as a precursor, with a focus on its key reactions, experimental protocols, and underlying mechanisms.
Chemical and Physical Properties
This compound's reactivity is a direct consequence of its molecular structure. The presence of two trichloromethyl groups flanking a carbonyl group creates a highly electrophilic center and influences the stability of reaction intermediates. A summary of its key physical and chemical properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C₃Cl₆O | [1] |
| Molar Mass | 264.75 g/mol | [1] |
| Appearance | Colorless to yellowish liquid | [2][3] |
| Density | 1.743 g/cm³ at 20 °C | [1] |
| Melting Point | -2 °C | [1] |
| Boiling Point | 204 °C | [1] |
| Solubility in Water | Slightly soluble | [1] |
Core Synthetic Applications
This compound serves as a valuable starting material for a range of important organic molecules. Its primary applications are centered around haloform-type reactions, trichloroacetylations, and rearrangements.
Synthesis of Chloroform and Deuterated Chloroform
One of the most well-documented applications of this compound is its use as a precursor to chloroform (CHCl₃) and, more importantly, deuterated chloroform (CDCl₃), a ubiquitous solvent in NMR spectroscopy.[4][5] The reaction proceeds via a haloform reaction mechanism, where the this compound is cleaved by a base.[6]
The generally accepted mechanism for the haloform reaction involves the nucleophilic attack of a hydroxide or deuteroxide ion on the carbonyl carbon of this compound. This is followed by the cleavage of a C-C bond and the formation of a trichloromethanide anion, which is subsequently protonated or deuterated.
The following is a generalized experimental protocol based on patent literature.[7][8][9] Researchers should be aware that optimization may be required.
Materials:
-
This compound
-
Deuterium oxide (D₂O)
-
Base catalyst (e.g., anhydrous potassium carbonate[7], calcium oxide[9])
-
Reaction vessel with a reflux condenser and distillation setup
Procedure:
-
To a reaction vessel, add deuterium oxide and the base catalyst.
-
While stirring, slowly add this compound to the mixture. The molar ratio of this compound to deuterium oxide and catalyst can vary, with ratios of approximately 360:20:3-4 (HCA:D₂O:catalyst by mass) being reported.[7]
-
Heat the reaction mixture to a temperature between 100-120 °C and maintain stirring.[7][9] Reaction times can range from 8 to 10 hours.[9]
-
The deuterated chloroform product will co-distill with any unreacted deuterium oxide.[7]
-
Collect the distillate, which will separate into two phases. The lower organic layer is the crude deuterated chloroform.
-
Purification of the crude product can be achieved by fractional distillation, collecting the fraction boiling at approximately 60-61 °C.[9]
Quantitative Data:
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Potassium Carbonate | 110 | 10 | 29.2 | [9] |
| Calcium Oxide | 100 | 8 | 91.7 | [9] |
| Calcium Oxide | 110 | 8 | 95.8 | [9] |
Synthesis of Trichloroacetic Acid and its Derivatives
This compound can be readily converted to trichloroacetic acid through hydrolysis.[10] Furthermore, it serves as an efficient trichloroacetylating agent for amines and alcohols, yielding trichloroacetamides and trichloroacetates, respectively.[11]
The following is a generalized protocol for the synthesis of trichloroacetamides from primary amines and this compound.[12]
Materials:
-
This compound
-
Primary amine
-
Chloroform (solvent)
-
Inert gas (e.g., Nitrogen or Argon)
-
Stirred reactor
Procedure:
-
Prepare a 20-50% solution of this compound in chloroform in a stirred reactor under an inert atmosphere.
-
Cool the solution and introduce gaseous ammonia or a solution of the primary amine while maintaining the reaction temperature between 0 and 80 °C.
-
The reaction is exothermic, so cooling is necessary. Continue the addition of the amine for 30 to 60 minutes, or until the exotherm subsides.
-
After the addition is complete, continue stirring the reaction mixture for an additional 90 to 150 minutes at a temperature between 30 and 60 °C to ensure complete reaction.
-
Cool the reaction mixture to 0-20 °C to precipitate the trichloroacetamide product.
-
The solid product can be isolated by filtration.
-
The product can be dried under vacuum at 40 to 80 °C.
Quantitative Data:
| Amine | Solvent | Temperature (°C) | Yield (%) | Reference |
| Gaseous Ammonia | Chloroform | 0 - 80 | High (unspecified) | [12] |
The Perkow Reaction
This compound undergoes the Perkow reaction with trialkyl phosphites to yield vinyl phosphates.[13][14] This reaction is a notable alternative to the Michaelis-Arbuzov reaction, which typically yields β-keto phosphonates.
The mechanism involves the initial nucleophilic attack of the phosphite on the carbonyl carbon of this compound. This is followed by a rearrangement and elimination of a chloride ion to form an enol phosphate.
The following is a representative, though not fully detailed, procedure for the Perkow reaction.[14]
Materials:
-
This compound
-
Triethyl phosphite
-
An appropriate solvent (e.g., a non-polar solvent)
Procedure:
-
Dissolve this compound in a suitable solvent in a reaction flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Add triethyl phosphite dropwise to the cooled solution while maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The product, 2,2-dichloro-1-(trichloromethyl)ethenyl diethyl phosphate, can be isolated using standard workup and purification techniques, such as extraction and distillation.
Other Synthetic Applications
While less documented with detailed experimental protocols, this compound shows promise in other areas of organic synthesis.
Synthesis of Heterocyclic Compounds
The direct use of this compound as a precursor for common heterocyclic systems like oxazoles, thiazoles, and pyrimidines is not extensively reported in readily accessible literature. However, its reaction with 1,2-diamines could potentially lead to the formation of seven-membered rings or other complex heterocyclic structures, though specific examples and protocols are scarce. The reaction of this compound with ethylene glycol can produce 2,2-bis(trichloromethyl)-1,3-dioxolane, a protected form of this compound.[15]
Friedel-Crafts Reactions
The direct Friedel-Crafts acylation of aromatic compounds with this compound is not a standard transformation. The high degree of chlorination deactivates the carbonyl group towards the formation of an acylium ion under typical Friedel-Crafts conditions. Reactions of arenes with the less substituted chloroacetone are known to proceed via more complex pathways, often involving condensation of two aromatic molecules with the chloroacetone unit.[16]
Safety and Handling
This compound is a toxic and corrosive substance. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[7] Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a valuable and reactive precursor in organic synthesis, with its primary utility demonstrated in the synthesis of deuterated chloroform, trichloroacetic acid, and trichloroacetamides. Its participation in the Perkow reaction further expands its synthetic potential. While its application in the synthesis of complex heterocyclic systems and in Friedel-Crafts reactions is not as well-established, the unique reactivity of this compound suggests that further exploration in these areas could lead to novel synthetic methodologies. Researchers employing this compound should adhere to strict safety protocols due to its hazardous nature.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How to Prepare this compound via the Catalytic Liquid-phase Chlorination Reaction of Acetone | Aure Chemical [aurechem.com]
- 3. This compound | 116-16-5 [chemicalbook.com]
- 4. Chloroform - Wikipedia [en.wikipedia.org]
- 5. Method for preparing deuterated chloroform by using this compound as intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Haloform reaction - Wikipedia [en.wikipedia.org]
- 7. CN103408413A - Method for preparing deuterated chloroform by using this compound as intermediate - Google Patents [patents.google.com]
- 8. CN103408413B - Method for preparing deuterated chloroform by using this compound as intermediate - Google Patents [patents.google.com]
- 9. CN107814686B - A kind of preparation method of deuterated chloroform - Google Patents [patents.google.com]
- 10. US2695918A - Conversion of this compound into trichloroacetic and chloroform and separation and recovering of trichloroacetic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. DE10218603B4 - Process for the preparation of high purity crystalline trichloroacetamide from this compound - Google Patents [patents.google.com]
- 13. Perkow reaction - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. moleculeworld.wordpress.com [moleculeworld.wordpress.com]
An In-depth Technical Guide to the Thermal Decomposition of Hexachloroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexachloroacetone ((CCl₃)₂CO), also known as perchloroacetone, is a fully chlorinated organic compound with the chemical formula C₃Cl₆O.[1][2][3][4] It is a colorless to yellowish liquid with a pungent odor.[5] Due to its high degree of chlorination, its thermal stability and decomposition pathways are of significant interest, particularly in the context of chemical synthesis, waste management, and safety protocols in pharmaceutical and agrochemical industries where it may be used as a reagent or intermediate.[1][5][6] Understanding its behavior at elevated temperatures is crucial for predicting potential hazards, designing safe industrial processes, and mitigating the formation of toxic byproducts.
This technical guide provides a comprehensive overview of the thermal decomposition of this compound, including its primary decomposition products, a proposed mechanistic pathway, relevant quantitative data, and detailed experimental protocols for its study.
Primary Thermal Decomposition Products
Upon heating, this compound is known to decompose into several hazardous substances. The primary decomposition products identified in safety and technical literature include:
-
Carbon monoxide (CO)[7]
-
Carbon dioxide (CO₂)[7]
-
Chlorine (Cl₂)[7]
-
Phosgene (COCl₂)[7]
-
Hydrogen chloride (HCl)[7]
The formation of these products suggests a complex series of reactions involving the cleavage of carbon-carbon and carbon-chlorine bonds.
Proposed Thermal Decomposition Mechanism
The thermal decomposition of this compound is proposed to proceed via a free-radical chain reaction mechanism. The initiation of this process is likely the homolytic cleavage of the weakest bond in the molecule.
Bond Dissociation Energies
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-C | 346[8] |
| C=O (in ketones) | 799[8] |
| C-Cl | 327[8] |
| C-H | 411[8] |
Note: The C-H bond is included for comparative purposes, though it is absent in this compound.
From this data, the C-Cl bond is weaker than the C-C single bond and significantly weaker than the C=O double bond. However, in perchlorinated compounds, the C-C bond can be sterically hindered and electronically influenced by the numerous chlorine atoms, potentially lowering its dissociation energy relative to a simple alkane. The initial cleavage is therefore likely to be either a C-Cl or a C-C bond. Given the stability of the trichloromethyl radical (•CCl₃), the cleavage of the C-C bond is a highly probable initiation step.
Proposed Reaction Pathway
The proposed thermal decomposition of this compound can be broken down into three main stages: initiation, propagation, and termination.
Initiation: The process is initiated by the homolytic cleavage of the C-C bond, which is considered the most likely weakest bond in the sterically hindered and electron-withdrawing environment of the this compound molecule. This cleavage results in the formation of two trichloromethyl radicals.
(CCl₃)₂CO → 2 •CCl₃ + CO
Propagation: The highly reactive trichloromethyl radicals can then participate in a series of reactions, leading to the formation of the observed stable products.
-
Formation of Phosgene and Chlorine Radicals: A trichloromethyl radical can react with the carbonyl group of another this compound molecule, leading to the formation of phosgene and other radical species. •CCl₃ + (CCl₃)₂CO → CCl₃-C(O)-CCl₂• + Cl• CCl₃-C(O)-CCl₂• → •CCl₃ + COCl₂
-
Chlorine Radical Reactions: The chlorine radicals are also highly reactive and can abstract chlorine atoms from other molecules or combine to form molecular chlorine. Cl• + (CCl₃)₂CO → CCl₃-C(O)-CCl₂• + Cl₂ Cl• + •CCl₃ → CCl₄ 2 Cl• → Cl₂
Termination: The radical chain reactions are terminated by the combination of radical species.
2 •CCl₃ → C₂Cl₆ (Hexachloroethane) •CCl₃ + Cl• → CCl₄ (Carbon Tetrachloride)
The formation of carbon dioxide and hydrogen chloride would likely occur in the presence of oxygen and hydrogen sources (e.g., water vapor), respectively.
Below is a diagram illustrating the proposed primary decomposition pathway.
Caption: Proposed primary thermal decomposition pathway of this compound.
Quantitative Data
Due to the lack of direct experimental studies on the thermal decomposition of this compound, specific kinetic data such as activation energy and reaction rates are not available. However, the following table summarizes the known decomposition products.
Table 1: Known Thermal Decomposition Products of this compound
| Product | Chemical Formula |
| Carbon Monoxide | CO |
| Carbon Dioxide | CO₂ |
| Chlorine | Cl₂ |
| Phosgene | COCl₂ |
| Hydrogen Chloride | HCl |
Experimental Protocols for Studying Thermal Decomposition
To investigate the thermal decomposition of this compound, a combination of pyrolysis coupled with advanced analytical techniques would be required. The following describes a suitable experimental methodology.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful analytical technique for identifying the thermal decomposition products of non-volatile and semi-volatile materials.[9]
Objective: To identify the organic products formed during the thermal decomposition of this compound at various temperatures.
Methodology:
-
Sample Preparation: A small, precise amount of high-purity this compound (in the microgram range) is placed into a pyrolysis sample cup.
-
Pyrolysis: The sample is introduced into a micro-furnace pyrolyzer, which is rapidly heated to a set temperature (e.g., in the range of 300-900°C) under an inert atmosphere (e.g., helium).[10] The pyrolysis products are then swept into the gas chromatograph.
-
Gas Chromatography (GC): The volatile decomposition products are separated based on their boiling points and interactions with the stationary phase of the GC column. A column suitable for separating chlorinated hydrocarbons should be used.
-
Mass Spectrometry (MS): The separated components are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).
-
Data Analysis: The identities and relative abundances of the decomposition products are determined at each pyrolysis temperature to build a temperature-dependent product profile.
The following diagram illustrates the workflow for a Py-GC-MS experiment.
Caption: Workflow for the analysis of this compound thermal decomposition products using Py-GC-MS.
Shock Tube Studies
For obtaining kinetic data, shock tube experiments coupled with sensitive detection techniques are highly suitable.[11][12][13][14]
Objective: To determine the rate constants and activation energy for the initial decomposition of this compound.
Methodology:
-
Mixture Preparation: A highly diluted mixture of this compound in an inert gas (e.g., argon) is prepared.
-
Shock Wave Generation: The gas mixture is rapidly heated and compressed by a shock wave in a shock tube, achieving high temperatures (e.g., 1000-2000 K) for a very short and well-defined period.
-
In-situ Monitoring: The concentration of a key species (e.g., Cl atoms or CO molecules) is monitored in real-time using techniques like atomic resonance absorption spectroscopy (ARAS) or laser absorption spectroscopy.
-
Kinetic Modeling: The experimental concentration profiles are compared with simulations from a detailed chemical kinetic model to extract rate constants for the elementary reactions.
Conclusion
The thermal decomposition of this compound is a complex process that leads to the formation of several toxic and hazardous compounds. While direct experimental data is scarce, a theoretical understanding based on bond dissociation energies and the behavior of analogous compounds suggests a free-radical chain mechanism initiated by C-C bond cleavage. Further experimental investigation using techniques such as Py-GC-MS and shock tube studies is necessary to fully elucidate the reaction kinetics and mechanism. The information presented in this guide provides a foundational framework for researchers and professionals working with or studying this highly chlorinated ketone.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (CAS 116-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C3Cl6O | CID 8303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wacker.com [wacker.com]
- 6. cionpharma.com [cionpharma.com]
- 7. fishersci.com [fishersci.com]
- 8. Common Bond Energies (D [wiredchemist.com]
- 9. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 10. Pyrolysis of chlorinated hydrocarbons using induction heating. [researchspace.ukzn.ac.za]
- 11. Shock tube study on the thermal decomposition of CH3OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Shock-tube study of the decomposition of tetramethylsilane using gas chromatography and high-repetition-rate time-of-flight mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Trichloroacetylation of Alcohols Using Hexachloroacetone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The trichloroacetylation of alcohols is a fundamental transformation in organic synthesis, often employed for the protection of hydroxyl groups or for their activation toward subsequent nucleophilic substitution. Hexachloroacetone (HCA) serves as an effective reagent for this purpose, enabling the conversion of alcohols to their corresponding trichloroacetates under neutral conditions.[1] This method is particularly advantageous as it avoids the use of harsh acidic or basic reagents, proceeding via a haloform reaction mechanism.[1] The reaction is facilitated by strong hydrogen bond acceptors, such as dimethylformamide (DMF), and demonstrates significant selectivity, favoring primary alcohols over secondary and tertiary ones.
Reaction Mechanism: The trichloroacetylation of alcohols with this compound in the presence of a hydrogen bond acceptor like DMF is proposed to proceed through a haloform reaction pathway. The process begins with the nucleophilic attack of the alcohol on the carbonyl carbon of HCA, leading to the rapid formation of a hemiketal intermediate. The hydrogen bond acceptor solvent stabilizes this intermediate and facilitates the subsequent cleavage, which yields the trichloroacetate ester and the trichloromethyl anion. The trichloromethyl anion is then protonated to form chloroform as a byproduct.
Caption: Figure 1: Proposed Reaction Mechanism.
Experimental Protocols
Protocol 1: General Procedure for Trichloroacetylation of a Primary Alcohol
This protocol is adapted from the method described by Freedlander et al. for the trichloroacetylation of methanol.
Materials:
-
This compound (HCA)
-
Alcohol (e.g., Methanol)
-
Dimethylformamide (DMF), anhydrous
-
Pentane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar
-
Thermostated oil bath
-
Rubber septum
-
Syringes for liquid transfer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 0.13 mol). Stir the solution at room temperature for 10 minutes.
-
Reagent Addition: Add an equimolar amount of anhydrous dimethylformamide (DMF) (e.g., 0.13 mol). To this solution, add the primary alcohol (e.g., 2 mL of methanol, 0.049 mol).
-
Reaction Conditions: Seal the flask with a rubber septum and place it in a pre-heated oil bath at 55 °C. Stir the reaction mixture for 90 minutes. For secondary alcohols, longer reaction times may be necessary.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Take a measured aliquot of the reaction mixture and dilute it with 10-20 volumes of pentane.
-
Extraction: Transfer the pentane solution to a separatory funnel. Wash the organic layer sequentially with chilled water (2 x 20 mL) and brine (1 x 20 mL). The aqueous washes remove unreacted DMF and the water-soluble HCA gem-diol adduct.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the volatiles (pentane and chloroform) under reduced pressure to yield the crude trichloroacetate product.
-
Purification and Analysis: The resulting product can be further purified by distillation if necessary. Product yield and purity can be determined by Gas-Liquid Chromatography (GLC) using an internal standard like cyclohexyl chloride.
Caption: Figure 2: General Experimental Workflow.
Data Presentation: Substrate Scope and Selectivity
The trichloroacetylation using this compound shows a strong preference for primary alcohols over secondary alcohols, while tertiary alcohols are generally unreactive under these conditions. This selectivity is attributed to steric hindrance around the hydroxyl group, which restricts accessibility to the carbonyl carbon of HCA.
Table 1: Reaction Yields for Trichloroacetylation of Various Alcohols (Data sourced from Freedlander et al.)
| Alcohol Substrate | Alcohol Type | Reaction Time (min) at 55 °C | Isolated Yield (%) |
| Methanol | Primary | 90 | 93 |
| 1-Propanol | Primary | Not specified | 88 (in mixture) |
| 2-Propanol | Secondary | Not specified | Low (in mixture) |
| tert-Butyl alcohol | Tertiary | 4320 (72 h) | No reaction |
Note: In a competitive reaction with an equimolar mixture of 1-propanol and 2-propanol, the trichloroacetylation showed 94% specificity for the primary alcohol.
Caption: Figure 3: Reaction Selectivity.
Applications in Research and Drug Development
The neutral conditions and high selectivity of the HCA/DMF system make it a valuable tool for the modification of complex molecules, particularly in the context of drug development.
-
Selective Protection: In molecules with multiple hydroxyl groups, such as carbohydrates or polyols, this method can be used for the selective protection of primary alcohols, leaving secondary and tertiary alcohols available for other transformations.[2]
-
Activation of Alcohols: The resulting trichloroacetate esters are activated intermediates that can be useful in subsequent synthetic steps.
-
Metabolic Stability: In drug discovery, modifying lead compounds is crucial for optimizing their pharmacokinetic properties. While primary and secondary alcohols can be metabolic "soft spots" susceptible to oxidation, tertiary alcohols often exhibit improved metabolic profiles.[3][4] Although this method does not form tertiary alcohols, its high selectivity allows for precise modification of primary alcohols in complex structures without affecting more sterically hindered secondary or tertiary alcohol moieties that might be critical for biological activity or metabolic stability.
-
Synthesis of Chiral Building Blocks: Chiral alcohols are essential precursors for a vast number of pharmaceuticals.[5][6] This trichloroacetylation method provides a mild way to protect or modify chiral primary alcohols during multi-step syntheses.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Hexachloroacetone/Triphenylphosphine for Chlorination
The reagent system composed of hexachloroacetone (HCA) and triphenylphosphine (PPh₃) is a mild and efficient method for the conversion of alcohols to alkyl chlorides and carboxylic acids to acyl chlorides. This system is an alternative to the classical Appel reaction, which typically uses carbon tetrachloride. The HCA/PPh₃ reagent offers advantages in terms of reaction conditions and selectivity, particularly for sensitive substrates like allylic alcohols.
Key Features:
-
Mild Conditions: Reactions are typically carried out at or below room temperature, minimizing side reactions and preserving sensitive functional groups.
-
High Yields: The conversion to chlorides is often achieved in high to excellent yields.
-
Stereoselectivity: For chiral alcohols, the reaction generally proceeds with an inversion of stereochemistry, consistent with an Sₙ2 mechanism.
-
Regioselectivity: In the case of allylic alcohols, this reagent combination provides high regioselectivity.[1][2]
Application 1: Chlorination of Alcohols
The HCA/PPh₃ system is highly effective for the chlorination of primary, secondary, and particularly allylic alcohols.[1][2] The reaction proceeds cleanly, converting the hydroxyl group into a chloride with high fidelity. The byproducts of the reaction are triphenylphosphine oxide (TPPO) and pentachloroacetone, which are typically separable by standard purification techniques like column chromatography or distillation.[3]
Quantitative Data for Alcohol Chlorination
| Substrate (Alcohol) | Product (Chloride) | Yield (%) | Temp (°C) | Time (h) | Solvent | Ref. |
| Geraniol | Geranyl chloride | 99 | 0 | 1 | Ether | [1] |
| (E)-2-Hexen-1-ol | (E)-1-Chloro-2-hexene | 98 | 0 | 1 | Ether | [1] |
| 1-Decanol | 1-Chlorodecane | 95 | RT | 2 | CH₂Cl₂ | [4] |
| Cyclododecanol | Chlorocyclododecane | 96 | RT | 2 | CH₂Cl₂ | [4] |
| Cyclopropylcarbinol | Cyclopropylcarbinyl chloride | 80-90 | N/A | N/A | N/A | [2] |
Application 2: Synthesis of Acid Chlorides
This reagent combination is also a mild and efficient method for converting carboxylic acids into the corresponding acid chlorides.[4] This avoids the use of harsh reagents like thionyl chloride or oxalyl chloride, which may not be compatible with sensitive substrates. The reaction is generally fast and high-yielding.
Quantitative Data for Acid Chloride Synthesis
| Substrate (Carboxylic Acid) | Product (Acid Chloride) | Yield (%) | Temp (°C) | Time (min) | Solvent | Ref. |
| Hexanoic acid | Hexanoyl chloride | 98 | 0 | 10 | CH₂Cl₂ | [4] |
| Cyclohexanecarboxylic acid | Cyclohexanecarbonyl chloride | 98 | 0 | 10 | CH₂Cl₂ | [4] |
| Benzoic acid | Benzoyl chloride | 99 | 0 | 5 | CH₂Cl₂ | [4] |
| Phenylacetic acid | Phenylacetyl chloride | 99 | 0 | 5 | CH₂Cl₂ | [4] |
Reaction Mechanism and Experimental Protocols
The reaction is believed to proceed via the formation of a chlorotriphenylphosphonium salt, which is the active chlorinating species.
Proposed Reaction Mechanism
The reaction begins with the nucleophilic attack of triphenylphosphine on a chlorine atom of this compound. This generates a phosphonium salt intermediate and the enolate of pentachloroacetone. The alcohol or carboxylic acid is then activated by the phosphonium salt, leading to the formation of an oxyphosphonium intermediate. Subsequent nucleophilic attack by the chloride ion results in the desired chlorinated product, with inversion of configuration at the carbon center, and triphenylphosphine oxide as a byproduct.
References
Application Notes and Protocols for the Synthesis of Alkyl Chlorides Using Hexachloroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates in drug discovery and development. The use of hexachloroacetone in combination with a phosphine, such as triphenylphosphine, offers a mild and efficient method for this conversion, functioning as a variation of the Appel reaction. This protocol provides a robust system for the chlorination of primary, secondary, and tertiary alcohols, often proceeding with high yields and stereospecificity. Recent advancements have even led to the development of a catalytic version of this reaction, enhancing its efficiency and atom economy.[1][2][3][4]
This compound serves as the chlorine source, and in the presence of triphenylphosphine, it generates a phosphonium salt intermediate that activates the alcohol for nucleophilic substitution by the chloride ion. The reaction is particularly noted for its stereospecificity, typically proceeding with an inversion of configuration at the chiral center.[2][3] This makes it a valuable tool for the synthesis of chiral alkyl chlorides.
Data Presentation
The following tables summarize the typical yields for the synthesis of alkyl chlorides from various alcohol substrates using a catalytic system with this compound.
Table 1: Synthesis of Primary Alkyl Chlorides
| Alcohol Substrate | Product | Yield (%) | Reference |
| 1-Octanol | 1-Chlorooctane | 95 | [2] |
| Benzyl alcohol | Benzyl chloride | 92 | [2] |
| 2-Phenylethanol | 2-Chloro-1-phenylethane | 96 | [2] |
| Geraniol | Geranyl chloride | 85-90 | [5] |
Table 2: Synthesis of Secondary Alkyl Chlorides
| Alcohol Substrate | Product | Yield (%) | Reference |
| 2-Octanol | 2-Chlorooctane | 97 | [2] |
| Cyclohexanol | Cyclohexyl chloride | 94 | [2] |
| 1-Phenylethanol | 1-Chloro-1-phenylethane | 93 | [2] |
| Cyclopropylcarbinol | Cyclopropylcarbinyl chloride | 80-90 | [5] |
Table 3: Synthesis of Tertiary Alkyl Chlorides
| Alcohol Substrate | Product | Yield (%) | Reference |
| tert-Butanol | tert-Butyl chloride | 85 | [2] |
| 1-Adamantanol | 1-Chloroadamantane | 91 | [2] |
Experimental Protocols
General Catalytic Protocol for the Chlorination of Alcohols
This protocol is adapted from the work of Tönjes, Kell, and Werner (2023) and describes a catalytic Appel reaction using a phosphine oxide catalyst, this compound as the chlorine source, and phenylsilane as the reductant.[2][3]
Materials:
-
Alcohol (1.0 mmol, 1.0 equiv)
-
Phosphine oxide catalyst (e.g., cyclic phosphine oxide, 0.01 mmol, 1.0 mol%)
-
This compound (0.7 mmol, 0.7 equiv)
-
Phenylsilane (1.0 mmol, 1.0 equiv)
-
Toluene (anhydrous, 2.0 M solution of the alcohol)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 mmol).
-
Add the phosphine oxide catalyst (0.01 mmol) as a solution in toluene.
-
Add this compound (0.7 mmol) to the reaction mixture.
-
Add phenylsilane (1.0 mmol) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The typical reaction time is 24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., pentane/diethyl ether).[2]
Safety Precautions:
-
This compound is a toxic and corrosive substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phenylsilane is flammable and can release hydrogen gas upon contact with moisture. Handle with care under an inert atmosphere.
-
The reaction should be performed under an inert atmosphere to prevent side reactions and ensure the stability of the reagents.
Visualizations
Experimental Workflow for Alkyl Chloride Synthesis
Caption: Workflow for the catalytic synthesis of alkyl chlorides.
Signaling Pathway: Mechanism of the Appel Reaction with this compound
Caption: Catalytic cycle of the Appel reaction.
References
Application Notes and Protocols: Hexachloroacetone in Pesticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexachloroacetone (HCA), a colorless liquid organic compound with the formula (Cl₃C)₂CO, serves as a versatile precursor in the synthesis of various chemical products, including pesticides.[1] Its high reactivity, stemming from the six chlorine atoms, makes it a valuable building block for introducing polychlorinated moieties into target molecules. One of the primary applications of this compound in pesticide manufacturing is in the synthesis of organophosphate insecticides through the Perkow reaction.[1] This document provides detailed application notes and protocols for the preparation of an organophosphate insecticide using this compound.
Application: Synthesis of an Organophosphate Insecticide
This compound is a key starting material for the synthesis of 2,2-dichloro-1-(trichloromethyl)vinyl diethyl phosphate, an enol phosphate with insecticidal properties.[2] The synthesis is achieved via the Perkow reaction, where this compound reacts with a trialkyl phosphite, such as triethyl phosphite.[1][3]
Experimental Protocol: Synthesis of 2,2-dichloro-1-(trichloromethyl)vinyl diethyl phosphate
This protocol describes the synthesis of 2,2-dichloro-1-(trichloromethyl)vinyl diethyl phosphate from this compound and triethyl phosphite.
Materials:
-
This compound (C₃Cl₆O)
-
Triethyl phosphite (C₆H₁₅O₃P)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place a solution of this compound in anhydrous diethyl ether.
-
Addition of Triethyl Phosphite: While stirring the this compound solution, add triethyl phosphite dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.
-
Reaction Time and Temperature: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the diethyl ether using a rotary evaporator.
-
Wash the residue with water to remove any water-soluble impurities.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 2,2-dichloro-1-(trichloromethyl)vinyl diethyl phosphate as a colorless oil.
-
Quantitative Data:
| Parameter | Value | Reference |
| Product Name | 2,2-dichloro-1-(trichloromethyl)vinyl diethyl phosphate | [2] |
| Molecular Formula | C₇H₁₀Cl₅O₄P | Calculated |
| Molecular Weight | 374.38 g/mol | Calculated |
| Yield | Mediocre (Specific yield not reported in the provided search results) | [1][3] |
Mechanism of Action: Acetylcholinesterase Inhibition
Organophosphate insecticides, including 2,2-dichloro-1-(trichloromethyl)vinyl diethyl phosphate, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[4] AChE is crucial for the proper functioning of the nervous system in both insects and mammals.[4]
Signaling Pathway:
Normally, the neurotransmitter acetylcholine (ACh) is released at cholinergic synapses to transmit nerve impulses. AChE rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal.[4] Organophosphates irreversibly bind to the active site of AChE, leading to its phosphorylation and inactivation.[4] This results in the accumulation of ACh in the synaptic cleft, causing continuous stimulation of cholinergic receptors and leading to paralysis and death of the insect.[4]
Visualizations
Caption: Experimental workflow for the synthesis of an organophosphate insecticide.
Caption: Signaling pathway illustrating acetylcholinesterase inhibition.
References
- 1. Perkow reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,2-Dichlorovinyl diethyl phosphate | C6H11Cl2O4P | CID 66145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hexachloroacetone in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexachloroacetone (HCA) is a highly reactive organochlorine compound that serves as a versatile building block and reagent in pharmaceutical synthesis. Its utility stems from its function as a powerful chlorinating and trichloroacetylating agent, enabling the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of anti-inflammatory and antiviral drug precursors, highlighting its role in key chemical transformations. While direct large-scale GMP production of specific drugs using this compound may be superseded by other reagents for process safety and economic reasons, its application in research and development for the rapid generation of compound libraries and lead optimization remains highly relevant.
Key Applications in Pharmaceutical Synthesis
This compound is primarily utilized in the following key reactions relevant to pharmaceutical synthesis:
-
Trichloroacetylation: It is an effective reagent for the trichloroacetylation of amines and alcohols, forming trichloroacetamides and trichloroacetates, respectively. This transformation is valuable for introducing the trichloroacetyl group, which can serve as a protecting group or a reactive handle for further synthetic manipulations.
-
Perkow Reaction: In reaction with phosphites, this compound undergoes the Perkow reaction to yield enol phosphates. These products can be valuable intermediates in the synthesis of various heterocyclic systems and other complex molecules.
-
Synthesis of Allylic Chlorides: In combination with triphenylphosphine, this compound provides a mild and efficient method for the conversion of allylic alcohols to allylic chlorides, which are important precursors for a wide range of pharmaceuticals.[1][2][3]
-
Precursor to other Reagents: HCA can be used to generate other important synthetic intermediates in situ.
This document will focus on the application of this compound in the synthesis of precursors for anti-inflammatory and antiviral agents.
Application I: Synthesis of N-Acyl-Thiourea Derivatives of (S)-Naproxen (Anti-inflammatory)
(S)-Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID). Chemical modification of its carboxylic acid moiety can lead to derivatives with altered pharmacokinetic profiles and potentially reduced side effects. The synthesis of N-acyl-thiourea derivatives of (S)-Naproxen involves the initial conversion of (S)-Naproxen to its highly reactive acid chloride, followed by reaction with a thiocyanate salt and subsequent addition of an amine. While oxalyl chloride is commonly used for this first step, this compound's ability to act as a chlorinating/trichloroacetylating agent presents a viable alternative for this transformation in a research and development setting.
The anti-inflammatory activity of Naproxen and its derivatives is primarily due to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation.[1][4][5][6][7]
Experimental Protocols
Protocol 1: Synthesis of (S)-Naproxenoyl Chloride using this compound
This protocol describes a plausible method for the synthesis of (S)-Naproxenoyl chloride using this compound, based on its known reactivity.
Materials:
-
(S)-Naproxen
-
This compound
-
Anhydrous Toluene
-
Triphenylphosphine (catalyst)
Procedure:
-
To a stirred solution of (S)-Naproxen (1.0 eq) in anhydrous toluene (5 mL/mmol of Naproxen) under an inert atmosphere (N2 or Ar), add a catalytic amount of triphenylphosphine (0.05 eq).
-
Slowly add this compound (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or IR spectroscopy (disappearance of the carboxylic acid OH stretch).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solution of (S)-Naproxenoyl chloride in toluene can be used directly in the next step without isolation.
Protocol 2: Synthesis of (S)-2-(6-methoxynaphthalen-2-yl)-N-(arylcarbamothioyl)propanamides
Materials:
-
(S)-Naproxenoyl chloride solution in toluene (from Protocol 1)
-
Potassium thiocyanate (KSCN)
-
Substituted aromatic amine
-
Anhydrous acetone
Procedure:
-
In a separate flask, dissolve potassium thiocyanate (1.5 eq) in anhydrous acetone.
-
Slowly add the solution of (S)-Naproxenoyl chloride in toluene to the KSCN solution at room temperature.
-
Stir the mixture for 1-2 hours to form the intermediate isothiocyanate.
-
To this mixture, add a solution of the desired substituted aromatic amine (1.1 eq) in anhydrous acetone.
-
Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
| Derivative | Amine Used | Yield (%) | Reference |
| 1 | 4-fluoroaniline | 75-85 | [4][5] |
| 2 | 4-methoxyaniline | 80-90 | [4][5] |
| 3 | 4-ethoxyaniline | 78-88 | [4][5] |
Signaling Pathway
Caption: Inhibition of Prostaglandin Synthesis by Naproxen Derivatives.
Application II: Synthesis of 2-Trichloroacetamidothiazoles (Antiviral/Antimicrobial Precursors)
2-Aminothiazoles are important heterocyclic scaffolds found in a variety of biologically active compounds, including those with antiviral and antimicrobial properties.[8][9] The trichloroacetylation of 2-aminothiazoles using this compound provides stable, crystalline derivatives that can be used as intermediates for further synthetic elaborations.
Experimental Protocol
Protocol 3: Synthesis of 2-Trichloroacetamidothiazole Derivatives
This protocol is adapted from the literature for the trichloroacetylation of primary amines using this compound.[10]
Materials:
-
Substituted 2-aminothiazole
-
This compound
-
Chloroform or Carbon Tetrachloride
-
Proton Sponge (1,8-Bis(dimethylamino)naphthalene) (optional, as catalyst)
Procedure A (Thermal):
-
Dissolve the 2-aminothiazole (1.0 eq) and this compound (1.1 eq) in chloroform.
-
Heat the solution at reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization.
Procedure B (Catalytic):
-
Dissolve the 2-aminothiazole (1.0 eq), this compound (1.1 eq), and a catalytic amount of Proton Sponge (0.1 eq) in chloroform.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work-up and purify as described in Procedure A.
Quantitative Data
| Starting Amine | Procedure | Yield (%) | Reference |
| 2-Amino-4-methylthiazole | A | 85-95 | [10] |
| 2-Amino-4-phenylthiazole | A | 88-96 | [10] |
| 2-Aminobenzothiazole | B | 90-98 | [10] |
Experimental Workflow
Caption: General workflow for the synthesis of 2-trichloroacetamidothiazoles.
Conclusion
This compound is a valuable reagent in the pharmaceutical research and development landscape for the synthesis of diverse molecular scaffolds. Its utility in trichloroacetylation and as a component in other key reactions provides medicinal chemists with a tool for the efficient generation of novel compounds for biological screening. The protocols and data presented herein offer a starting point for the exploration of this compound's potential in the synthesis of new anti-inflammatory and antiviral drug candidates. As with any highly reactive compound, appropriate safety precautions must be taken when handling this compound.
References
- 1. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. connectsci.au [connectsci.au]
Application Notes and Protocols: Synthesis of Hexafluoroacetone from Hexachloroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroacetone (HFA) is a critical building block in the synthesis of various fluorinated compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Its unique properties, derived from the presence of two trifluoromethyl groups, make it a valuable reagent in organic synthesis. One of the primary industrial routes to HFA is the gas-phase fluorination of hexachloroacetone. This document provides detailed application notes and protocols for this synthesis, aimed at researchers and professionals in the field.
Reaction Principle
The synthesis of hexafluoroacetone from this compound is a halogen exchange reaction, specifically a Finkelstein reaction, where chlorine atoms are substituted by fluorine atoms. The overall reaction is as follows:
(CCl₃)₂CO + 6 HF → (CF₃)₂CO + 6 HCl[1]
This gas-phase reaction is typically carried out at elevated temperatures over a chromium-based catalyst.
Data Presentation
The following table summarizes quantitative data from various reported methods for the synthesis of hexafluoroacetone from this compound.
| Catalyst System | Reaction Temperature (°C) | Pressure | Molar Ratio (HF:this compound) | Yield (%) | Reference |
| Chromium Oxyfluoride | 250 | Atmospheric | 7.3:1 | 81 | [2][3] |
| Cr₂O₃ gel | 234-340 (three zones) | Not Specified | Not Specified | 95.3-97.4 (of mixed fluorinated acetones) | [2] |
| Cr₂O₃ microspheres | Not Specified | Not Specified | Not Specified | 75 | [3] |
| γ-Al₂O₃ impregnated with Cr₂O₃ | 280-370 (two steps) | ~1 bar | 3:1 to 5:1 | High Conversion | Patent US4579974A |
| Iron compound on Al₂O₃ | 300-320 | Atmospheric | 10:1 to 15:1 | High Selectivity | Patent CN104710296B[4] |
Experimental Protocols
Catalyst Preparation: Chromium Oxide on Alumina Support (Illustrative Protocol)
This protocol describes the preparation of a chromium oxide catalyst supported on γ-alumina, a common catalyst for this reaction.
Materials:
-
Ammonium chromate ((NH₄)₂CrO₄)
-
γ-Alumina (pellets or powder)
-
Deionized water
-
Furnace
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Impregnation: Prepare a solution of ammonium chromate in deionized water. The concentration should be calculated to achieve the desired chromium loading on the alumina support (e.g., 5-15 wt%).
-
Add the γ-alumina support to the ammonium chromate solution.
-
Allow the mixture to stand for 24 hours to ensure complete impregnation.
-
Drying: Carefully decant the excess solution. Dry the impregnated alumina in an oven at 110-120 °C for 12-24 hours.
-
Calcination: Place the dried material in a quartz tube furnace.
-
Heat the material under a flow of inert gas (e.g., nitrogen) to 400-500 °C for 4-6 hours. This step decomposes the ammonium chromate to chromium oxide.
-
Cool the catalyst to room temperature under the inert gas flow.
-
Activation (Pre-fluorination): The prepared catalyst must be activated before use. This is a critical step to convert the chromium oxide to a more active chromium oxyfluoride species.
-
Place the calcined catalyst in the reactor to be used for the synthesis.
-
Heat the catalyst to 250-300 °C under a flow of nitrogen.
-
Introduce a mixture of anhydrous hydrogen fluoride (HF) and nitrogen gas over the catalyst. EXTREME CAUTION must be exercised when handling HF.
-
Continue the activation for 2-4 hours.
-
The catalyst is now ready for the synthesis reaction.
-
Gas-Phase Synthesis of Hexafluoroacetone (Laboratory-Scale Protocol)
This is a representative protocol for the laboratory-scale synthesis of hexafluoroacetone. All operations must be conducted in a well-ventilated fume hood, and stringent safety precautions for handling anhydrous HF must be followed.
Materials:
-
This compound
-
Anhydrous Hydrogen Fluoride (HF)
-
Activated chromium-based catalyst
-
Nitrogen gas (for purging and as a carrier gas)
Equipment:
-
High-temperature tube furnace
-
Quartz or nickel reactor tube
-
Mass flow controllers for gases (HF and N₂)
-
Syringe pump for feeding this compound
-
Heated transfer lines
-
Cold traps (Dry ice/acetone and liquid nitrogen)
-
Scrubber system for unreacted HF and HCl (e.g., with a solution of potassium hydroxide or sodium carbonate)
Procedure:
-
System Setup: Assemble the reactor system in a fume hood. The reactor tube should be packed with the activated catalyst.
-
Purging: Purge the entire system with dry nitrogen gas for at least one hour to remove any moisture and air.
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 250-350 °C).
-
Reagent Introduction:
-
Start the flow of anhydrous HF gas through the reactor using a mass flow controller.
-
Once the HF flow is stable, begin to introduce this compound into a heated vaporization zone before the reactor. This can be done using a syringe pump. The this compound should be vaporized and carried into the reactor by the HF/N₂ stream.
-
Maintain a molar excess of HF to this compound (e.g., 10:1).
-
-
Reaction: The gas mixture passes through the heated catalyst bed where the fluorination reaction occurs.
-
Product Collection:
-
The gaseous effluent from the reactor, containing hexafluoroacetone, HCl, unreacted HF, and potentially some partially fluorinated byproducts, is passed through a series of cold traps.
-
A first trap cooled with a dry ice/acetone bath (-78 °C) will condense the hexafluoroacetone (boiling point: -27 °C) and other less volatile components.
-
A subsequent trap cooled with liquid nitrogen may be used to ensure complete condensation of the product.
-
-
Neutralization of Off-gases: The non-condensable gases (mainly HCl and unreacted HF) are passed through a scrubber system to neutralize them before venting to the atmosphere.
-
Reaction Shutdown:
-
Stop the feed of this compound.
-
Continue the HF flow for a short period to clear the reactor.
-
Stop the HF flow and switch to a nitrogen purge.
-
Allow the reactor to cool down to room temperature under the nitrogen flow.
-
Purification of Hexafluoroacetone
The crude product collected in the cold traps will be a mixture of hexafluoroacetone, dissolved HCl and HF, and possibly some chlorofluoroacetones.
Method 1: Fractional Distillation
-
Carefully transfer the contents of the cold trap to a low-temperature distillation apparatus.
-
Slowly warm the distillation flask to a temperature just above the boiling point of hexafluoroacetone (-27 °C).
-
Collect the fraction that distills at -27 to -25 °C. This will be the purified hexafluoroacetone.
-
The remaining, less volatile impurities will be left in the distillation flask.
Method 2: Formation and Decomposition of the Hydrate
Hexafluoroacetone readily forms a stable hydrate with water. This property can be used for purification.
-
Slowly add the crude product to ice-cold water with vigorous stirring. Hexafluoroacetone will react exothermically to form its hydrate.
-
The aqueous solution of the hydrate can be washed with a cold, dilute solution of sodium bicarbonate to neutralize any acidic impurities (HCl, HF).
-
To recover the anhydrous hexafluoroacetone, the hydrate is treated with a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, and the liberated hexafluoroacetone is distilled off.[1]
Safety Precautions
-
Hydrogen Fluoride (HF): Anhydrous HF is an extremely corrosive and toxic gas. It can cause severe burns to the skin, eyes, and respiratory tract. Inhalation can be fatal. All work with HF must be conducted in a specialized fume hood with appropriate personal protective equipment (PPE), including a full-face shield, acid-resistant gloves (neoprene or butyl rubber), and a lab coat. A calcium gluconate gel should be readily available as a first-aid antidote for skin exposure.
-
This compound: This compound is toxic and a lachrymator. Handle it in a fume hood with appropriate PPE.
-
High Temperatures and Pressures: The reaction is carried out at high temperatures. Ensure that the reactor and all connections are properly rated for the operating conditions.
Visualizations
Caption: Reaction pathway for the synthesis of hexafluoroacetone.
Caption: Experimental workflow for hexafluoroacetone synthesis.
References
- 1. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. Volume # 4(5), July - August 1999 — "Methods for hexafluoroacetone production (1,1,1,3,3,3-hexafluoropropanone) " [notes.fluorine1.ru]
- 4. CN104710296B - A kind of gas phase fluorination prepares the method for 1,1,1,3,3,3-Hexafluoro acetone - Google Patents [patents.google.com]
Application Notes and Protocols: Hexachloroacetone as a Reagent in the Perkow Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexachloroacetone as a reagent in the Perkow reaction for the synthesis of vinyl phosphates. This document includes detailed reaction mechanisms, experimental protocols, quantitative data, and visualizations to support research and development in organic synthesis and drug discovery.
Introduction
The Perkow reaction is a valuable transformation in organophosphorus chemistry, enabling the synthesis of vinyl phosphates from trialkyl phosphites and α-haloketones.[1] this compound, a readily available and highly electrophilic ketone, serves as an effective substrate in this reaction, yielding highly functionalized chlorinated vinyl phosphates. These products have potential applications as intermediates in organic synthesis and as biologically active molecules, notably as insect repellents and insecticides.[2][3] The reaction proceeds via a nucleophilic attack of the phosphite on the carbonyl carbon, followed by rearrangement and elimination of an alkyl halide.[1]
Reaction Mechanism and Experimental Workflow
The Perkow reaction with this compound proceeds through a series of well-defined steps, initiated by the nucleophilic character of the trialkyl phosphite. The general mechanism involves the formation of a zwitterionic intermediate which then rearranges to form the final vinyl phosphate product.[1]
Reaction Mechanism:
-
Nucleophilic Attack: The trialkyl phosphite attacks the electrophilic carbonyl carbon of this compound.
-
Intermediate Formation: This attack forms a zwitterionic intermediate.
-
Rearrangement and Elimination: The intermediate rearranges, leading to the elimination of a chloride ion and the formation of a cationic species.
-
Dealkylation: A second nucleophilic displacement occurs where the chloride anion attacks an alkyl group on the phosphite, resulting in the final enol phosphate and an alkyl chloride byproduct.[1]
A logical diagram illustrating this mechanism is provided below.
Caption: The reaction mechanism of the Perkow reaction with this compound.
An overview of the experimental workflow for the synthesis and subsequent analysis of the vinyl phosphate product is depicted below.
Caption: A general experimental workflow for the Perkow reaction.
Quantitative Data
The Perkow reaction of this compound with triethyl phosphite yields 2,2-dichloro-1-(trichloromethyl)ethenyl diethyl phosphate. While specific yields for this reaction are not consistently reported in the literature, related reactions of other α-haloketones can proceed in good to excellent yields.[4] The table below summarizes the key reactants and products.
| Reactant 1 | Reactant 2 | Product | Reported Yield | Reference(s) |
| This compound | Triethyl phosphite | 2,2-dichloro-1-(trichloromethyl)ethenyl diethyl phosphate | Not Reported | [2][3] |
| α-Chloroketones (general) | Trialkyl phosphites | Enol Phosphates | Good to Excellent | [4] |
Spectroscopic Data for a Representative Vinyl Phosphate:
While specific data for 2,2-dichloro-1-(trichloromethyl)ethenyl diethyl phosphate is limited, the following table provides representative spectroscopic data for a similar chlorinated vinyl phosphate structure.
| Data Type | Characteristic Peaks |
| ¹H NMR | Signals corresponding to the ethyl groups of the phosphate ester, typically in the regions of δ 1.2-1.4 (t, 6H) and δ 4.0-4.3 (q, 4H). |
| ¹³C NMR | Resonances for the ethyl groups and the vinyl carbons. The carbon bearing the phosphorus atom will show coupling (²JPC). |
| ³¹P NMR | A characteristic singlet in the phosphonate region, typically between δ -5 and -15 ppm. |
| IR (cm⁻¹) | Strong absorption bands around 1650-1680 (C=C), 1250-1280 (P=O), and 1020-1050 (P-O-C). |
Experimental Protocols
The following is a representative protocol for the Perkow reaction between this compound and triethyl phosphite, based on general procedures for this reaction type.
Materials:
-
This compound (reagent grade)
-
Triethyl phosphite (reagent grade)
-
Anhydrous solvent (e.g., toluene, diethyl ether, or neat)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with an inert gas inlet, and a dropping funnel is assembled. The system is flushed with nitrogen or argon.
-
Reactant Charging: this compound (1.0 eq) is dissolved in a minimal amount of anhydrous solvent (if not run neat) and added to the reaction flask. The flask is cooled in an ice bath to 0 °C.
-
Addition of Phosphite: Triethyl phosphite (1.0-1.2 eq) is added dropwise to the stirred solution of this compound over a period of 30-60 minutes, maintaining the temperature at or below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-80 °C) for several hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Workup: The reaction mixture is cooled to room temperature. The volatile components (excess phosphite, solvent, and ethyl chloride byproduct) are removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure vinyl phosphate.
Safety Precautions: this compound is a toxic and corrosive substance. Triethyl phosphite is an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Applications and Biological Activity
The primary application noted for the vinyl phosphate derived from this compound is as an insect repellent or insecticide.[3] Organophosphate insecticides, in general, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[5]
Mechanism of Insecticidal Action:
-
AChE Inhibition: The vinyl phosphate acts as an irreversible inhibitor of acetylcholinesterase.
-
Acetylcholine Accumulation: Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft.
-
Overstimulation of Nerves: The excess acetylcholine continuously stimulates nerve receptors, leading to hyperactivity, paralysis, and ultimately the death of the insect.[5][6]
The signaling pathway for this mechanism is illustrated below.
Caption: The insecticidal mechanism of action via acetylcholinesterase inhibition.
Conclusion
The Perkow reaction of this compound provides a direct route to highly chlorinated vinyl phosphates. These compounds are of interest as synthetic intermediates and as potential insecticidal agents. The provided protocols and data serve as a valuable resource for researchers exploring the applications of this reaction. Further investigation into the specific yields and biological activities of these compounds is warranted to fully realize their potential.
References
- 1. Perkow reaction - Wikipedia [en.wikipedia.org]
- 2. npic.orst.edu [npic.orst.edu]
- 3. Mechanisms of organophosphorus pesticide toxicity in the context of airway hyperreactivity and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective O/C phosphorylation of α-chloroketones: a general method for the synthesis of enol phosphates and β-ketophosphonates via Perkow/Arbuzov ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05140C [pubs.rsc.org]
- 5. cabq.gov [cabq.gov]
- 6. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photochemical Chlorination of Acetone to Synthesize Hexachloroacetone
Introduction
Hexachloroacetone ((CCl₃)₂CO), also known as perchloroacetone, is a colorless liquid organic compound with the chemical formula C₃Cl₆O.[1][2] It serves as a valuable intermediate in organic synthesis, notably in the production of pesticides and the industrial synthesis of hexafluoroacetone.[1] One method for its laboratory-scale synthesis is through the photochemical chlorination of acetone, which involves the substitution of all six hydrogen atoms in the acetone molecule with chlorine atoms under ultraviolet (UV) irradiation.[3] This process requires careful control of reaction conditions to achieve high yields and purity.[3]
These application notes provide a detailed protocol for the laboratory synthesis of this compound via photochemical chlorination, intended for researchers, scientists, and professionals in drug development. The document outlines the necessary experimental setup, a step-by-step procedure, and critical safety precautions for handling the hazardous chemicals involved.
Safety Precautions
The photochemical chlorination of acetone involves highly toxic and corrosive substances. Adherence to strict safety protocols is mandatory.
-
Chemical Hazards: Chlorine gas (Cl₂) is highly toxic, corrosive, and can cause severe respiratory irritation and lung damage upon inhalation.[4][5] this compound is also a toxic compound.[3] Hydrogen chloride (HCl) gas is a corrosive byproduct of the reaction.[3]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required.[5][6]
-
Skin Protection: A chemical-resistant lab coat or suit, along with neoprene or butyl rubber gloves, should be worn to prevent skin contact.[5][6]
-
Respiratory Protection: All operations involving chlorine gas must be conducted in a well-ventilated fume hood.[4] A self-contained breathing apparatus (SCBA) or an appropriate NIOSH-approved respirator should be readily available for emergencies.[5][7]
-
-
Engineering Controls:
-
The entire experimental setup must be housed within a high-performance fume hood.[4]
-
Emergency eyewash stations and safety showers must be immediately accessible.[4][7]
-
A gas scrubber containing an aqueous sodium hydroxide solution should be used to neutralize unreacted chlorine and the HCl byproduct.[8]
-
-
Emergency Preparedness:
Experimental Setup and Apparatus
A typical laboratory setup for the photochemical chlorination of acetone consists of the following components:
-
Reaction Vessel: A three-necked, round-bottom flask made of Pyrex or quartz glass to allow for UV light penetration.[3][9] The size will depend on the desired scale of the reaction.
-
Gas Inlet: A gas dispersion tube (sparger) for bubbling chlorine gas into the reaction mixture.
-
Condenser: A reflux condenser to prevent the loss of volatile reactants and products. The top of the condenser should be connected to a gas scrubber.
-
UV Light Source: An immersion or external UV lamp, typically emitting in the 254–365 nm range.[3]
-
Cooling System: An ice bath or a cryostat to control the reaction temperature, which is crucial for minimizing side reactions.[3]
-
Stirring: A magnetic stirrer and stir bar to ensure proper mixing of the reactants.
-
Gas Source: A cylinder of chlorine gas with a regulator and flowmeter to control the addition rate.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via photochemical chlorination.
Detailed Experimental Protocol
This protocol is adapted for a laboratory-scale synthesis.
1. Preparation of the Reaction Mixture:
-
Place 50 mL (0.86 mol) of acetone into the reaction vessel.[3]
-
Optionally, a chlorinated solvent such as 50-100 mL of chloroform can be added to dilute the acetone and improve the solubility of chlorine gas.[3]
-
Equip the flask with a magnetic stir bar, a gas inlet tube extending below the liquid surface, a reflux condenser, and a thermometer.
-
Connect the outlet of the condenser to a gas scrubber containing a sodium hydroxide solution to neutralize HCl and excess chlorine.
2. Initiation of the Reaction:
-
Cool the reaction vessel to between 0–10°C using an ice bath.[3]
-
Start vigorous stirring.
-
Begin bubbling dry chlorine gas through the acetone at a controlled rate.
-
Turn on the UV lamp to initiate the photochemical reaction.[3] The chlorination of acetone is a free-radical chain reaction initiated by the homolytic cleavage of the Cl-Cl bond by UV light.[9]
3. Reaction Progression:
-
Maintain the temperature between 0–10°C for the initial phase of chlorination to control the exothermic reaction and minimize the formation of byproducts like mesityl oxide.[3][10]
-
As the reaction progresses and the rate of exotherm decreases, gradually allow the temperature to rise to 20–50°C to facilitate further chlorination.[3] For exhaustive chlorination to this compound, higher temperatures may be required.[3]
-
Continue the introduction of chlorine gas for 4 to 12 hours.[3] The total amount of chlorine should be in a molar excess to ensure complete substitution of all six hydrogen atoms (a chlorine-to-acetone molar ratio of approximately 6:1 to 7:1 is recommended).[3]
-
The reaction progress can be monitored by observing the color of the reaction mixture and the off-gas.
4. Reaction Work-up and Product Purification:
-
Once the reaction is complete, turn off the UV lamp and stop the chlorine flow.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.
-
The crude product, a mixture of chlorinated acetones, is then purified by fractional distillation.[3][11]
-
Collect the fraction boiling at approximately 204°C, which corresponds to this compound.[1][11]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the chlorination of acetone. While photochemical methods are common in laboratory settings, industrial production often utilizes catalytic methods which can achieve higher yields.[11]
| Parameter | Photochemical Chlorination (Lab Scale) | Catalytic Chlorination (Industrial) | Reference(s) |
| Starting Material | Acetone | Acetone or partially chlorinated acetones | [3][11] |
| Chlorine:Acetone Ratio | ~6:1 to 7:1 (molar) | ~7.7:1 (molar flow rate) | [3][8] |
| Catalyst | None (UV light) | Activated Carbon or Pyridine | [3][11] |
| Temperature | 0–50°C (gradual increase) | 130–170°C | [3][11] |
| Reaction Time | 4–12 hours | ~7 hours | [3][8] |
| Typical Yield | 70–90% | Up to 98.4% | [3][8] |
| Purification Method | Fractional Distillation | Fractional Distillation | [3][11] |
| Final Purity | >95% | 97–99.8% | [3][11] |
Disclaimer: This protocol is intended for informational purposes for qualified researchers. All procedures should be carried out with appropriate safety measures and a thorough risk assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cionpharma.com [cionpharma.com]
- 3. How to via Photochemical Chlorination to Prepare this compound | Aure Chemical [aurechem.com]
- 4. youtube.com [youtube.com]
- 5. CCOHS: Chlorine [ccohs.ca]
- 6. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 7. tdi.texas.gov [tdi.texas.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. "The chlorination of acetone." by Marie Borries [ir.library.louisville.edu]
- 11. How to Prepare this compound via the Catalytic Liquid-phase Chlorination Reaction of Acetone | Aure Chemical [aurechem.com]
Application Notes and Protocols for Monitoring Hexachloroacetone Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving hexachloroacetone using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed to deliver reliable and reproducible quantitative data for reaction profiling, kinetic analysis, and impurity tracking.
Gas Chromatography (GC) Method for Quantitative Analysis of this compound
Gas chromatography is a robust and sensitive technique for the quantitative analysis of volatile and semi-volatile compounds like this compound. When coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS), it provides excellent selectivity and low detection limits, making it ideal for monitoring reaction progress and quantifying residual starting materials, intermediates, and the final product.
Experimental Protocol: GC-ECD Analysis
This protocol outlines the steps for the quantitative analysis of a reaction mixture containing this compound.
1. Sample Preparation:
-
Reaction Quenching: At specified time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume of a suitable cold, inert solvent (e.g., 1 mL of hexane or ethyl acetate). This prevents further reaction and prepares the sample for analysis.
-
Extraction (if necessary): For aqueous reaction media, perform a liquid-liquid extraction. Add an equal volume of an appropriate organic solvent (e.g., hexane or ethyl acetate), vortex thoroughly for 1-2 minutes, and allow the layers to separate. Collect the organic layer for analysis. For complex matrices, a solid-phase extraction (SPE) cleanup may be required.[1]
-
Internal Standard Addition: To a precise volume of the quenched sample or extract, add a known concentration of an internal standard. Pentachloronitrobenzene or 1-bromo-2-nitrobenzene are suitable internal standards for organochlorine analysis.[2]
-
Dilution: Dilute the sample to a final concentration within the calibration range of the instrument.
2. GC-ECD Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | Rtx-CLPesticides (30 m x 0.32 mm x 0.32 µm) or HP-5 (30 m x 0.32 mm x 0.25 µm)[1][3] |
| Injector | Split/Splitless |
| Injection Volume | 1-2 µL[1] |
| Injection Mode | Splitless (hold for 0.3 min)[1] |
| Inlet Temperature | 250 °C[1] |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1 mL/min)[4] |
| Oven Program | Initial: 80°C, hold for 2 minRamp 1: 10°C/min to 160°CRamp 2: 5°C/min to 230°CRamp 3: 15°C/min to 290°C, hold for 4 min[4] |
| Detector | Micro-Electron Capture Detector (µECD) |
| Detector Temperature | 330 °C[1] |
| Makeup Gas | Nitrogen |
3. Calibration:
-
Prepare a series of calibration standards of this compound and any other compounds of interest in the same solvent as the samples.
-
Each calibration standard should contain the internal standard at the same concentration as in the samples.
-
Analyze the standards using the same GC method.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
4. Data Analysis:
-
Integrate the peak areas of this compound, the internal standard, and other relevant peaks in the chromatograms of the reaction samples.
-
Calculate the peak area ratios.
-
Determine the concentration of each component in the samples using the calibration curve.
-
Plot the concentration of reactants, intermediates, and products as a function of time to monitor the reaction progress.
Quantitative Performance Data for GC Methods
The following table summarizes typical performance data for the analysis of organochlorine compounds using GC-based methods.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.628–3.68 µg/kg | [3] |
| Recovery | 81.42 - 110.7% | [3] |
| Relative Standard Deviation (RSD) | 1.68 - 9.43% | [3] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
Workflow for GC Analysis of this compound Reactions
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Reaction Monitoring
In-situ or real-time NMR spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions as they occur.[5][6][7] It provides detailed structural information and allows for the simultaneous tracking of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms.[5]
Experimental Protocol: In-situ ¹H NMR Monitoring
This protocol describes the general procedure for monitoring a this compound reaction in real-time within an NMR spectrometer.
1. Sample Preparation:
-
In a clean, dry NMR tube, dissolve the starting material(s) in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Ensure all species of interest have signals that can be resolved in the ¹H NMR spectrum.
-
If a quantitative internal standard is used, it should be chemically inert under the reaction conditions and have a signal that does not overlap with other signals of interest.
2. NMR Spectrometer Setup:
-
Acquire a reference spectrum of the starting materials before initiating the reaction.
-
Set the spectrometer to the desired reaction temperature.
-
Optimize shimming to ensure good magnetic field homogeneity.
-
For quantitative analysis, ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of the nuclei being observed to allow for full magnetization recovery between scans.[5]
3. Reaction Initiation and Monitoring:
-
Initiate the reaction inside the NMR tube. This can be done by:
-
Injecting a reactant or catalyst into the NMR tube while it is in the spectrometer (if equipped with an injection port).
-
For light-initiated reactions, using a fiber-optic cable to irradiate the sample.
-
For thermally initiated reactions, rapidly heating the sample to the reaction temperature.
-
-
Immediately begin acquiring a time-course series of ¹H NMR spectra at regular intervals. The time between spectra will depend on the reaction rate.
4. Data Processing and Analysis:
-
Process the series of spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals for the reactants, intermediates, and products.
-
Integrate the signals of interest in each spectrum.
-
Normalize the integrals to an internal standard or a signal from a species whose concentration is known to be constant.
-
Plot the normalized integral values (proportional to concentration) against time to obtain kinetic profiles for each species.
Quantitative Considerations for NMR
For accurate quantitative data from in-situ NMR, the following must be considered:
| Parameter | Consideration | Rationale |
| Signal-to-Noise (S/N) | Sufficient S/N is required to accurately integrate signals, especially for low-concentration species.[5] | Poor S/N leads to integration errors and inaccurate concentration measurements. |
| Relaxation Delay (d1) | Must be long enough for complete spin relaxation (typically 5 x T₁).[5] | Incomplete relaxation leads to signal intensity variations that are not proportional to concentration. |
| Number of Scans (NS) | A balance between S/N and temporal resolution. | More scans improve S/N but increase the time for each data point, potentially missing fast kinetics. Saving each scan independently can improve temporal resolution.[5] |
| Pulse Angle | A 90° pulse angle is typically used for quantitative measurements. | Ensures maximum signal intensity for a given concentration. |
Workflow for In-situ NMR Reaction Monitoring
References
- 1. gcms.cz [gcms.cz]
- 2. epa.gov [epa.gov]
- 3. Development of sample preparation method for organochlorine pesticides analysis in soil samples [aimspress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Reaction Monitoring [kofo.mpg.de]
Application Notes and Protocols for Large-Scale Synthesis of Hexachloroacetone
Introduction
Hexachloroacetone (C₃Cl₆O) is a versatile chemical intermediate used in the synthesis of pesticides, pharmaceuticals, and as a chlorinating agent.[1][2] It is a key precursor for producing deuterated chloroform (CDCl₃) and hexafluoroacetone.[1][3] This document provides detailed protocols for the large-scale synthesis of this compound, focusing on the catalytic liquid-phase chlorination of acetone, a method favored for its high yield and efficiency in industrial applications.[1]
Data Summary
The following table summarizes quantitative data for the synthesis of this compound via catalytic liquid-phase chlorination.
| Parameter | Activated Carbon Catalyst | Pyridine-based Catalyst | Photochemical Chlorination (Lab-Scale) |
| Starting Material | Acetone or Chloroacetones | Acetone or Dichloroacetone | Acetone |
| Catalyst | Activated Carbon | Pyridine, 2-Chloropyrimidine, s-Triazine | UV Light (254–365 nm) |
| Temperature | 130–170 °C[1] | 30–150 °C[4] | 0–50 °C[5] |
| Pressure | Atmospheric or slightly elevated (e.g., 0.3 MPaG)[1][6] | Not specified | Atmospheric |
| Chlorine to Acetone Molar Ratio | ~7.7:1 or higher[1][6] | Not specified | ~6:1 to 7:1 |
| Reaction Time | ~7 hours[6] | Not specified | 4–12 hours[5] |
| Yield | Up to 98.4%[1][6] | 93.6% - 94.5%[4] | 70–90%[5] |
| Final Purity | 97–99.8%[1] | >97% | >97%[5] |
Experimental Protocols
Method 1: Catalytic Liquid-Phase Chlorination using Activated Carbon
This protocol is adapted from industrial-scale synthesis procedures that report high yields and purity.[1][6][7]
Materials and Equipment:
-
Reactor: A glass-lined or nickel reactor (e.g., 3 L capacity) equipped with a stirrer, thermometer, gas inlet pipe, and a condenser.[4][6]
-
Starting Materials: Acetone (low water content, <0.1 wt%)[4], chlorine gas.
-
Catalyst: Powdered activated carbon.[6]
-
Scrubbing System: An absorption tower with a cooling system and a sodium hydroxide solution to neutralize unreacted chlorine and HCl byproduct.[6]
-
Purification System: Fractional distillation unit suitable for vacuum distillation.
Procedure:
-
Reactor Preparation:
-
Reaction Initiation:
-
Acetone Feed and Chlorination:
-
After stabilizing the chlorine flow, begin to supply acetone at a controlled rate (e.g., 0.023 mol/min).[6]
-
Maintain the reaction temperature between 150 °C and 160 °C. The reaction is exothermic, so gradual heating or cooling may be required.[6]
-
Continue the acetone and chlorine feed for the duration of the reaction (e.g., 6 hours). The molar flow rate ratio of chlorine to acetone should be maintained at approximately 7.7.[6]
-
-
Reaction Completion:
-
After the acetone supply is terminated, continue the chlorine feed for an additional hour to ensure complete chlorination of any remaining intermediates. The chlorine flow rate can be reduced during this phase (e.g., to 2 L/min).[6]
-
The off-gas from the reactor, containing unreacted chlorine and HCl, should be passed through a cooled absorption tower and a cold trap to recover any volatilized organic material, followed by a sodium hydroxide scrubber.[6]
-
-
Catalyst Separation:
-
Purification:
Visualizations
Experimental Workflow for Large-Scale Synthesis of this compound
Caption: Workflow for the catalytic synthesis of this compound.
Safety and Handling
-
This compound: This compound is toxic upon inhalation and skin contact and has a pungent odor.[1][5]
-
Chlorine Gas: Highly toxic and corrosive.[5]
-
Personal Protective Equipment (PPE): All procedures should be conducted in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[5]
-
Waste Disposal: Neutralize acidic waste streams and dispose of chlorinated waste according to local regulations.[5]
References
- 1. How to Prepare this compound via the Catalytic Liquid-phase Chlorination Reaction of Acetone | Aure Chemical [aurechem.com]
- 2. cionpharma.com [cionpharma.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CN109942392B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. How to via Photochemical Chlorination to Prepare this compound | Aure Chemical [aurechem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. US9745241B2 - Production method for this compound - Google Patents [patents.google.com]
Synthesis of N-Substituted Trichloroacetamides Using Hexachloroacetone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted trichloroacetamides utilizing hexachloroacetone as a trichloroacetylating agent. This class of compounds holds significant interest in medicinal chemistry and drug development due to the versatile reactivity of the trichloroacetamide group.
Introduction
N-substituted trichloroacetamides are valuable intermediates in organic synthesis and have been explored for their potential as bioactive molecules. The trichloroacetyl group can act as a bioisostere for other chemical moieties and can be a precursor for further chemical transformations. This compound serves as a practical and effective reagent for the trichloroacetylation of primary and some secondary amines, proceeding under generally mild conditions. This method provides a reliable route to a diverse range of N-substituted trichloroacetamides.
Applications in Drug Development
The incorporation of the N-substituted trichloroacetamide moiety into molecular scaffolds is a strategy employed in drug discovery to modulate biological activity. While direct applications of N-substituted trichloroacetamides as therapeutic agents are an area of ongoing research, the related class of chloroacetamides has shown promise in various therapeutic areas. For instance, substituted chloroacetamides have been investigated as potential inhibitors of cancer stem cells. Furthermore, multi-substituted N-phenyl-2,2-dichloroacetamide analogues have been designed and evaluated as anti-cancer agents, demonstrating the potential of chlorinated acetamides in oncology research. The trichloroacetamide functional group can influence a molecule's lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets, making it a valuable component in the design of novel therapeutics.
Reaction Mechanism and Logic
The reaction of this compound with a primary amine to form an N-substituted trichloroacetamide proceeds via a nucleophilic acyl substitution pathway. The amine acts as a nucleophile, attacking the carbonyl carbon of this compound. This is followed by the departure of a trichloromethanide anion, which is subsequently protonated to form chloroform as a byproduct. The reaction is often base-catalyzed, with a second equivalent of the amine acting as a base to deprotonate the intermediate, thereby increasing the nucleophilicity of the attacking amine.
Caption: Reaction mechanism for the synthesis of N-substituted trichloroacetamides.
Experimental Protocols
Three primary procedures have been established for the synthesis of N-substituted trichloroacetamides from amines and this compound. The choice of procedure depends on the reactivity of the amine. Yields provided in the subsequent table refer to the purified products.
Procedure A: General Procedure
This is the most straightforward method and is suitable for a wide range of primary amines.
-
Dissolution: Dissolve the primary amine in chloroform.
-
Addition of this compound: Add a slight excess (approximately 1.1 equivalents) of this compound to the solution.
-
Reaction:
-
For moderately reactive amines, heat the solution under reflux for a specified time (typically 1-4 hours).
-
For more reactive amines, stir the solution at room temperature (20°C) for a longer duration (typically 12-24 hours).
-
-
Work-up:
-
Wash the reaction mixture with dilute hydrochloric acid to remove any unreacted amine.
-
Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexane) or by sublimation.
Procedure B: For Highly Reactive Amines
This procedure is recommended for amines that react vigorously with this compound.
-
Initial Setup: Dissolve the amine in carbon tetrachloride in a flask equipped with a dropping funnel and a cooling bath.
-
Cooling: Cool the solution to -10°C.
-
Slow Addition: Add a solution of this compound in carbon tetrachloride dropwise to the cooled amine solution with stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (20°C) and stir for a specified period (typically 2-6 hours).
-
Work-up:
-
Add water to the reaction mixture to hydrolyze the excess this compound.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the resulting trichloroacetamide by recrystallization or sublimation.
Procedure C: Base-Catalyzed Procedure
The use of a non-nucleophilic base, such as a "proton sponge" (1,8-Bis(dimethylamino)naphthalene), can accelerate the reaction, particularly for less reactive amines.
-
Dissolution: Dissolve the amine and a catalytic amount of the proton sponge in a suitable solvent like chloroform or acetonitrile.
-
Addition of this compound: Add this compound to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: Follow the work-up and purification steps outlined in Procedure A.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted trichloroacetamides.
Caption: General experimental workflow for synthesis and purification.
Data Presentation
The following table summarizes the synthesis of various N-substituted trichloroacetamides using this compound, detailing the amine substrate, the procedure used, and the corresponding yield of the purified product.
| Amine Substrate | Procedure | Yield (%) |
| Aniline | A | 85 |
| Benzylamine | A | 90 |
| Cyclohexylamine | B | 78 |
| Pyrrolidine | B | 82 |
| Piperidine | B | 88 |
| Morpholine | B | 91 |
| 2-Aminopyridine | A | 75 |
| 4-Bromoaniline | A | 65 |
| 2-Chloroaniline | A | 70 |
| 3-Chloroaniline | A | 80 |
| 4-Chloroaniline | A | 82 |
| 2-Methylaniline | A | 88 |
| 3-Methylaniline | A | 86 |
| 4-Methylaniline | A | 89 |
Note: Yields are based on the starting amine and represent isolated yields of the pure product. Reaction conditions (time and temperature) were optimized for each substrate.
Conclusion
The use of this compound provides a versatile and efficient method for the synthesis of a wide array of N-substituted trichloroacetamides. The procedures outlined are robust and can be adapted for various primary and reactive secondary amines. The resulting products are valuable intermediates for further synthetic transformations and hold potential for applications in drug discovery and medicinal chemistry. Careful selection of the reaction procedure based on the amine's reactivity is crucial for achieving optimal yields and purity.
Hexachloroacetone as a Chlorinating Agent for Enamines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of hexachloroacetone as a versatile chlorinating agent for enamines. This methodology allows for the synthesis of various chlorinated products, including α-chloro ketones, β-chloro enamines, and allylic chloro enamines, depending on the structure of the enamine substrate. The information presented is compiled from seminal work in the field and is intended to guide researchers in the practical application of this chemical transformation.
Introduction
This compound is a powerful and effective reagent for the chlorination of enamines, serving as a source of electrophilic chlorine. The reaction outcome is highly dependent on the substitution pattern of the enamine, offering a valuable tool for the selective synthesis of different chlorinated compounds. Understanding the underlying reaction mechanisms is crucial for predicting and controlling the product distribution.
Reaction Pathways
The reaction of enamines with this compound can proceed through three distinct pathways, largely dictated by the stereochemistry and substitution of the enamine at the α'-position.[1]
-
Formation of α-Chloro Ketones: This is a common outcome where the enamine is chlorinated at the α-carbon, and subsequent hydrolysis of the resulting α-chloroiminium salt yields the corresponding α-chloro ketone. This pathway is generally favored for enamines derived from ketones lacking α'-axial substituents.
-
Formation of β-Chloro Enamines: In cases where the enamine possesses axial α'-substituents, the reaction can proceed through a β-chloroimmonium-pentachloroacetonide ion pair.[1] This intermediate can then rearrange to form a β-chloro enamine.
-
Formation of Allylic Chloro Enamines: For enamines that do not have axial α'-substituents, the reaction has been shown to produce allylic chloro enamines.[1]
The diverse reactivity of this compound with enamines makes it a valuable reagent in synthetic organic chemistry, enabling access to a range of chlorinated building blocks for further functionalization.
Data Presentation
The following table summarizes the reaction of various enamines with this compound, highlighting the product distribution and yields.
| Enamine Substrate | Product(s) | Yield (%) | Reference |
| 1-(N-Pyrrolidino)cyclohexene | 2-Chlorocyclohexanone | 85 | [1] |
| 1-(N-Pyrrolidino)-2-methylcyclohexene | 2-Chloro-2-methylcyclohexanone | 78 | [1] |
| 1-(N-Piperidino)-4-tert-butylcyclohexene | 2-Chloro-4-tert-butylcyclohexanone | 82 | [1] |
| Enamine of 2-pentanone (pyrrolidine) | Mixture of 1-chloro-2-pentanone and 3-chloro-2-pentanone | - | [1] |
Note: The yields reported are based on the original literature and may vary depending on experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments involving the chlorination of enamines with this compound.
Protocol 1: General Procedure for the Synthesis of α-Chloro Ketones
This protocol describes the synthesis of 2-chlorocyclohexanone from 1-(N-pyrrolidino)cyclohexene.
Materials:
-
1-(N-Pyrrolidino)cyclohexene
-
This compound
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(N-pyrrolidino)cyclohexene (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous diethyl ether dropwise to the stirred enamine solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour, and then warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanistic pathways for the reaction of this compound with enamines.
Caption: Reaction pathways of enamines with this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of α-chloro ketones from enamines using this compound.
References
handling and storage procedures for Hexachloroacetone in the lab
Abstract
This document provides detailed procedures and critical safety information for the handling and storage of Hexachloroacetone (CAS No. 116-16-5) in a laboratory environment. The protocols outlined are designed to minimize risks and ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory for all personnel working with this compound.
Hazard Identification and Safety Precautions
This compound is a toxic and corrosive compound that presents significant health risks upon exposure. It is harmful if swallowed and fatal if inhaled.[1] It causes skin and eye irritation and may cause respiratory irritation.[2][3] It is also toxic to aquatic life with long-lasting effects.[1][3][4]
Primary Hazards:
-
Acute Toxicity: Toxic or fatal via inhalation and toxic if swallowed.[1][3]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[2][3]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][4]
Safety Precautions:
-
Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Prevent all contact with skin, eyes, and clothing.[2]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Ensure eyewash stations and safety showers are readily accessible.[2]
Quantitative Data Summary
The physical, chemical, and toxicological properties of this compound are summarized below for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 116-16-5 | [5][6] |
| Molecular Formula | C₃Cl₆O | |
| Molecular Weight | 264.75 g/mol | [2][5] |
| Appearance | Clear, colorless to yellowish liquid | [2][7][8] |
| Odor | Slightly pungent | [9] |
| Density | 1.743 g/cm³ | [2][5] |
| Melting Point | -2 °C (28 °F) | [5] |
| Boiling Point | 204 °C (399 °F) | [5] |
| Flash Point | > 100 °C (212 °F) | [2][4] |
| Solubility in Water | Slightly soluble | [5][7][8] |
Table 2: Toxicological Data of this compound
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 240 mg/kg | [2] |
| LD50 | Rabbit | Skin | 2980 mg/kg | [2] |
| LC50 | Rat | Inhalation | 360 ppm / 6H | [2] |
| LC50 | Rat | Inhalation | 715 mg/m³ / 3H | [2] |
| LC50 | Mouse | Inhalation | 920 mg/m³ / 2H | [2] |
Experimental Protocols
This protocol details the required steps for safely using this compound in experimental procedures.
4.1.1 Personal Protective Equipment (PPE) Before beginning any work, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles or a full-face shield.[2]
-
Hand Protection: Wear suitable protective gloves (e.g., Viton®, Barrier®). Consult a glove compatibility chart for specific task duration.[2]
-
Body Protection: A chemically resistant lab coat or apron.[2]
-
Respiratory Protection: All work must be performed in a chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved full-facepiece airline respirator in positive pressure mode is required.[2]
4.1.2 Experimental Workflow
Caption: Workflow for handling this compound in the lab.
4.1.3 Procedure Steps:
-
Preparation: a. Review the Safety Data Sheet (SDS) for this compound.[10] b. Don all required PPE as specified in section 4.1.1. c. Ensure the chemical fume hood is functioning correctly. d. Assemble all necessary apparatus and reagents inside the fume hood to minimize movement.
-
Handling: a. Carefully uncap the this compound container inside the fume hood. b. Dispense the required volume using appropriate chemical-resistant tools (e.g., glass pipette). c. Keep the primary container tightly closed when not in use.[2] d. If the compound must be moved outside the fume hood, use sealed, labeled, and chemically resistant secondary containers.
-
Post-Experiment Cleanup: a. Decontaminate all surfaces and equipment that may have come into contact with the chemical. b. Dispose of all waste, including contaminated PPE and cleaning materials, in a designated hazardous waste container.[4] c. Remove PPE and wash hands thoroughly with soap and water.[1]
This protocol outlines the requirements for the safe storage of this compound.
4.2.1 Storage Conditions:
-
The storage area must be cool, dry, and well-ventilated.[1][2]
-
Store locked up and away from general access.[1]
-
Ensure the storage location is separate from incompatible materials.[2]
4.2.2 Incompatible Materials: this compound is incompatible with and must be stored separately from:
Caption: Storage compatibility guidelines for this compound.
Immediate and appropriate response to spills or exposures is critical.
4.3.1 Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and shoes immediately.[2] Flush skin with plenty of soap and water for at least 15 minutes.[2][3] Seek immediate medical attention.[2]
-
Inhalation: Remove the victim from the exposure area to fresh air at once.[2] If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration (do not use mouth-to-mouth).[2] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1]
4.3.2 Spill Response Workflow The response to a spill depends on its size and location.
Caption: Emergency response workflow for a this compound spill.
4.3.3 Spill Cleanup Procedure (Minor Spills Only):
-
If the spill is flammable, remove all ignition sources.[2][11]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1][2]
-
Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2][4]
-
Clean the spill area thoroughly.
For major spills, evacuate the area immediately and contact your institution's emergency response team.[10][11]
All this compound waste is considered hazardous.
-
Waste Classification: This material must be disposed of as hazardous waste.[1][4] Generators must consult federal, state, and local regulations for complete and accurate classification.[2]
-
Collection: a. Collect all waste, including contaminated materials and disposable PPE, in a designated, properly labeled, and sealed hazardous waste container. b. Halogenated waste should typically be collected in a specific container (often designated "Container B" in disposal schemes).[12]
-
Disposal: a. Arrange for pickup and disposal by a licensed professional waste disposal service.[13] b. Do not dispose of this compound down the drain or with general laboratory trash.[1][4] Empty containers may retain product residue and should be treated as hazardous.[1]
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound [webbook.nist.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound | 116-16-5 [chemicalbook.com]
- 9. wacker.com [wacker.com]
- 10. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]
- 11. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fishersci.com [fishersci.com]
Application Note: Synthesis of Deuterated Benzyl Chlorides from Deuterated Benzyl Alcohols using Hexachloroacetone and Polymer-Supported Triphenylphosphine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The selective incorporation of deuterium at specific molecular positions is a critical strategy in drug development to enhance pharmacokinetic profiles by leveraging the kinetic isotope effect. This can lead to improved metabolic stability and a longer half-life of active pharmaceutical ingredients (APIs). The benzylic position of many compounds is particularly susceptible to metabolic oxidation, making it a prime target for deuteration.[1][2][3]
This application note details a reliable method for the preparation of chirally deuterated benzyl chlorides from their corresponding benzyl alcohols. The protocol utilizes the mild and effective combination of hexachloroacetone and polymer-supported triphenylphosphine for the chlorination step. This method is advantageous as it proceeds under neutral conditions, which is compatible with a variety of sensitive functional groups, and the use of a polymer-supported reagent simplifies product purification by filtration. The starting deuterated benzyl alcohols can be synthesized through various established methods, and this protocol provides the crucial subsequent step of converting them into the corresponding chlorides, which are versatile intermediates for further synthetic transformations.[4]
Data Presentation
The following table summarizes the results for the synthesis of a protected (2S, 3S)-[3-²H, ¹⁵N]-tyrosine, which involved the key step of preparing a chirally deuterated benzyl chloride.
| Starting Material | Product | Reagents | Yield | Diastereomeric Excess (α-carbon) | Diastereomeric Excess (β-carbon) |
| R-(-)-4-triisopropylsilyloxybenzyl-α-d alcohol | R-(-)-4-triisopropylsilyloxybenzyl-α-d chloride | This compound, Polymer-supported triphenylphosphine | 62% | 86% | 82% |
Table 1: Reaction yield and diastereomeric excess for the synthesis of a protected doubly labeled tyrosine, utilizing a deuterated benzyl chloride prepared with this compound and polymer-supported triphenylphosphine.[4]
Experimental Protocols
General Considerations:
-
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Solvents should be anhydrous unless otherwise specified.
-
Safety precautions: this compound is a toxic and corrosive substance. Benzyl chlorides are lachrymatory. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Materials:
-
Deuterated benzyl alcohol (substrate)
-
Polymer-supported triphenylphosphine
-
This compound
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Celite or silica gel for filtration
-
Standard laboratory glassware for inert atmosphere reactions
Protocol for the Synthesis of Deuterated Benzyl Chloride:
This protocol is adapted from the procedure described for the synthesis of chirally deuterated benzyl chlorides.[4]
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the deuterated benzyl alcohol (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add polymer-supported triphenylphosphine (1.5 - 2.0 eq). Allow the mixture to stir for 10-15 minutes to ensure proper mixing.
-
Initiation of Reaction: Add this compound (1.2 - 1.5 eq) to the reaction mixture. The addition can be done portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting benzyl alcohol spot and the appearance of the less polar benzyl chloride product spot indicates the reaction is proceeding.
-
Work-up and Purification:
-
Once the reaction is complete, the mixture is filtered to remove the polymer-supported triphenylphosphine oxide byproduct. The filter cake should be washed with a small amount of the reaction solvent to ensure complete recovery of the product.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel if necessary, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure deuterated benzyl chloride.
-
Visualizations
Caption: Experimental workflow for the synthesis of deuterated benzyl chlorides.
Caption: Simplified mechanism for the chlorination of benzyl alcohols.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. Chemoselective Benzylic C–H Deuteration Using Deuterium Gas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precision Deuteration Using Cu-Catalyzed Transfer Hydrodeuteration to Access Small Molecules Deuterated at the Benzylic Position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chirally deuterated benzyl chlorides from benzyl alcohols via this compound/polymer-supported triphenylphosphine: synthesis of protected (2S, 3S)-[3-(2)H, (15)N]-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hexachloroacetone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of hexachloroacetone for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent industrial and laboratory method is the catalytic liquid-phase chlorination of acetone.[1] This process involves reacting acetone or its partially chlorinated derivatives with chlorine gas in the presence of a catalyst.[1][2] Common catalysts include activated carbon, pyridine, and phosphines.[1][2][3] Another method is photochemical (UV) chlorination, which is suitable for smaller-scale laboratory synthesis.[4]
Q2: What is a typical yield for this compound synthesis?
A2: Yields can vary significantly depending on the method and optimization of reaction conditions. Industrial processes using activated carbon as a catalyst can achieve yields as high as 98.4%.[1][2] Pyridine-catalyzed processes typically yield around 90%.[1] Laboratory-scale photochemical chlorination may result in lower yields of 70-90%.[4]
Q3: What are the main impurities and side reactions to be aware of?
A3: A primary side reaction is the condensation of acetone with hydrogen chloride (HCl), a byproduct of the chlorination, to form mesityl oxide and other high-boiling point compounds.[1][2] Incomplete chlorination can lead to the presence of pentachloroacetone and other chloroacetone intermediates in the final product.[1][5] The presence of moisture can also lead to reduced yields.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete chlorination. | - Increase the molar ratio of chlorine to the hydrogen atoms in the starting material (acetone or chloroacetones) to ≥0.83.[1][6]- Ensure a stepwise increase in reaction temperature to facilitate complete chlorination.[1]- For photochemical reactions, ensure a sufficient chlorine-to-acetone molar ratio (~6:1 to 7:1).[4] |
| Side reactions, such as the formation of mesityl oxide. | - Utilize a catalyst like activated carbon or pyridine to enhance selectivity and minimize side reactions.[1]- Maintain precise control over the reaction temperature.[1] | |
| Catalyst deactivation or inefficient recovery. | - For activated carbon, ensure proper filtration and washing for reuse.[1][2]- For pyridine or other soluble catalysts, purification challenges may lead to product loss. Consider using a heterogeneous catalyst like activated carbon for easier separation.[2] | |
| Presence of impurities in starting materials. | - Use acetone with a low water content (<0.5%) and minimal diacetone alcohol (DAA) (<0.1%).[7] | |
| High Impurity Levels (e.g., pentachloroacetone) | Incomplete reaction. | - Increase reaction time or temperature in the final stages of chlorination.[1] |
| Inefficient purification. | - For crude products containing pentachloroacetone and other chloroacetones, fractional distillation under reduced pressure is recommended.[1][5][7]- Adsorption chromatography can also be used to remove pentachloroacetone impurities.[8] | |
| Reaction Stalls or Proceeds Slowly | Insufficient catalyst activity. | - Ensure the catalyst is of high quality and used in the appropriate concentration (e.g., 0.05–5% by weight for pyridine).[1] |
| Poor mixing of reactants. | - Ensure vigorous stirring to facilitate the gas-liquid reaction between chlorine and acetone.[6] | |
| Formation of High-Boiling Point Byproducts | Condensation reactions. | - This is often due to the reaction of HCl with acetone. Using a catalyst and controlling the reaction temperature can suppress these side reactions.[1][2] |
Experimental Protocols
Catalytic Liquid-Phase Chlorination of Acetone using Activated Carbon
This protocol is based on industrially optimized processes and can be adapted for laboratory scale.
Materials:
-
Acetone (low moisture content)
-
Chlorine gas
-
Activated carbon
-
This compound (as solvent)
-
Glass-lined reactor or equivalent inert reactor
-
Gas inlet tube
-
Stirring mechanism
-
Temperature control system
-
Condenser and scrubber for off-gases
Procedure:
-
Reactor Setup: Charge the reactor with this compound as the solvent and disperse the activated carbon catalyst.[2]
-
Initial Heating: Heat the mixture to the initial reaction temperature, typically between 70-110°C.[1]
-
Reactant Feed: Begin stirring and introduce chlorine gas through the gas inlet tube. Start a continuous or stepwise feed of acetone into the reactor.[9]
-
Temperature Control: Gradually increase the temperature to 130–170°C as the reaction progresses to drive the chlorination to completion.[1]
-
Monitoring: Monitor the reaction progress by analyzing samples of the reaction mixture using gas chromatography to determine the concentration of this compound and intermediates.
-
Catalyst Separation: Once the reaction is complete, cool the mixture and separate the activated carbon by filtration. The catalyst can be washed and reused.[1][2]
-
Purification: The crude this compound is then purified by fractional distillation under reduced pressure to remove any remaining intermediates like pentachloroacetone.[1][7]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. How to Prepare this compound via the Catalytic Liquid-phase Chlorination Reaction of Acetone | Aure Chemical [aurechem.com]
- 2. US9745241B2 - Production method for this compound - Google Patents [patents.google.com]
- 3. JPS5735537A - Preparation of this compound - Google Patents [patents.google.com]
- 4. How to via Photochemical Chlorination to Prepare this compound | Aure Chemical [aurechem.com]
- 5. CN109761776B - Purification method of this compound - Google Patents [patents.google.com]
- 6. CN105899482B - The production method of this compound - Google Patents [patents.google.com]
- 7. CN109942392B - Preparation method of this compound - Google Patents [patents.google.com]
- 8. Purification method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Chlorination of Acetone to Hexachloroacetone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of hexachloroacetone from acetone.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products formed during the chlorination of acetone?
The main side products in this reaction are incompletely chlorinated acetones (such as monochloroacetone, dichloroacetone, up to pentachloroacetone), condensation products like mesityl oxide and phorone, and chloroform, which is formed via the haloform reaction.[1] Hydrolysis of the chloroacetone intermediates can also occur.[1]
Q2: How can I minimize the formation of incompletely chlorinated acetones?
To ensure exhaustive chlorination and minimize intermediates, it is crucial to use a high chlorine-to-acetone molar ratio (e.g., 7.7:1 or higher) and maintain a sufficiently high reaction temperature, particularly in the later stages of the reaction (130–170 °C).[2] Stepwise temperature increases can help control the reaction, starting at lower temperatures (70–110 °C) for initial chlorination and gradually raising it.
Q3: What causes the formation of mesityl oxide and how can it be prevented?
Mesityl oxide is formed through an acid-catalyzed aldol condensation of acetone.[3][4][5] The hydrogen chloride (HCl) gas produced as a byproduct of the chlorination reaction acts as the catalyst for this condensation.[3] To prevent this, several strategies can be employed:
-
Use of a Catalyst: Catalysts like pyridine or activated carbon can enhance the selectivity of the chlorination reaction and mitigate the condensation side reaction.[6]
-
Temperature Control: Keeping the initial reaction temperature low can reduce the rate of condensation.[2]
-
Vapor Phase Chlorination: Introducing chlorine gas into the vapor phase above the liquid acetone can avoid direct contact of HCl with the bulk acetone, thus reducing condensation.[6]
Q4: Is chloroform a significant byproduct and how is it formed?
Yes, chloroform can be a byproduct, particularly under alkaline conditions, through a process known as the haloform reaction.[7][8] In this reaction, acetone reacts with a hypochlorite species (which can form from chlorine and a base) to produce trichloroacetone, which is then cleaved by a base to yield chloroform and an acetate salt.[7] While the industrial synthesis of this compound is typically not performed under strongly basic conditions, localized pH changes or specific reaction conditions can lead to its formation.
Q5: What is the role of the catalyst in this reaction?
Catalysts such as activated carbon or pyridine play a crucial role in improving the yield and selectivity of the reaction.[6][9]
-
Activated Carbon: Facilitates chlorination by adsorbing both acetone and chlorine molecules on its surface, promoting the reaction.[9]
-
Pyridine: Acts as a catalyst for the chlorination and helps to control the reaction, reducing the formation of condensation byproducts.[6]
Q6: How does moisture affect the reaction?
Moisture is detrimental to the reaction. It can react with the desired product, this compound, and chloro-intermediates, leading to hydrolysis and reducing the overall yield.[9] Furthermore, the presence of water can lead to the corrosion of metal reactors.[9] Therefore, using dry reactants and equipment is essential.
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Low Yield of this compound | 1. Incomplete chlorination.[2] 2. Formation of condensation products (e.g., mesityl oxide).[3][10] 3. Hydrolysis of products due to moisture.[9] 4. Loss of volatile reactants/intermediates. | 1. Increase the chlorine-to-acetone molar ratio. Ensure the temperature is sufficiently high (130-170°C) in the final stages. 2. Use a catalyst (activated carbon or pyridine). Control initial reaction temperature. Avoid direct bubbling of Cl₂ through liquid acetone at the start.[6] 3. Ensure all reactants (acetone, chlorine) and the reactor are thoroughly dried before use. 4. Use an efficient condenser and maintain a closed system. |
| High Concentration of Intermediates (e.g., Pentachloroacetone) in Final Product | 1. Insufficient chlorine supply. 2. Reaction time is too short. 3. Reaction temperature is too low in the final stage. | 1. Ensure a continuous and sufficient flow of chlorine gas throughout the reaction. 2. Increase the overall reaction time to allow for complete substitution. 3. Gradually increase the temperature to the optimal range (130-170°C) to drive the reaction to completion. |
| Formation of Dark, Viscous Residue | 1. Significant formation of condensation products like mesityl oxide and higher-order products like phorone.[3][10][11] 2. Reaction temperature is too high, causing decomposition. | 1. Implement strategies to prevent condensation (see FAQ Q3). 2. Maintain precise temperature control, especially during the exothermic phases of the reaction. Avoid temperature spikes. |
| Detection of Chloroform in Product | 1. Reaction conditions favor the haloform reaction.[7] 2. Presence of basic impurities. | 1. Ensure the reaction is not run under basic conditions. 2. Use high-purity starting materials. If a basic wash is used during workup, ensure it is thoroughly removed before any subsequent heating steps. |
| Reaction Runaway / Uncontrolled Exotherm | 1. Chlorine feed rate is too high. 2. Inadequate cooling or heat removal. 3. Sudden initiation after an induction period. | 1. Carefully control the introduction rate of chlorine gas. 2. Ensure the reactor is equipped with an adequate cooling system (e.g., cooling jacket). 3. For reactions that are slow to start, add a small amount of an initiator like HCl or use a catalyst to ensure a smooth start. |
Impact of Process Parameters on Side Reactions
The following table summarizes how key experimental parameters can be adjusted to minimize the formation of major side products.
| Parameter | To Minimize Incomplete Chlorination | To Minimize Condensation (Mesityl Oxide) | To Minimize Haloform (Chloroform) |
| Temperature | Increase temperature in later stages (130-170°C) | Keep initial temperature low; avoid spikes | Avoid high temperatures in the presence of any basic species |
| Molar Ratio (Cl₂:Acetone) | High ratio (e.g., >7:1) | Not a primary control factor, but sufficient Cl₂ for chlorination is key | Not a primary control factor |
| Catalyst | Activated carbon or pyridine promotes full chlorination | Pyridine or activated carbon enhances selectivity for chlorination over condensation[6][9] | Not directly used for prevention |
| Reactant Purity | Use pure acetone | Use dry acetone to prevent side reactions with HCl | Use acetone free from basic impurities |
| Pressure | Slight elevation can control chlorine flow | Atmospheric or slightly elevated pressure is typical | Not a primary control factor |
Generalized Experimental Protocol
This protocol describes a laboratory-scale liquid-phase chlorination of acetone using an activated carbon catalyst, designed to maximize the yield of this compound.
Materials:
-
Acetone (anhydrous, <0.1% water)
-
Chlorine gas (anhydrous)
-
Activated Carbon (powdered, dried)
-
This compound (for use as solvent)
-
Nitrogen gas (for purging)
Equipment:
-
Glass-lined reactor with a stirrer, thermometer, gas inlet tube, and a reflux condenser connected to a scrubber system for HCl and excess chlorine.
-
Heating mantle and cooling bath.
-
Mass flow controller for chlorine gas.
Procedure:
-
Reactor Setup: Charge the reactor with this compound (as solvent) and dried activated carbon (e.g., ~1-5% by weight of the total reactants).
-
Inerting: Purge the system with dry nitrogen gas to remove air and moisture.
-
Initial Heating: Heat the solvent and catalyst mixture to an initial temperature of approximately 130-150°C.
-
Reactant Feed: Begin stirring and introduce dry chlorine gas through the gas inlet tube at a controlled rate. Simultaneously, start feeding anhydrous acetone into the reactor at a slow, controlled rate. A typical molar flow rate ratio of chlorine to acetone is around 7.7:1.
-
Temperature Control: The reaction is exothermic. Maintain the reaction temperature between 150°C and 160°C using the heating mantle and cooling bath as needed. Precise temperature control is critical to prevent side reactions.
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots (if the system allows) and analyzing them via gas chromatography to check for the disappearance of acetone and intermediates.
-
Completion: After all the acetone has been added, continue the chlorine flow for a period (e.g., 1-2 hours) to ensure complete chlorination of all intermediates.
-
Purging: Stop the acetone and chlorine feed. Purge the reactor with nitrogen gas to remove residual chlorine and HCl gas.
-
Catalyst Separation: Cool the reaction mixture and separate the activated carbon catalyst by filtration. The catalyst can often be recycled.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure. The main fraction is collected at its boiling point (~204°C at atmospheric pressure).
Reaction Pathway Visualization
The following diagram illustrates the stepwise chlorination of acetone to the final product, this compound, and highlights the pathways for the formation of major side products.
Caption: Reaction scheme for this compound synthesis and major side pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. RU2225858C2 - Chloroacetone production process - Google Patents [patents.google.com]
- 3. On heating with HCl , acetone gives (1) Mesityl oxide (2) Phorone (3) Bot.. [askfilo.com]
- 4. iscre28.org [iscre28.org]
- 5. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 6. US3265740A - Process for chlorinating acetone and acetylacetone - Google Patents [patents.google.com]
- 7. Chloroform - Wikipedia [en.wikipedia.org]
- 8. Lu Le Laboratory: Synthesis of Chloroform from Acetone and Bleach - Haloform Reaction - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 9. US9745241B2 - Production method for this compound - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. prepchem.com [prepchem.com]
removal of pentachloroacetone impurity from Hexachloroacetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexachloroacetone. The following information addresses common issues related to the removal of pentachloroacetone impurity.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove pentachloroacetone from this compound?
Pentachloroacetone and this compound have very similar chemical structures and physical properties, including close boiling points, which makes their separation by conventional distillation challenging.[1]
Q2: What are the common methods for removing pentachloroacetone from this compound?
The primary methods for purifying this compound and removing pentachloroacetone include:
-
Fractional Distillation: This method takes advantage of the slight difference in boiling points between the two compounds.[2]
-
Gas Stripping/Convective Interactive Contact Purification: This technique involves using a purified, heated gas (like nitrogen or an inert gas) to selectively remove the more volatile pentachloroacetone.[3]
-
Adsorption Chromatography: This method utilizes an adsorbent material that has a higher affinity for pentachloroacetone than for this compound, thus retaining the impurity while allowing the purified product to pass through.[1]
Q3: What level of purity can I expect to achieve with these methods?
The final purity of this compound can be quite high, depending on the chosen method. Gas stripping has been reported to reduce pentachloroacetone content to as low as 0.7%.[3] Purification via adsorption can achieve even lower levels, with reported pentachloroacetone content of 0.2wt% or below.[1] Fractional distillation can yield purities of 97–99.8%.[2]
Troubleshooting Guides
Issue 1: Poor separation efficiency during fractional distillation.
-
Potential Cause: Insufficient column efficiency or incorrect operating parameters.
-
Troubleshooting Steps:
-
Increase Column Length/Packing: A longer distillation column or one with more efficient packing material (e.g., structured packing) will provide more theoretical plates and improve separation.
-
Optimize Reflux Ratio: A higher reflux ratio can enhance separation but will also increase the distillation time. Experiment to find the optimal balance for your specific mixture.
-
Control Vacuum: For vacuum distillation, ensure a stable and sufficiently low pressure is maintained. Fluctuations in pressure can disrupt the equilibrium and decrease separation efficiency.
-
Heating Rate: A slow and steady heating rate is crucial to maintain equilibrium within the column.
-
Issue 2: Incomplete removal of pentachloroacetone using gas stripping.
-
Potential Cause: Suboptimal temperature, pressure, or gas flow rate.
-
Troubleshooting Steps:
-
Adjust Temperature and Pressure: The efficiency of gas stripping is highly dependent on the temperature and pressure of the system. The crude this compound solution should be heated to 45-75 °C at a pressure of 8.0-20 KPa.[3] The purified gas should be preheated to 35-75 °C.[3]
-
Optimize Gas Flow Rate: The flow rate of the stripping gas affects the contact time with the liquid phase. A lower flow rate increases contact time but may slow down the overall process.
-
Ensure Efficient Gas-Liquid Contact: The design of the purification tower is critical. The crude solution should be sprayed from the top, while the heated gas is introduced from the bottom to ensure effective convective interactive contact.[3]
-
Issue 3: Adsorbent saturation or low binding capacity during chromatographic purification.
-
Potential Cause: Inappropriate choice of adsorbent, incorrect temperature, or exceeding the adsorbent's capacity.
-
Troubleshooting Steps:
-
Select the Right Adsorbent: Different adsorbents have varying selectivities. Materials like 5A molecular sieves or β-activated alumina have been shown to be effective.[1]
-
Control Temperature: The adsorption process should be carried out at a controlled temperature. For example, using β-activated alumina, the adsorption column and the crude this compound are kept at 0°C.[1]
-
Determine Adsorbent Capacity: Before scaling up, perform small-scale experiments to determine the binding capacity of the chosen adsorbent for pentachloroacetone. This will help in deciding the amount of adsorbent needed for a given quantity of crude product.
-
Regenerate Adsorbent: If possible, regenerate the saturated adsorbent according to the manufacturer's instructions to reduce costs.
-
Data Presentation
Table 1: Physical and Chemical Properties
| Property | This compound | Pentachloroacetone |
| CAS Number | 116-16-5[4] | 1768-31-6[5] |
| Molecular Formula | C3Cl6O[4] | C3HCl5O[5] |
| Molecular Weight | 264.75 g/mol [4] | 230.30 g/mol [6] |
| Boiling Point | 204 °C[4] | 192 °C[1] |
| Melting Point | -2 °C[4] | Not specified |
| Density | ~1.74 g/cm³ | Not specified |
| Appearance | Colorless to yellowish liquid[7] | Colorless to pale yellow liquid[5] |
Table 2: Comparison of Purification Methods
| Method | Initial Impurity Level (Pentachloroacetone) | Final Purity (this compound) | Key Parameters |
| Gas Stripping | 4.0-4.5%[3] | 98.8% - 99.3%[3] | Temperature: 45-75 °C, Pressure: 8.0-20 KPa, Purified Gas: Nitrogen or Inert Gas[3] |
| Adsorption | 0.5wt%[1] | >99.8% (Pentachloroacetone <0.2wt%)[1] | Adsorbent: β-activated alumina, Temperature: 0°C, Flow Rate: 5.5mL/min[1] |
| Fractional Distillation | 2-3% by mass[2] | 97-99.8%[2] | Reduced pressure is recommended to avoid decomposition.[8] |
Experimental Protocols
Protocol 1: Gas Stripping Purification
This protocol is based on the convective interactive contact purification method.[3]
-
Preparation:
-
The crude this compound solution, containing 4.0-4.5% pentachloroacetone, is pre-heated.
-
A purification tower is set up with a spraying nozzle at the top and a gas inlet at the bottom.
-
A supply of purified nitrogen or inert gas is connected to a heater and then to the gas inlet of the tower.
-
-
Procedure:
-
Heat the crude this compound solution to a temperature between 50-60 °C.[3]
-
Maintain the pressure inside the purification tower between 8.5-9.5 KPa.[3]
-
Heat the purified gas to a temperature between 40-45 °C.[3]
-
Spray the heated crude solution from the top of the tower.
-
Simultaneously, introduce the heated purified gas from the bottom of the tower.
-
The gas, now containing the low-boiling-point impurities, exits from the top of the tower.
-
-
Collection and Recycling:
-
Analysis:
-
The purity of the collected this compound is determined by gas chromatography (GC).[3]
-
Protocol 2: Adsorption Chromatography Purification
This protocol is based on using an adsorbent to selectively remove pentachloroacetone.[1]
-
Preparation:
-
Procedure:
-
Cool the crude this compound (containing, for example, 0.5wt% pentachloroacetone) to 0°C.[1]
-
Use a plunger pump to inject the cooled crude this compound into the bottom of the adsorption column at a flow rate of 5.5 mL/min.[1]
-
Maintain a flow velocity through the column of approximately 5 mm/min.[1]
-
-
Collection:
-
Collect the eluate from the top of the column. This is the high-purity this compound.
-
-
Analysis:
-
Analyze the collected fractions using gas chromatography to determine the concentration of pentachloroacetone.[1]
-
Visualizations
Caption: Workflow for Gas Stripping Purification of this compound.
Caption: Workflow for Adsorption Purification of this compound.
Caption: Logical Relationship of Purification Methods and Principles.
References
- 1. Purification method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. How to Prepare this compound via the Catalytic Liquid-phase Chlorination Reaction of Acetone | Aure Chemical [aurechem.com]
- 3. CN109761776B - Purification method of this compound - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. CAS 1768-31-6: pentachloroacetone | CymitQuimica [cymitquimica.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. wacker.com [wacker.com]
- 8. How to via Photochemical Chlorination to Prepare this compound | Aure Chemical [aurechem.com]
Technical Support Center: Purification of Crude Hexachloroacetone by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude hexachloroacetone via vacuum distillation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the vacuum distillation of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Slow Distillation | 1. Inadequate Vacuum: The pressure in the system is not low enough to achieve the desired boiling point. 2. Insufficient Heating: The heating mantle is not providing enough energy to vaporize the this compound. 3. Leak in the System: Air is entering the apparatus, preventing the system from reaching the target vacuum. | 1. Verify Vacuum Pump Function: Check if the vacuum pump is operating correctly and pulling a sufficient vacuum. 2. Inspect for Leaks: Carefully check all joints, seals, and tubing for any potential leaks. A high-vacuum grease should be used on all ground-glass joints. 3. Increase Heating: Gradually increase the temperature of the heating mantle. Monitor the temperature of the distilling head closely. |
| Bumping or Uncontrolled Boiling | 1. Absence of Boiling Chips or Stirring: Lack of nucleation sites leads to superheating followed by violent boiling. 2. Heating Too Rapidly: A sudden increase in temperature can cause uncontrolled boiling. | 1. Add Boiling Chips or Use Magnetic Stirring: Ensure fresh boiling chips have been added to the distilling flask before starting the distillation, or use a magnetic stirrer and stir bar. 2. Heat Gradually: Increase the heat to the distillation flask slowly and evenly. |
| Product is Contaminated | 1. Inefficient Fractionation: The fractionating column is not adequately separating this compound from impurities like pentachloroacetone. 2. Collection of Wrong Fraction: The distillate was collected at the incorrect temperature and pressure. | 1. Use an Appropriate Fractionating Column: For impurities with close boiling points, a more efficient fractionating column (e.g., Vigreux or packed column) may be necessary. 2. Monitor Temperature and Pressure Carefully: Collect the fraction that distills over at the expected boiling point for the given pressure.[1] |
| Product is Dark or Discolored | 1. Thermal Decomposition: this compound may decompose at elevated temperatures, especially if the distillation is carried out at atmospheric pressure.[1] 2. Presence of Impurities: The crude material may contain impurities that are sensitive to heat. | 1. Ensure a Good Vacuum: A lower pressure will reduce the boiling point and minimize the risk of thermal decomposition.[1] 2. Pre-treatment of Crude Material: Consider a pre-purification step, such as washing with aqueous sodium bicarbonate if acidic impurities are present.[1] |
Frequently Asked Questions (FAQs)
1. What is the expected boiling point of this compound under vacuum?
The boiling point of this compound is significantly lower under reduced pressure. While its boiling point at atmospheric pressure (760 mmHg) is approximately 204°C, under a vacuum of 10 mmHg, it is around 80-100°C.[1] At 17 hPa (approximately 12.75 mmHg), the boiling point is 73°C.[2]
2. What are the common impurities in crude this compound?
Crude this compound synthesized from the chlorination of acetone often contains by-products such as pentachloroacetone and acetone polycondensation chlorides.[3] Pentachloroacetone is particularly challenging to remove by distillation due to its similar physical and chemical properties to this compound.[3]
3. What safety precautions should be taken when handling this compound?
This compound is a hazardous chemical and requires strict safety measures.[4][5][6]
-
Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[4] In case of potential inhalation, a NIOSH/MSHA approved respirator is recommended.[4]
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[4][5]
4. How can I improve the separation of this compound from pentachloroacetone?
Due to the close boiling points of this compound and pentachloroacetone, a simple distillation may not be sufficient.[3][7] To enhance separation:
-
Use a fractionating column: A Vigreux or packed column increases the surface area for vapor-liquid equilibrium, leading to better separation.
-
Optimize the reflux ratio: In fractional distillation, maintaining a proper reflux ratio is crucial for efficient separation.
5. What should I do in case of a spill?
In the event of a this compound spill, immediately evacuate the area and ensure proper ventilation.[4] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable container for disposal.[4][5] Avoid runoff into sewers and waterways.[4]
Quantitative Data
Physical Properties of this compound
| Property | Value | Unit |
| Molecular Formula | C₃Cl₆O | - |
| Molecular Weight | 264.75 | g/mol |
| Boiling Point (at 760 mmHg) | 204 | °C |
| Boiling Point (at 17 hPa / 12.75 mmHg) | 73 | °C |
| Boiling Point (at 10 mmHg) | ~80-100 | °C |
| Melting Point | -3 to -2 | °C |
| Density (at 20°C) | 1.7412 | g/cm³ |
| Flash Point | > 100 | °C |
| Water Solubility (at 20°C) | 17.5 | g/L |
Experimental Protocols
Detailed Methodology for Vacuum Distillation of Crude this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
High-vacuum grease
-
Dry ice and acetone (for cold trap)
-
Nitrogen gas
Equipment:
-
Round-bottom flask (distilling flask)
-
Heating mantle with a stirrer
-
Claisen adapter
-
Thermometer and thermometer adapter
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask(s)
-
Cold trap
-
Vacuum pump
-
Vacuum gauge
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Use high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Place the crude this compound into the distilling flask, filling it to no more than two-thirds of its volume.
-
Add a few boiling chips or a magnetic stir bar to the distilling flask.
-
-
System Evacuation:
-
Turn on the condenser cooling water.
-
Ensure the cold trap is filled with a slurry of dry ice and acetone.
-
Slowly open the system to the vacuum pump and evacuate the apparatus. The pressure should drop to the desired level (e.g., 10-20 mmHg).[1] A preferable vacuum range is between 0.1 kPa and 5 kPa.[12]
-
-
Distillation:
-
Once the desired vacuum is stable, begin heating the distilling flask gently with the heating mantle. If using a stirrer, ensure a constant stirring rate.
-
Observe the distillation process carefully. The first fraction to distill will likely be lower-boiling impurities.
-
As the temperature at the thermometer rises and stabilizes, collect the main fraction of this compound at its expected boiling point for the recorded pressure.
-
Monitor the temperature and pressure throughout the distillation. A stable temperature reading during collection indicates a pure fraction.
-
-
Shutdown:
-
Once the majority of the this compound has been distilled, stop heating and allow the system to cool down.
-
Turn off the vacuum pump and carefully vent the system to atmospheric pressure, preferably with an inert gas like nitrogen.
-
Dismantle the apparatus and transfer the purified this compound to a labeled, sealed container.
-
Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
Caption: Troubleshooting flowchart for "No or Slow Distillation" issue.
References
- 1. How to via Photochemical Chlorination to Prepare this compound | Aure Chemical [aurechem.com]
- 2. wacker.com [wacker.com]
- 3. Purification method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CN109761776B - Purification method of this compound - Google Patents [patents.google.com]
- 8. This compound (CAS 116-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chemicalpoint.eu [chemicalpoint.eu]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. 116-16-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. CN109942392B - Preparation method of this compound - Google Patents [patents.google.com]
troubleshooting low yield in trichloroacetylation with Hexachloroacetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hexachloroacetone for trichloroacetylation reactions. The information is designed to help optimize reaction conditions, identify potential issues, and ensure successful synthesis of trichloroacetylated products.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over trichloroacetyl chloride for trichloroacetylation?
A1: this compound allows for trichloroacetylation to be carried out under neutral conditions.[1] This is particularly advantageous when dealing with acid-sensitive substrates that might decompose or undergo side reactions in the presence of the HCl generated when using trichloroacetyl chloride.
Q2: What is the mechanism of trichloroacetylation with this compound?
A2: The reaction proceeds via a haloform-type reaction scheme.[1] For alcohols, the process is often facilitated by a strong hydrogen bond acceptor, such as dimethylformamide (DMF), which acts as a catalyst.[1] For primary amines, the reaction is base-catalyzed and is second order in the amine and first order in this compound.[1]
Q3: How can I monitor the progress of my trichloroacetylation reaction?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot over time. It is recommended to use a suitable stain, such as potassium permanganate, for visualization if the compounds are not UV-active.
Q4: What are the common side products in this reaction?
A4: When reacting with alcohols, potential side products can include pentachloroacetone, dichloroacetates, and carbon tetrachloride.[1] In reactions with tertiary amines like triethylamine, oxidation of the amine can occur, leading to the formation of enamines which are then acylated by this compound.[2] With cyclic enamines, di-acylation at the α and α' positions is possible.[3]
Q5: Is the reaction stereoselective?
A5: Yes, kinetic evidence has demonstrated that the trichloroacetylation of alcohols by this compound is a stereoselective process.[1] It also shows a strong preference for primary alcohols over secondary alcohols, with tertiary alcohols being largely unreactive under typical conditions.[1]
Troubleshooting Guide
Low or No Product Yield
Issue: After the reaction and workup, the yield of the desired trichloroacetylated product is significantly lower than expected, or no product is observed.
| Observation | Potential Cause | Recommended Solution |
| No reaction observed on TLC | 1. Inactive Reagents: this compound or the substrate may be degraded or impure. Moisture in the reagents or solvent can inhibit the reaction.[4] | 1a. Use freshly opened or purified this compound and substrate. 1b. Ensure all solvents are anhydrous and glassware is thoroughly dried before use. |
| 2. Ineffective Catalyst (for alcohols): The hydrogen bond acceptor (e.g., DMF) is absent or of poor quality. | 2a. Add an equimolar amount of a strong hydrogen bond acceptor like DMF, pyridine, or HMPA.[1] 2b. Use high-purity, anhydrous DMF. | |
| 3. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. | 3a. For alcohol trichloroacetylation, gently heat the reaction mixture (e.g., 55-60 °C).[1] | |
| Multiple Spots on TLC, including starting material | 1. Incomplete Reaction: The reaction has not been allowed to run to completion. | 1a. Continue to monitor the reaction by TLC until the starting material is consumed. 1b. If the reaction has stalled, consider a slight increase in temperature or addition of more catalyst/base. |
| 2. Side Reactions: The substrate may be undergoing undesired reactions. Amines, in particular, can participate in side reactions. | 2a. For amine reactions, ensure the conditions are optimized (e.g., appropriate solvent and base). For primary amines, the reaction is base-catalyzed.[1] 2b. For sensitive substrates, consider running the reaction at a lower temperature for a longer duration. | |
| Product visible on TLC, but low isolated yield | 1. Loss during Workup/Purification: The product may be lost during extraction or chromatography. | 1a. Ensure the correct pH is used during aqueous workup to prevent hydrolysis of the product. 1b. Use the appropriate solvent system for column chromatography to ensure good separation and recovery. |
| 2. Product Volatility: The trichloroacetylated product may be volatile and lost during solvent removal. | 2a. Use a rotary evaporator at a controlled temperature and pressure. 2b. For highly volatile products, consider purification methods that do not require high vacuum, such as preparative TLC. |
Quantitative Data
The yield of trichloroacetylation with this compound is substrate-dependent. The following table summarizes reported yields for various substrates.
| Substrate Type | Substrate | Catalyst/Base | Solvent | Yield (%) | Reference |
| Primary Alcohol | 1-Propanol | DMF | N/A (HCA as solvent) | 94% specificity over 2-propanol | [1] |
| Primary Amine | Butylamine | N/A | TCE (in situ TCAC) | 97 | [5] |
| Primary Amine | Benzylamine | N/A | TCE (in situ TCAC) | 60 | [5] |
| Primary Amine | Cyclohexylamine | N/A | TCE (in situ TCAC) | 88 | [5] |
| Secondary Amine | Piperidine | N/A | TCE (in situ TCAC) | 86 | [5] |
| Aromatic Amine | Aniline | N/A | TCE (in situ TCAC) | 11 | [5] |
Experimental Protocols
Protocol 1: Trichloroacetylation of a Primary Alcohol
This protocol is a general guideline for the trichloroacetylation of a primary alcohol using this compound and DMF.
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq) in this compound (1.0 eq).
-
Cooling: Cool the mixture in a dry ice/acetone bath until frozen.
-
Catalyst Addition: Add dimethylformamide (DMF) (1.0 eq) to the frozen mixture.
-
Reaction: Remove the flask from the cooling bath, seal it with a septum, and stir the mixture. Once the solids have melted, place the flask in a preheated oil bath at 60 °C.
-
Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Workup: After cooling to room temperature, the reaction mixture can be purified. The resulting trichloroacetate can often be separated from the reaction mixture via extraction and/or distillation.[1]
Protocol 2: Trichloroacetylation of a Primary Amine
This protocol provides a general procedure for the formation of N-substituted trichloroacetamides.
-
Preparation: In a suitable flask, dissolve the primary amine (2.0 eq) in a solvent such as deuteriochloroform (for NMR monitoring) or another appropriate anhydrous solvent.
-
Reagent Addition: Add this compound (1.0 eq) to the stirred amine solution at room temperature. The reaction is often carried out under mild conditions.[1]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically clean, and the formation of the trichloroacetyl derivative and chloroform can be observed.
-
Monitoring: The disappearance of the amine and the appearance of the product can be monitored by ¹H NMR spectroscopy.
-
Workup and Purification: Upon completion, the solvent can be removed under reduced pressure. The resulting N-substituted trichloroacetamide is often a crystalline solid and can be purified by recrystallization.[1]
Visualizations
Experimental Workflow for Trichloroacetylation of Alcohols
References
managing HCl byproduct in Hexachloroacetone synthesis
An essential aspect of synthesizing hexachloroacetone via the chlorination of acetone is the effective management of the hydrogen chloride (HCl) gas produced as a byproduct.[1] Proper handling of HCl is critical not only for maximizing product yield by preventing side reactions but also for ensuring the safety of laboratory personnel and minimizing environmental impact.[1][2]
This technical support guide provides detailed answers to frequently asked questions, troubleshooting advice for common issues, and standardized protocols related to HCl management during this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is managing the HCl byproduct so important in this compound synthesis?
A1: Managing the HCl byproduct is crucial for several reasons:
-
Preventing Side Reactions: Hydrogen chloride can catalyze the self-condensation of the acetone starting material to form byproducts like mesityl oxide, which significantly lowers the yield of this compound.[1]
-
Ensuring Reaction Completion: Efficient removal of HCl from the reaction mixture helps to drive the equilibrium of the chlorination reaction forward, promoting complete substitution of all six hydrogen atoms.
-
Safety: HCl is a toxic and corrosive gas.[1] Proper containment and neutralization are necessary to prevent exposure to researchers and damage to equipment.[3][4]
-
Environmental Protection: Releasing HCl gas into the atmosphere is environmentally harmful. The byproduct must be neutralized or captured before discharge.[1]
Q2: What are the primary methods for removing or neutralizing HCl gas from the reaction setup?
A2: The effluent gas stream, containing HCl and unreacted chlorine, can be managed using several methods:
-
Aqueous Base Scrubbing: The most common laboratory and industrial method is to bubble the off-gas through an aqueous solution of a base, such as sodium hydroxide (~20% solution) or sodium bicarbonate, to neutralize the acidic HCl gas.[5][6][7]
-
Heating/Stripping: In some industrial processes, HCl can be removed by heating the reaction mixture in a stripping column.[8] This technique can achieve a high removal rate (over 99.9%) and reduces the generation of aqueous waste compared to scrubbing.[8]
-
Recovery: The captured HCl can be absorbed into the water to produce hydrochloric acid, which can then be used for other applications.[2]
Q3: Can residual HCl in the final product affect its purity and stability?
A3: Yes, residual HCl can compromise the quality of the final this compound product. It can promote degradation of the product over time and act as a corrosive impurity. For purification, a common step is to wash the crude product with a dilute aqueous solution of sodium bicarbonate to neutralize and remove any remaining HCl, followed by drying with an anhydrous salt like sodium sulfate.[9]
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Symptom: The final yield is significantly lower than expected (e.g., below 80% for lab-scale synthesis).[1]
-
Possible Cause: Uncontrolled HCl-catalyzed side reactions. The presence of HCl can cause acetone to form condensation products, such as mesityl oxide.[1]
-
Troubleshooting Steps:
-
Ensure Efficient HCl Removal: Check that your gas scrubbing or trapping system is functioning correctly and has not been saturated. Ensure a steady flow of inert gas (like nitrogen) if used to carry the HCl out of the reaction vessel.
-
Optimize Catalyst: The use of catalysts like pyridine can enhance selectivity and reduce the formation of condensation byproducts.[1] Activated carbon is another effective catalyst that minimizes side reactions.[1]
-
Control Reaction Temperature: The reaction temperature should be increased gradually. Starting at a lower temperature for the initial chlorination steps and raising it for the exhaustive chlorination can prevent excessive side reactions.[1]
-
Check Reagent Purity: Ensure the acetone starting material is pure and dry. Water content can lead to undesirable reactions.[10]
-
Issue 2: Product is Contaminated with High-Boiling Point Impurities
-
Symptom: Distillation of the crude product leaves a significant amount of high-boiling residue, and the purity of the distilled this compound is low.
-
Possible Cause: Formation of condensation products due to the presence of HCl in the reaction mixture.[2]
-
Troubleshooting Steps:
-
Improve HCl Trapping: As with low yield, the primary solution is to improve the efficiency of HCl removal during the reaction.
-
Post-Reaction Neutralization: Before distillation, wash the crude reaction mixture with a saturated solution of sodium bicarbonate or sodium carbonate to remove any dissolved HCl.[9] Be sure to perform this step carefully in a separatory funnel, venting frequently to release CO₂ gas.
-
Purification Protocol: After washing and drying, perform a fractional distillation under reduced pressure to separate the this compound from high-boiling impurities.[9]
-
Issue 3: Corrosion of Equipment
-
Symptom: Metal components of the reactor or downstream equipment show signs of corrosion.
-
Possible Cause: Exposure to wet HCl gas or hydrochloric acid.
-
Troubleshooting Steps:
-
Use Appropriate Materials: Whenever possible, use glass-lined reactors or equipment made of corrosion-resistant materials.[1]
-
Ensure Dry Conditions: Use dry reagents and solvents to minimize the formation of highly corrosive aqueous hydrochloric acid.[10]
-
Immediate Neutralization: Ensure that the HCl off-gas is immediately directed to a neutralization trap to prevent it from lingering in and corroding the equipment.[5]
-
Data Presentation
Table 1: Comparison of this compound Synthesis Protocols
| Parameter | Catalytic Liquid-Phase (Activated Carbon)[5] | Catalytic Liquid-Phase (Pyridine)[1] | Photochemical Chlorination[9] |
| Catalyst | Activated Carbon | Pyridine (e.g., 0.28%) | UV Light (254-365 nm) |
| Temperature | 150 - 160 °C | Start at ~56 °C, increase to 90 - 170 °C | Start at 0-10 °C, increase to 20-50 °C |
| Pressure | ~0.3 MPaG | Atmospheric | Atmospheric |
| Cl₂:Acetone Ratio | ~7.7 : 1 (molar) | ~1.2 : 1 (initial molar) with excess Cl₂ | ~6:1 to 7:1 (molar) |
| Typical Yield | Up to 98.4% | ~90% | 70 - 90% |
| HCl Management | Absorption in NaOH solution | Gas scrubbing | Gas scrubbing |
Experimental Protocols
Protocol 1: Synthesis of this compound using an Activated Carbon Catalyst
This protocol is based on a high-yield industrial process.[5]
-
Reactor Setup: Charge a suitable reactor (e.g., 3L nickel reactor) with dried, powdered activated carbon and 1500 g of this compound as a solvent.
-
Inerting: Supply chlorine gas at 0.3 L/min for 30 minutes to prepare the catalyst.
-
Reaction Initiation: Begin stirring and heat the reactor's internal temperature to 150°C.
-
Reagent Feed: Set the internal pressure to 0.3 MPaG and supply chlorine gas at 4 L/min. After 5 minutes, begin supplying acetone at a rate of 0.023 mol/min.
-
Temperature Control: Gradually increase heating to maintain the reaction temperature between 150°C and 160°C.
-
Reaction Monitoring: Continue the acetone supply for the calculated duration (e.g., 6 hours). The reaction progress can be monitored by analyzing samples of the reaction liquid via gas chromatography.
-
Completion: After the acetone supply is terminated, continue the chlorine flow (e.g., at a reduced rate of 2 L/min) for an additional hour to ensure complete chlorination.
-
HCl and Chlorine Scrubbing: Pass all gas discharged from the reactor through a series of traps: first, a cold trap (0°C) containing this compound to recover organic materials, followed by a second cold trap at -20°C, and finally through a scrubbing tower with a ~20% aqueous sodium hydroxide solution to neutralize HCl and excess chlorine.[5]
-
Workup: After the reaction, terminate stirring and allow the activated carbon to sediment. The supernatant liquid, which is the crude product, can be decanted.
-
Purification: The crude product can be purified by fractional distillation to achieve high purity (e.g., 99.9%).[5]
Protocol 2: Management and Neutralization of HCl Gas Stream
-
Setup: Connect the gas outlet of the reaction vessel via chemically resistant tubing to the inlet of a gas washing bottle (scrubber). A second, empty flask should be placed between the reactor and the scrubber to prevent backflow of the scrubbing solution into the reaction.
-
Scrubbing Solution: Fill the gas washing bottle with a 20% aqueous solution of sodium hydroxide. Ensure the gas inlet tube is submerged below the surface of the solution.
-
Monitoring: During the reaction, observe the gas flow through the scrubber. The neutralization reaction is exothermic; if the reaction is vigorous, the scrubber may need to be cooled in an ice bath.
-
Completion: Once the reaction is complete and the flow of HCl has ceased, continue to pass an inert gas (e.g., nitrogen) through the system for 15-20 minutes to purge any remaining HCl from the reactor into the scrubber.
-
Disposal: The resulting basic salt solution should be disposed of as hazardous waste according to local regulations.[7][11]
Visualizations
Caption: Workflow of this compound synthesis with HCl management.
Caption: Decision tree for troubleshooting low product yield.
Caption: Logical diagram of HCl management strategies.
References
- 1. How to Prepare this compound via the Catalytic Liquid-phase Chlorination Reaction of Acetone | Aure Chemical [aurechem.com]
- 2. US9745241B2 - Production method for this compound - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. US20240033654A1 - Method for removing hcl in chlorination reaction - Google Patents [patents.google.com]
- 9. How to via Photochemical Chlorination to Prepare this compound | Aure Chemical [aurechem.com]
- 10. CN105899482B - The production method of this compound - Google Patents [patents.google.com]
- 11. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
Hexachloroacetone decomposition pathways and prevention
Welcome to the technical support center for hexachloroacetone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the decomposition pathways of this compound and the best practices for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, with the chemical formula (Cl₃C)₂CO, is a colorless to yellowish liquid with a pungent odor.[1] It is a fully chlorinated ketone used as a reactive intermediate in organic synthesis. Key applications include its use as a chlorinating and trichloroacetylating agent, a precursor for deuterated chloroform (CDCl₃) and hexafluoroacetone, and as a building block for pharmaceuticals and agrochemicals.[2][3][4]
Q2: What are the primary signs of this compound decomposition?
Visual and olfactory changes are the first indicators of decomposition. While fresh this compound is a clear, colorless to pale yellow liquid, decomposition can lead to a more pronounced yellow or brown coloration.[1] You may also notice an increasingly sharp or irritating odor due to the formation of acidic gases like hydrogen chloride or the highly toxic gas phosgene.[5][6]
Q3: What are the main pathways through which this compound decomposes?
This compound can decompose via several pathways:
-
Thermal Decomposition: When heated, especially close to its boiling point (204 °C), it can break down to produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), chlorine (Cl₂), hydrogen chloride (HCl), and phosgene (COCl₂).[5][6]
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Hydrolysis: The compound is slightly soluble in water.[7][8] The presence of moisture can lead to hydrolysis, which is markedly accelerated in some solvents. The reaction proceeds through the formation of a gem-diol hydrate, which can then break down into trichloroacetic acid and a trichloromethanide anion.
-
Chemical Incompatibility: Reactions with incompatible materials are a major cause of decomposition. Strong bases, strong oxidizing agents, and certain metals can initiate vigorous or violent reactions.[5]
Q4: How should I store this compound to ensure its stability?
To maintain stability and prevent decomposition, proper storage is critical. Wacker Chemie AG suggests a shelf life of at least 12 months when stored correctly.[2] If storage extends beyond this period, the material's properties should be re-verified for quality assurance before use.[2] The recommended storage conditions are:
-
Container: Store in a tightly closed, original container.[2]
-
Environment: Keep in a cool, dry, and well-ventilated area.[2]
-
Avoidances: Store away from heat, sparks, open flames, and direct sunlight.[5] It is crucial to store it separately from incompatible substances.[5]
Q5: Are there any known stabilizers for this compound?
The available literature does not specify any common stabilizers added to commercial grades of this compound. Its stability is primarily managed by maintaining strict storage and handling conditions, particularly the exclusion of moisture and incompatible materials.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments involving this compound.
| Problem / Observation | Potential Cause | Recommended Action |
| Reagent has developed a strong yellow/brown color. | Decomposition: Exposure to heat, light, or contaminants. | 1. Do not use the reagent if discoloration is significant. 2. Verify the purity using the GC-MS protocol outlined below. 3. If impurities are minor, consider purification by distillation under reduced pressure. Caution: Distilling potentially decomposed material can be hazardous; perform a thorough risk assessment. 4. If decomposition is confirmed, dispose of the material according to hazardous waste regulations. |
| An unexpectedly vigorous or exothermic reaction occurs. | Chemical Incompatibility: Reaction with an incompatible substance such as a strong base, oxidizing agent, or metal.[5] Ketones can react exothermically with many acids and bases.[6] | 1. Follow all laboratory safety procedures for uncontrolled reactions. 2. Review your experimental setup and reagents to identify any known incompatibilities (see Table 2). 3. Ensure all glassware is scrupulously dry, as moisture can also contribute to reactivity. |
| Poor yield or unexpected side products in a synthesis. | Reagent Degradation: The this compound may have partially decomposed, reducing its effective concentration and introducing reactive impurities. | 1. Test the purity of your this compound stock using the GC-MS protocol. 2. If purity is compromised, use a fresh, unopened bottle or purify the existing stock. 3. Review your reaction conditions to ensure they are not promoting decomposition (e.g., excessive heat). |
| Pressure buildup in a sealed reaction vessel or storage container. | Gas Evolution: Decomposition is occurring, liberating gaseous products like CO, CO₂, HCl, or H₂ (in the presence of certain reagents).[5][6] | 1. CAUTION: Handle with extreme care. Do not heat the container. 2. In a well-ventilated fume hood, carefully vent the container using appropriate personal protective equipment (PPE). 3. The material is likely undergoing decomposition and should be disposed of following institutional safety guidelines. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 116-16-5 | [7][9] |
| Molecular Formula | C₃Cl₆O | [7][9] |
| Molecular Weight | 264.75 g/mol | [7][9] |
| Appearance | Colorless to yellowish liquid | [1][2] |
| Density | ~1.743 g/cm³ at 25 °C | [7] |
| Melting Point | -2 °C | [7] |
| Boiling Point | 204 °C at 760 mmHg | [7] |
| Solubility | Slightly soluble in water | [7][8] |
Table 2: Incompatible Materials and Hazardous Decomposition Products
| Class of Substance | Specific Examples | Potential Hazard / Products | Source(s) |
| Strong Bases | Sodium hydroxide, potassium t-butoxide | Violent reaction, liberation of heat and flammable gases. | [5][6] |
| Strong Oxidizing Agents | Nitric acid, peroxides | Violent reaction, risk of fire or explosion. | [5][6] |
| Acids | Concentrated nitric acid, perchloric acid | Reacts violently. | [6] |
| Metals | Alkali metals (e.g., sodium) | Reaction can produce flammable hydrogen gas and heat. | [5][6] |
| Heat / High Temperature | Conditions near boiling point | Thermal decomposition to CO, CO₂, Cl₂, HCl, phosgene. | [5] |
| Water / Moisture | Humidity, wet solvents | Hydrolysis to trichloroacetic acid and other products. |
Experimental Protocols
Protocol: Analysis of this compound Purity and Decomposition Products by GC-MS
This protocol provides a general method for the qualitative and semi-quantitative analysis of this compound to assess its purity and identify potential degradation products.
1. Objective: To separate, identify, and quantify this compound and potential impurities or decomposition products in a sample.
2. Materials and Equipment:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS).
-
Capillary Column: A non-polar or medium-polarity column is recommended (e.g., DB-5ms, HP-5, or similar).
-
High-purity helium carrier gas.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Solvent: High-purity, dry solvent compatible with your analysis (e.g., hexane, dichloromethane).
-
Microsyringe for sample injection.
-
This compound sample and reference standard.
3. Sample Preparation:
-
Work in a well-ventilated fume hood. Wear appropriate PPE.
-
Prepare a stock solution of the this compound sample by diluting it in the chosen solvent. A typical concentration is ~1000 µg/mL.
-
Create a series of dilutions from the stock solution if quantitative analysis is required.
-
Prepare a "blank" sample containing only the solvent to ensure no contamination.
-
Prepare a standard solution using a certified reference material of this compound for peak identification and quantification.
4. GC-MS Instrument Parameters (Example):
-
Inlet: Split/Splitless injector.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes. (Note: This program should be optimized for your specific instrument and column.)
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
5. Data Analysis:
-
Peak Identification: Identify the this compound peak by comparing its retention time and mass spectrum to the certified reference standard. The NIST Mass Spectral Library can be used to tentatively identify other peaks.[9]
-
Common Impurities/Products: Look for mass spectra corresponding to potential byproducts from synthesis (e.g., pentachloroacetone) or decomposition products (e.g., trichloroacetic acid derivatives, chlorinated hydrocarbons).
-
Purity Assessment: Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all detected peaks in the chromatogram.
Visualizations
Decomposition Pathways
Caption: Key decomposition pathways for this compound.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting suspected decomposition.
References
- 1. apicule.com [apicule.com]
- 2. wacker.com [wacker.com]
- 3. How to Prepare this compound via the Catalytic Liquid-phase Chlorination Reaction of Acetone | Aure Chemical [aurechem.com]
- 4. cionpharma.com [cionpharma.com]
- 5. This compound (Ref: GC 1106) [sitem.herts.ac.uk]
- 6. This compound | 116-16-5 [chemicalbook.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound [webbook.nist.gov]
optimizing temperature and pressure for Hexachloroacetone synthesis
This technical support center provides researchers, scientists, and drug development professionals with essential information for the synthesis of hexachloroacetone, focusing on the optimization of temperature and pressure. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound? A1: The two main laboratory and industrial methods for synthesizing this compound are catalytic liquid-phase chlorination and photochemical chlorination.[1][2] Catalytic chlorination, often using activated carbon or pyridine, is noted for high yields and is common in industrial processes.[2][3] Photochemical chlorination utilizes UV light to initiate a free-radical chain reaction and is a viable laboratory method.[1]
Q2: What are the optimal temperature and pressure ranges for catalytic liquid-phase chlorination? A2: For catalytic liquid-phase chlorination, a stepwise increase in temperature is crucial for optimizing the reaction and minimizing side products.[2] The process typically begins at a lower temperature range of 70–110°C for the initial chlorination steps and is then increased to 130–170°C for the final, exhaustive chlorination to this compound.[2] Reactions are generally conducted at atmospheric or slightly elevated pressures, such as 0.3 MPaG, to control the flow of chlorine gas and manage reaction kinetics.[2][4]
Q3: How do the optimal conditions for photochemical chlorination differ? A3: Photochemical chlorination operates at significantly lower temperatures. The reaction is typically initiated at 0–10°C, then gradually warmed to 20–50°C as chlorination progresses.[1] In some cases, higher temperatures of 70–100°C may be necessary to ensure the reaction goes to completion.[1] This method is usually performed at atmospheric pressure.
Q4: Why is a stepwise temperature increase important in the catalytic method? A4: A gradual, stepwise temperature increase is critical to prevent excessive side reactions.[2] Starting the chlorination of acetone at a high temperature can lead to condensation reactions involving the acetone and the hydrogen chloride (HCl) byproduct, forming impurities like mesityl oxide and reducing the overall yield.[2] The initial lower temperature phase allows for the controlled formation of di- or trichloroacetone intermediates before the more aggressive, high-temperature exhaustive chlorination.[2]
Q5: What are the most common impurities and how can they be minimized? A5: The most common impurities are incompletely chlorinated intermediates, such as pentachloroacetone and tetrachloroacetone.[5] Due to its similar boiling point to this compound, pentachloroacetone is particularly challenging to remove via standard distillation.[6] Minimizing these impurities involves ensuring a high molar ratio of chlorine to acetone (at least 6:1) and allowing sufficient reaction time at the final high-temperature stage to drive the reaction to completion.[1][2] Using a catalyst like activated carbon also helps to improve selectivity and reduce the formation of condensation byproducts.[2]
Q6: What are the critical safety precautions for this compound synthesis? A6: The synthesis of this compound involves highly toxic and corrosive substances. It is imperative to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and respiratory protection.[1][7] Both chlorine gas and the HCl byproduct are corrosive and toxic.[2] this compound itself is toxic if swallowed, inhaled, or in contact with skin.[8][9] All equipment should be properly sealed to prevent leaks, and emergency facilities like an eyewash station and safety shower must be readily accessible.[7]
Process Parameter Summary
The following table summarizes the key quantitative data for the two primary synthesis methods.
| Parameter | Catalytic Liquid-Phase Chlorination | Photochemical Chlorination |
| Temperature | 70–110°C (initial), 130–170°C (final)[2] | 0–10°C (initial), 20–50°C (final)[1] |
| Pressure | Atmospheric or slightly elevated (~0.3 MPaG)[2][4] | Atmospheric |
| Catalyst | Activated Carbon, Pyridine, or other bases[2][10] | None (UV light initiated)[1] |
| Chlorine:Acetone Molar Ratio | ≥6:1 (e.g., 7.7:1)[1][2][4] | ~6:1 to 7:1[1] |
| Typical Reaction Time | ~7 hours (industrial example)[4] | 4–12 hours[1] |
| Reported Yield | Up to 98.4%[2][4] | 70–90%[1] |
| Final Purity | 97–99.8%[2] | >97% after purification[1] |
Troubleshooting Guide
Problem: Low Yield of this compound
-
Possible Cause: Incomplete chlorination due to insufficient chlorine, time, or temperature.
-
Solution: Ensure the chlorine-to-acetone molar ratio is at least 6:1.[1] For catalytic reactions, verify that the final temperature reaches the 130–170°C range and is held long enough for the reaction to complete.[2] For photochemical reactions, extend the irradiation time or consider a modest increase in temperature towards the end of the reaction.[1]
Problem: Significant Contamination with Pentachloroacetone
-
Possible Cause: The reaction was not driven to completion.
-
Solution: Increase the reaction time in the final, high-temperature phase.[2] After the reaction, purify the crude product using fractional distillation under reduced pressure (e.g., 10–20 mmHg) to effectively separate the this compound from the lower-boiling pentachloroacetone.[1][11]
Problem: Formation of Dark, High-Boiling Point Residue
-
Possible Cause: Self-condensation of acetone, often catalyzed by the HCl byproduct, forming compounds like mesityl oxide.[2]
-
Solution: This issue is more common in uncatalyzed or poorly controlled reactions. Using a selective catalyst like activated carbon can minimize these side reactions.[2] Conducting the reaction in a solvent, such as this compound itself, helps to keep the acetone concentration low and reduces the likelihood of condensation.[2][3]
Problem: Reaction Stalls or Proceeds Very Slowly
-
Possible Cause: Poor catalyst activity, insufficient temperature, or inefficient mixing of chlorine gas.
-
Solution: If using a catalyst, ensure it is of good quality and used in the correct amount.[3] Gradually increase the temperature according to the stepwise protocol.[2] Ensure vigorous stirring or agitation to maximize the gas-liquid interface and facilitate the reaction with chlorine gas.
Experimental Protocols
Protocol 1: Catalytic Liquid-Phase Chlorination (Activated Carbon)
This protocol is based on industrial-scale laboratory methods.[2][4]
-
Reactor Setup: Charge a glass-lined or nickel reactor equipped with a stirrer, thermometer, gas inlet tube, and condenser with activated carbon and this compound as the solvent.[4]
-
Inerting: Purge the system with nitrogen gas.
-
Heating: Heat the solvent and catalyst mixture to the initial reaction temperature of 150°C while stirring.[4]
-
Reactant Feed: Begin bubbling chlorine gas into the reactor. After establishing a steady flow, start feeding acetone into the reactor at a controlled rate to maintain a high molar ratio of chlorine to acetone (e.g., 7.7:1).[4]
-
Temperature Control: Maintain the reaction temperature between 150°C and 160°C. The reaction is exothermic, so cooling may be required.[4]
-
Reaction Monitoring: Continue the reaction for approximately 6-7 hours. The reaction progress can be monitored by analyzing samples with gas chromatography.[4]
-
Completion: Once the acetone is fully consumed and the desired level of chlorination is achieved, stop the feeds and purge the reactor with nitrogen to remove residual chlorine and HCl.[11]
-
Catalyst Separation: Allow the activated carbon to settle and separate the crude product mixture via filtration.[3]
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure to achieve high purity (>99%).[2][11]
Protocol 2: Photochemical Chlorination
This protocol is suitable for laboratory-scale synthesis.[1]
-
Reactor Setup: Place acetone in a UV-transparent quartz or borosilicate glass reactor equipped with a cooling jacket, magnetic stirrer, gas inlet tube, and a condenser connected to a gas scrubber.
-
Cooling: Cool the reactor to 0–10°C using a circulating coolant.
-
Initiation: Turn on the UV light source (e.g., a medium-pressure mercury lamp) and begin bubbling chlorine gas through the acetone.
-
Temperature Management: Maintain the temperature between 0°C and 10°C during the initial phase. As the reaction progresses and the rate of exotherm decreases, allow the temperature to gradually rise to 20–50°C.[1]
-
Reaction Monitoring: Continue the reaction for 4–12 hours. Monitor the reaction's progress by taking small aliquots and analyzing them (e.g., by GC-MS) to check for the disappearance of partially chlorinated intermediates.[1]
-
Workup: Once the reaction is complete, stop the chlorine flow and UV lamp. Purge the system with nitrogen to remove excess chlorine and HCl.
-
Washing: Transfer the crude product to a separatory funnel and wash with an aqueous sodium bicarbonate solution to neutralize remaining HCl, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate.[1]
-
Purification: Isolate the final product by fractional distillation under reduced pressure.[1]
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving low yield in this compound synthesis.
Caption: Key stages and temperature progression in the catalytic synthesis of this compound from acetone.
References
- 1. How to via Photochemical Chlorination to Prepare this compound | Aure Chemical [aurechem.com]
- 2. How to Prepare this compound via the Catalytic Liquid-phase Chlorination Reaction of Acetone | Aure Chemical [aurechem.com]
- 3. US9745241B2 - Production method for this compound - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN109761776B - Purification method of this compound - Google Patents [patents.google.com]
- 6. Purification method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. fishersci.com [fishersci.com]
- 10. JPS5735537A - Preparation of this compound - Google Patents [patents.google.com]
- 11. CN109942392B - Preparation method of this compound - Google Patents [patents.google.com]
Technical Support Center: Efficient Hexachloroacetone Production
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the efficient synthesis of hexachloroacetone.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the production of this compound? A1: The most prevalent catalysts are activated carbon, pyridine and its derivatives (like methyl pyridines), and pyrimidine derivatives.[1][2][3] Triphenylphosphine has also been used.[4][5] Activated carbon is often favored in industrial processes for its ease of recovery and high yields.[4]
Q2: Why is activated carbon considered an efficient catalyst for this process? A2: Activated carbon is effective because it provides a large surface area for the adsorption of both acetone (or its chlorinated intermediates) and chlorine molecules, facilitating the chlorination reaction on its surface.[1][4][5] A significant advantage is that it is a heterogeneous catalyst, which allows for easy separation from the reaction mixture by filtration, enabling catalyst recycling and resulting in a crude product with fewer impurities.[4]
Q3: What are the primary advantages and disadvantages of using homogeneous catalysts like pyridine? A3: Homogeneous catalysts such as pyridine can enhance selectivity and reduce certain side reactions.[1] However, their main disadvantage is that the catalyst and its chlorinated byproducts dissolve in the this compound product, making separation difficult and complicating the purification process to obtain high-purity this compound.[2][4]
Q4: What solvent is typically used, and what is its function? A4: The reaction is often conducted using this compound itself as the solvent.[1][4] This helps to minimize side reactions and maintain a homogeneous reaction medium.[1] Other organohalogen compounds like chloroform or carbon tetrachloride may also be used.[1]
Q5: What is the general reaction mechanism? A5: The synthesis involves the progressive, stepwise chlorination of acetone. Hydrogen atoms on the acetone molecule are sequentially replaced by chlorine atoms, forming intermediates like monochloroacetone, dichloroacetone, and so on, until all six hydrogens are substituted to yield this compound.[1] When using activated carbon, the mechanism involves the adsorption of reactants onto the catalyst surface, the chlorination reaction between the adsorbed species, and finally, the desorption of the chlorinated product.[1][4]
Troubleshooting Guide
Q1: My final yield of this compound is significantly lower than expected (e.g., <85%). What are the likely causes? A1:
-
Incomplete Chlorination: The reaction may not have been run to completion. Verify that a sufficient molar ratio of chlorine to the acetone (or chloroacetone intermediates) was used. A high chlorine-to-acetone molar ratio (e.g., 7.7:1 or higher) is recommended to ensure complete chlorination.[1][6]
-
Improper Temperature Control: The reaction requires a stepwise increase in temperature. Starting at a lower temperature (70–110 °C) and gradually increasing to 130–170 °C for the final stages helps prevent side reactions.[1] Failure to follow this temperature profile can reduce yield.
-
Side Reactions: Acetone and its intermediates are unstable and can undergo condensation reactions, especially in the presence of by-product HCl, to form high-boiling point impurities, thus lowering the yield of the desired product.[4][5] Using an appropriate catalyst can help minimize these side reactions.[1]
-
Catalyst Deactivation: Although activated carbon can be reused with minimal activity loss, impurities in the feedstock or improper handling during recovery could lead to fouling or poisoning of the catalyst surface.[6]
Q2: I am observing a high concentration of high-boiling point impurities in my crude product. How can this be minimized? A2: The formation of high-boiling point compounds is typically due to the condensation of chloroacetone intermediates.[2][5] To mitigate this:
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Ensure Sufficient Chlorine: Maintain a high molar ratio of chlorine throughout the reaction to favor chlorination over condensation. A molar ratio of the total chlorine supplied to the total hydrogen atoms in the starting material of 0.83 or more is preferred.[5]
-
Optimize Catalyst Choice: Using activated carbon as a catalyst can reduce the formation of these high-boiling impurities compared to some other catalysts.[2][5]
-
Control Reaction Temperature: A gradual increase in temperature helps control the reaction rate and minimize the formation of undesired byproducts.[1]
Q3: After switching to a pyridine-based catalyst, I am finding it very difficult to purify the final product. What is the issue? A3: This is a well-known challenge with homogeneous catalysts like pyridine.[2] The catalyst itself, along with its chlorinated derivatives, becomes dissolved in the this compound product.[4] Because their boiling points can be close to that of the product and its intermediates, separation by fractional distillation is difficult and often incomplete, making it hard to achieve high purity.[4] For easier purification, consider using a heterogeneous catalyst like activated carbon, which can be physically filtered out before distillation.[4]
Q4: My reaction seems to stall before reaching full conversion to this compound, leaving significant amounts of pentachloroacetone. How can I resolve this? A4: This indicates that the reaction conditions are not sufficiently forcing to complete the final chlorination step. To drive the reaction to completion:
-
Increase Temperature: Ensure the final reaction temperature reaches the higher end of the recommended range (130–170 °C).[1]
-
Extend Reaction Time: Continue the reaction for an additional period after the final temperature is reached, ensuring a continuous supply of chlorine.[6]
-
Check Chlorine Flow: Verify that the chlorine gas supply is adequate and maintained towards the end of the reaction. A slight excess of chlorine (10-20%) is often used to ensure complete chlorination.[1]
Data Presentation
Table 1: Comparison of Common Catalysts for this compound Production
| Catalyst Type | Catalyst Example | Typical Concentration | Advantages | Disadvantages |
| Heterogeneous | Activated Carbon | Varies (used in slurry or fixed bed) | Easy to separate and recycle; high yields (up to 98.4%); minimizes high-boiling impurities.[4][6] | Can promote polymerization of intermediates if not optimized.[2] |
| Homogeneous | Pyridine / Picoline | 0.05–5% by weight | Enhances selectivity; reduces some side reactions.[1] | Difficult to separate from product; complicates purification.[2][4] |
| Homogeneous | Pyrimidine / Derivatives | Molar ratio to reactant 1:10 - 1:20 | High yield; catalyst is recoverable.[2] | Dissolves in the product, requiring specific separation steps.[2] |
| Homogeneous | Triphenylphosphine | Not specified | Alternative homogeneous catalyst.[4][5] | Similar separation and purification challenges as pyridine.[4][5] |
Table 2: Typical Experimental Parameters for Activated Carbon Catalysis
| Parameter | Value Range | Purpose |
| Starting Material | Acetone or Chloroacetones (1-5 Cl atoms) | Reactant for chlorination.[4] |
| Solvent | This compound | Minimizes side reactions.[1][4] |
| Temperature | 70°C - 170°C (stepwise increase) | Controls reaction rate and prevents side reactions.[1] |
| Pressure | Atmospheric to 0.3 MPaG | Controls chlorine flow and reaction kinetics.[1][6] |
| Molar Ratio (Cl₂ to Acetone H-atoms) | ≥ 0.83 | Ensures complete chlorination.[5] |
| Final Purity | 97 - 99.8% | Achievable with fractional distillation.[1] |
| Reported Yield | Up to 98.4% | Demonstrates high process efficiency.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Activated Carbon Catalysis
This protocol is based on typical industrial and lab-scale processes for liquid-phase chlorination.[1][6]
-
Reactor Setup:
-
Charge a glass-lined or similarly inert reactor equipped with a stirrer, gas inlet tube, condenser, and temperature probe.
-
Vent the condenser outlet through a scrubber (e.g., containing an aqueous sodium hydroxide solution) to neutralize excess chlorine and HCl gas.[6]
-
-
Charging the Reactor:
-
Add this compound to the reactor to act as the solvent.[6]
-
Add dried, powdered activated carbon as the catalyst.
-
Begin stirring to create a slurry.
-
-
Reaction Execution:
-
Heat the stirred mixture to the initial reaction temperature (e.g., 150-160°C).[6]
-
Begin bubbling chlorine gas (Cl₂) through the mixture at a controlled rate.[6]
-
After establishing a steady chlorine flow, begin the continuous or portion-wise addition of the starting material (acetone or a chloroacetone intermediate).[6]
-
Maintain the temperature throughout the addition. The reaction is exothermic, so cooling may be required.
-
The reaction typically proceeds through stages, with the temperature gradually increased to 170°C to ensure exhaustive chlorination.[1]
-
-
Reaction Completion and Workup:
-
After the addition of the starting material is complete, continue bubbling chlorine through the mixture for an additional period (e.g., 1 hour) to ensure full conversion.[6]
-
Stop the chlorine flow and cool the reactor.
-
-
Catalyst Separation:
-
Purification:
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Simplified reaction pathway of acetone chlorination.
References
- 1. How to Prepare this compound via the Catalytic Liquid-phase Chlorination Reaction of Acetone | Aure Chemical [aurechem.com]
- 2. CN109942392B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. US9745241B2 - Production method for this compound - Google Patents [patents.google.com]
- 5. CN105899482B - The production method of this compound - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Reactions Involving Hexachloroacetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexachloroacetone.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a toxic and corrosive substance. It is harmful if swallowed or inhaled and can cause skin and eye irritation.[1] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.
Q2: What are the common uses of this compound in organic synthesis?
A2: this compound is primarily used as a trichloroacetylating agent, functioning similarly to trichloroacetyl chloride.[2] It is also utilized as a pesticide and in the synthesis of hexafluoroacetone.[2]
Q3: What are the typical byproducts in reactions involving this compound?
A3: The most common byproduct of reactions where this compound acts as a trichloroacetylating agent is chloroform (CHCl₃).[3] In the synthesis of this compound itself, common impurities include partially chlorinated acetones such as pentachloroacetone and tetrachloroacetone.[4]
Q4: How can I safely quench a reaction containing unreacted this compound?
A4: Unreacted this compound can be safely quenched by careful, slow addition of an aqueous base solution, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture, typically at a reduced temperature (e.g., in an ice bath) to control the exothermic reaction. This hydrolysis reaction converts this compound into the less reactive sodium trichloroacetate and chloroform.[3]
Q5: How should I dispose of waste containing this compound and its byproducts?
A5: Waste containing this compound should be treated as hazardous. A common disposal method involves hydrolyzing the this compound with a base, as described in the quenching procedure, to convert it to a trichloroacetate salt and chloroform.[3] The resulting chloroform is a halogenated solvent and must be disposed of according to your institution's hazardous waste guidelines.[5] Do not pour halogenated waste down the drain.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficult to remove chloroform byproduct during purification. | Chloroform has a boiling point of ~61 °C, which can make its complete removal by rotary evaporation challenging without losing a volatile product. | - Azeotropic Removal: Co-evaporate the product with a higher boiling point solvent like toluene or heptane. - High Vacuum: Use a high-vacuum pump with a cold trap to effectively remove residual chloroform. - Chromatography: If the product is not volatile, column chromatography can effectively separate the product from chloroform. |
| Formation of an emulsion during aqueous workup. | The presence of polar byproducts or incomplete quenching can lead to the formation of stable emulsions, especially when using solvents like THF or diethyl ether. | - Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to break the emulsion. - Solvent Addition: Add more of the organic extraction solvent to dilute the mixture. - Filtration: Pass the emulsified layer through a pad of Celite® or anhydrous sodium sulfate. - Centrifugation: If available, centrifuging the mixture can help separate the layers. |
| Product precipitates with trichloroacetate salts during quenching. | If the desired product has low solubility in the reaction solvent after quenching, it may co-precipitate with the inorganic salts formed. | - Solvent Addition: Before quenching, dilute the reaction mixture with a solvent in which your product is soluble but the salt is not (e.g., dichloromethane or ethyl acetate). - Filtration and Washing: After quenching, filter the solid mixture and wash thoroughly with water to remove the inorganic salts, then with a non-polar solvent to wash the desired product. |
| Incomplete reaction or low yield of trichloroacetylation. | The nucleophile (e.g., alcohol or amine) may not be sufficiently reactive, or the reaction conditions may not be optimal. | - Catalyst: For less reactive nucleophiles, the addition of a base catalyst like pyridine or a strong hydrogen bond acceptor like DMF can improve the reaction rate.[6] - Temperature: Gently heating the reaction mixture may be necessary, but monitor for potential decomposition of the product or reagent. |
Experimental Protocols
Protocol 1: General Workup Procedure for Trichloroacetylation Reactions
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a 1 M aqueous solution of sodium hydroxide (NaOH) with vigorous stirring. Monitor the temperature to ensure it does not rise significantly. Continue addition until the pH of the aqueous layer is basic. This step hydrolyzes any unreacted this compound to sodium trichloroacetate and chloroform.[3]
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add water to the separatory funnel to dissolve the inorganic salts.
-
Shake the funnel gently to mix the layers and then allow them to separate.
-
Drain the organic layer. Extract the aqueous layer two more times with the chosen organic solvent.
-
-
Washing:
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
Water (to remove residual water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (to neutralize any remaining acidic species).
-
Brine (saturated aq. NaCl) (to remove dissolved water from the organic layer).
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be further purified by recrystallization, distillation, or column chromatography as needed to remove chloroform and other impurities.
-
Protocol 2: Purification of Crude this compound
For instances where crude this compound is synthesized, the following purification methods can be employed:
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Fractional Distillation: this compound has a boiling point of approximately 204 °C.[7] Fractional distillation can be used to separate it from lower-boiling impurities like pentachloroacetone and tetrachloroacetone, as well as higher-boiling byproducts.[4][7]
-
Aqueous Washing: Washing the crude product with water can help remove water-soluble impurities.[8][9]
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Acid Washing: A wash with concentrated hydrochloric or sulfuric acid can also be used for purification.[8]
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Adsorption: Passing the crude material through a column of an adsorbent like activated carbon or alumina can remove certain impurities.[10]
Visualizations
Caption: General Workup Workflow for this compound Reactions
Caption: Troubleshooting Logic for Emulsion Formation
References
- 1. Chloroform - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US2695918A - Conversion of this compound into trichloroacetic and chloroform and separation and recovering of trichloroacetic acid - Google Patents [patents.google.com]
- 4. CN109761776B - Purification method of this compound - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Chloroform reaction mixture disposal (acetone + bleach method) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. How to Prepare this compound via the Catalytic Liquid-phase Chlorination Reaction of Acetone | Aure Chemical [aurechem.com]
- 8. US9745241B2 - Production method for this compound - Google Patents [patents.google.com]
- 9. CN109942392B - Preparation method of this compound - Google Patents [patents.google.com]
- 10. Purification method of this compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Acetone Condensation Side Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and manage side reactions from acetone condensation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is acetone self-condensation and why does it occur?
Acetone can undergo a self-condensation reaction, also known as an aldol condensation, in the presence of an acid or a base.[1][2] This occurs because acetone possesses alpha-hydrogens, which are acidic enough to be removed by a base to form a nucleophilic enolate.[1][3] This enolate can then attack the carbonyl carbon of another acetone molecule, leading to the formation of larger molecules.[3][4] This is often an undesirable side reaction that can reduce the yield of the desired product and complicate purification.[5]
Q2: What are the common side products of acetone self-condensation?
The initial product of acetone self-condensation is diacetone alcohol (a β-hydroxy ketone).[4] Under more vigorous conditions, such as heating, this can dehydrate to form mesityl oxide (an α,β-unsaturated ketone) and water.[3][5][6] Further condensation can lead to the formation of phorone and other higher-molecular-weight byproducts.[7] The formation of these byproducts is often indicated by a yellow to brown coloration and the appearance of tarry residues.[7]
Q3: What factors promote acetone self-condensation?
Several factors can promote the unwanted self-condensation of acetone:
-
Presence of Catalysts: Both acids and bases can catalyze the reaction.[1][2][8]
-
Elevated Temperatures: Higher temperatures accelerate the rate of condensation and subsequent dehydration reactions.[7][9]
-
Concentration of Acetone: Higher concentrations of acetone can increase the likelihood of self-condensation.
-
Presence of Water: While anhydrous conditions are often preferred for many reactions, the role of water can be complex and may facilitate certain side reactions.[7]
Troubleshooting Guide
Issue 1: Low yield of the desired product and formation of a yellow/brown tarry substance.
This is a classic sign of extensive acetone self-condensation.[7]
-
Root Cause Analysis:
-
The reaction temperature is likely too high, kinetically favoring the condensation pathway.[7]
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The chosen catalyst (acid or base) may be too strong or used in excess, promoting the side reaction.
-
The reaction time might be too long, allowing for the formation of higher-order condensation products.
-
-
Corrective and Preventative Actions:
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain a low reaction temperature, ideally between 5-10°C.[7] | To disfavor the kinetics of acetone self-condensation.[7] |
| Catalyst | Consider using a milder catalyst. For example, a milder Lewis acid like boron trifluoride etherate instead of a strong Brønsted acid like sulfuric acid.[7] For base-catalyzed reactions, use a less concentrated base or a weaker base if the main reaction allows. | To improve selectivity for the desired reaction over self-condensation.[7] |
| Reagent Addition | If the reaction is exothermic, consider adding the catalyst portion-wise to better control any temperature increase.[7] In mixed aldol reactions, add acetone last to a solution already containing the more reactive electrophile.[10] | To manage heat generation and ensure the desired reaction occurs preferentially.[10] |
| Monitoring | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[7] | To determine the optimal reaction time and quench the reaction before significant byproduct formation occurs. |
| Solvent | Use an appropriate solvent to dilute the acetone, which can reduce the rate of self-condensation. | Lowering the concentration of acetone can decrease the frequency of intermolecular reactions. |
Issue 2: Difficulty in purifying the final product due to contamination with condensation byproducts.
Acetone condensation products can have similar polarities to the desired product, making purification by chromatography or recrystallization challenging.[7]
-
Root Cause Analysis:
-
Ineffective removal of condensation byproducts during the workup.
-
The chosen purification method is not optimal for separating the specific byproducts.
-
-
Corrective and Preventative Actions:
| Step | Recommended Action | Rationale |
| Aqueous Workup | After neutralizing the catalyst, perform a thorough aqueous wash.[7] | To remove more water-soluble byproducts.[7] |
| Distillation | If the desired product is volatile, distillation can be used to separate it from higher-boiling condensation products.[11] | Acetone condensation products generally have higher boiling points than acetone itself. |
| Recrystallization | Carefully select a recrystallization solvent that maximizes the solubility of the desired product at high temperatures and minimizes its solubility at low temperatures, while keeping the impurities dissolved.[7] | To achieve selective crystallization of the desired product. |
| Chromatography | Column chromatography on silica gel can be effective for removing tarry byproducts.[7] | To separate compounds based on their polarity. |
| Chemical Treatment | In some cases, specific reagents can be used to remove impurities. For instance, adding small amounts of potassium permanganate (KMnO4) at reflux can oxidize some organic impurities, which can then be removed by filtration and distillation.[12] | To chemically alter the impurities for easier removal. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Acetone Self-Condensation in a Mixed Aldol Reaction
This protocol provides a general framework for a mixed aldol condensation where acetone acts as the nucleophile and another aldehyde (e.g., benzaldehyde) is the electrophile.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aldehyde in a suitable solvent (e.g., ethanol). Cool the flask in an ice bath to 0-5°C.
-
Catalyst Addition: Slowly add the base catalyst (e.g., a dilute solution of sodium hydroxide) to the aldehyde solution while maintaining the low temperature.
-
Acetone Addition: Add acetone dropwise to the reaction mixture over a period of 15-30 minutes. The slow addition ensures that the concentration of acetone enolate remains low and that it preferentially reacts with the more electrophilic aldehyde.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench it by neutralizing the catalyst with a dilute acid.
-
Purification: Perform an aqueous workup, followed by extraction with an organic solvent. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
References
- 1. homework.study.com [homework.study.com]
- 2. magritek.com [magritek.com]
- 3. youtube.com [youtube.com]
- 4. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. US4717454A - Process for removing acetone from reaction mixtures of carbonylation reactions - Google Patents [patents.google.com]
- 12. Purification of Acetone - Chempedia - LookChem [lookchem.com]
Technical Support Center: Scaling Up Hexachloroacetone Production
Welcome to the Hexachloroacetone Production Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main industrial methods for synthesizing this compound are catalytic liquid-phase chlorination and photochemical chlorination of acetone or its partially chlorinated derivatives.[1][2] Catalytic liquid-phase chlorination, often using activated carbon or pyridine as a catalyst, is generally preferred for industrial production due to higher yields (up to 98.4%).[2] Photochemical chlorination, which uses UV light to initiate a free-radical chain reaction, is a viable laboratory method with typical yields of 70-90%.[1]
Q2: What are the key safety concerns when handling this compound and its precursors?
A2: The primary hazards are associated with the corrosive and toxic nature of the chemicals involved.[1] Chlorine gas is highly toxic and corrosive, requiring a well-ventilated fume hood and a scrubber system to neutralize unreacted chlorine and hydrogen chloride (HCl) byproduct.[1] this compound itself is toxic upon inhalation and skin contact.[1] The chlorination of acetone is a highly exothermic reaction, which can lead to a thermal runaway if not properly controlled.[3][4]
Q3: What materials are suitable for constructing a reactor for this compound production?
A3: Due to the highly corrosive nature of the reactants (chlorine, HCl) and the final product, careful material selection is crucial.[5] For high-pressure and high-temperature conditions, materials such as Hastelloy, Titanium, or Zirconium are preferred.[6] Glass-lined reactors are also a suitable option, particularly in pharmaceutical applications where product purity is paramount.[6] For less extreme conditions, high-alloy stainless steel can be a cost-effective choice.[7]
Troubleshooting Guides
Issue 1: Low Product Yield
Low yields of this compound can be attributed to several factors, from suboptimal reaction conditions to side reactions and product decomposition.
| Potential Cause | Troubleshooting Steps |
| Incomplete Chlorination | - Increase the chlorine-to-acetone molar ratio to ensure complete substitution of all six hydrogen atoms.[1] - Extend the reaction time to allow for complete conversion.[1] - Ensure proper catalyst activity and concentration.[5] |
| Side Reactions | - Control the reaction temperature, especially during the initial stages, to minimize the formation of condensation products like mesityl oxide.[1] - Use a solvent such as this compound itself to maintain a homogeneous reaction medium and suppress side reactions.[2] |
| Product Decomposition | - Avoid excessive temperatures during the reaction and purification stages. This compound can decompose at high temperatures.[1] - Purify the product via fractional distillation under reduced pressure to lower the boiling point and prevent decomposition.[1] |
| Moisture in Reactants | - Ensure all reactants and the reactor are thoroughly dried, as moisture can react with this compound and reduce the yield.[5] |
Issue 2: High Impurity Content
The primary impurities in this compound production are typically under-chlorinated acetone derivatives (e.g., pentachloroacetone, tetrachloroacetone) and condensation byproducts.[8][9]
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Optimize reaction time and temperature to drive the reaction to completion.[2] - Ensure a sufficient molar excess of chlorine is used.[2] |
| Inefficient Purification | - Employ fractional distillation for purification, as there is a significant boiling point difference between this compound and its precursors.[2][10] - For removal of low-boiling-point impurities like pentachloroacetone and tetrachloroacetone, a purification method involving heating the crude product under vacuum and using an inert gas for convective interactive contact can be effective.[9] |
| Catalyst-Related Impurities | - If using a catalyst like pyridine, ensure it is fully removed during the workup, as residual catalyst can lead to impurities.[5] - When using activated carbon, ensure it is effectively filtered from the reaction mixture.[2] |
Issue 3: Runaway Exothermic Reaction
The chlorination of acetone is highly exothermic, and poor temperature control can lead to a dangerous runaway reaction.[3][11]
| Potential Cause | Troubleshooting Steps |
| Inadequate Cooling | - Ensure the reactor's cooling system has sufficient capacity for the scale of the reaction.[3][4] - Use a cooling jacket and maintain a low initial reaction temperature, gradually increasing it as the reaction proceeds.[1] |
| Rapid Reagent Addition | - Add chlorine gas at a controlled rate to prevent a rapid spike in temperature.[1][3] - For larger-scale reactions, consider a semi-batch process where one reactant is added gradually to the other. |
| Poor Mixing | - Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture and avoid localized hot spots.[3] |
Quantitative Data
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Catalytic Liquid-Phase Chlorination | Photochemical Chlorination |
| Starting Material | Acetone or chloroacetones | Acetone or partially chlorinated acetones |
| Catalyst/Initiator | Activated carbon or pyridine | UV light (254-365 nm) |
| Solvent | This compound or other chlorinated solvents | This compound, chloroform, or carbon tetrachloride |
| Temperature | 70-170°C (stepwise increase)[2] | 0-50°C (gradual increase)[1] |
| Pressure | Atmospheric or slightly elevated (e.g., 0.3 MPaG)[2] | Atmospheric |
| Chlorine:Acetone Molar Ratio | ~7.7:1 or higher[2][8] | ~6:1 to 7:1[1] |
| Typical Yield | Up to 98.4%[2] | 70-90%[1] |
Table 2: Impurity Profile and Purification Data
| Impurity | Typical Concentration in Crude Product | Purification Method | Final Purity |
| Pentachloroacetone | 2-3% by mass[2] | Fractional distillation under reduced pressure[1] | >99%[8] |
| Tetrachloroacetone | 0.5-1% | Fractional distillation under reduced pressure[9] | >99% |
| Other Chloroacetones | 0.8% by mass[8] | Fractional distillation | >99% |
| High Boiling Point Compounds | 0.4% by mass[5] | Distillation | >99% |
Experimental Protocols
Laboratory Scale Synthesis via Catalytic Liquid-Phase Chlorination
This protocol is a general guideline and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Materials and Equipment:
-
Glass-lined reactor with a stirrer, thermometer, gas inlet pipe, and condenser
-
Acetone (anhydrous)
-
Chlorine gas cylinder with a regulator and flow meter
-
Pyridine (catalyst)
-
Cooling bath
-
Heating mantle
-
Scrubber system with sodium hydroxide solution
-
Standard laboratory glassware for workup and distillation
-
Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat, and a respirator with an acid gas cartridge.
Procedure:
-
Reactor Setup: Assemble the glass-lined reactor in a fume hood. Ensure all joints are properly sealed. Connect the gas outlet to a scrubber system.
-
Charging the Reactor: Charge the reactor with anhydrous acetone.
-
Initial Chlorination: Cool the reactor to 30-40°C using a cooling bath.[12] Begin bubbling chlorine gas into the acetone at a controlled rate. Monitor the temperature closely and adjust the chlorine flow and cooling to maintain the desired temperature range.
-
Catalyst Addition and Exotherm Control: Once a specific molar ratio of chlorine to acetone is reached (e.g., 2:1), slowly add the pyridine catalyst.[12] The reaction is highly exothermic at this stage. Be prepared to apply cooling to control the temperature, which will likely rise to 110-120°C.[12]
-
Continued Chlorination and Heating: Continue to introduce chlorine gas. The reaction temperature should be gradually increased to 140-150°C.[12]
-
Reaction Completion and Purging: Once the reaction is complete (monitored by GC analysis of aliquots), stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.[12]
-
Workup: Allow the reaction mixture to cool. If a separate organic layer forms, separate it. Wash the crude product with water and then a brine solution. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.[12] Collect the fraction corresponding to the boiling point of this compound at the given pressure.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for catalytic liquid-phase chlorination.
Caption: Key safety considerations for this compound production.
References
- 1. How to via Photochemical Chlorination to Prepare this compound | Aure Chemical [aurechem.com]
- 2. How to Prepare this compound via the Catalytic Liquid-phase Chlorination Reaction of Acetone | Aure Chemical [aurechem.com]
- 3. benchchem.com [benchchem.com]
- 4. noahchemicals.com [noahchemicals.com]
- 5. US9745241B2 - Production method for this compound - Google Patents [patents.google.com]
- 6. tinitamfg.com [tinitamfg.com]
- 7. scribd.com [scribd.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. CN109761776B - Purification method of this compound - Google Patents [patents.google.com]
- 10. Purification [chem.rochester.edu]
- 11. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 12. CN109942392B - Preparation method of this compound - Google Patents [patents.google.com]
minimizing byproduct formation in the Perkow reaction with Hexachloroacetone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Perkow reaction with hexachloroacetone. The information is designed to help minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary competing reaction in the Perkow reaction with this compound?
The primary competing reaction is the Michaelis-Arbuzov reaction.[1][2] Both reactions are initiated by the nucleophilic attack of the trialkyl phosphite on the this compound. The Perkow reaction results in the formation of a vinyl phosphate, while the Michaelis-Arbuzov reaction yields a β-keto phosphonate. The Perkow pathway is often considered a side reaction in the context of the Michaelis-Arbuzov reaction.[1][2]
Q2: What are the main byproducts I should be aware of?
Besides the Michaelis-Arbuzov adduct, other potential byproducts can arise from side reactions. These may include products from the reaction of the trialkyl phosphite with the alkyl halide formed during the Perkow reaction. In some cases, with fluorinated ketones, side reactions leading to ethers and phosphonofluoridates have been observed. While specific byproducts for the this compound reaction are not extensively documented in readily available literature, it is crucial to analyze the crude reaction mixture thoroughly to identify any unexpected species.
Q3: How does solvent choice affect the outcome of the reaction?
Solvent polarity plays a significant role in directing the reaction pathway. Computational studies have shown that polar solvents, such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂), kinetically favor the Perkow reaction over the Michaelis-Arbuzov reaction.[3] In the gas phase, the Perkow path is both kinetically and thermodynamically favored.
Q4: I am observing low yields of the desired vinyl phosphate. What are the common causes?
Low yields in the Perkow reaction with this compound are a noted issue, with some literature describing them as "mediocre".[1] Several factors can contribute to this:
-
Reaction Conditions: Non-optimal temperature, reaction time, or solvent can favor the formation of byproducts.
-
Reagent Purity: The purity of both this compound and the trialkyl phosphite is critical. Moisture can lead to the decomposition of this compound and decrease yields.
-
Stirring Efficiency: Inefficient mixing can lead to localized reactions and the formation of byproducts.
-
Workup and Purification: The desired vinyl phosphate may be lost during extraction or purification steps.
Q5: What is a general purification strategy for the product of the Perkow reaction with this compound?
A general approach for purification involves the following steps:
-
Removal of Volatiles: After the reaction is complete, volatile components such as the solvent and any unreacted starting materials can be removed under reduced pressure.
-
Aqueous Workup: The residue can be dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with an aqueous solution (e.g., sodium bicarbonate solution, followed by brine) to remove any acidic impurities.
-
Drying: The organic layer should be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Chromatography: For high purity, flash column chromatography on silica gel is a common and effective method for separating the desired vinyl phosphate from byproducts.
-
Distillation: If the product is thermally stable, vacuum distillation can be employed for purification, especially on a larger scale.
Troubleshooting Guides
Issue 1: High Percentage of Michaelis-Arbuzov Byproduct
| Potential Cause | Suggested Solution |
| Solvent Choice | Use a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) to kinetically favor the Perkow reaction. |
| Reaction Temperature | Lowering the reaction temperature may favor the Perkow product. Start at a lower temperature (e.g., 0 °C) and slowly warm to room temperature while monitoring the reaction progress. |
| Phosphite Structure | The structure of the trialkyl phosphite can influence the reaction outcome. Consider screening different phosphites (e.g., trimethyl phosphite, triisopropyl phosphite) to see if the product ratio improves. |
Issue 2: Low or No Yield of the Desired Vinyl Phosphate
| Potential Cause | Suggested Solution |
| Reagent Quality | Ensure that the this compound is free from impurities and that the triethyl phosphite has not been oxidized. It is recommended to use freshly distilled triethyl phosphite. |
| Reaction Time | The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or ³¹P NMR). |
| Reaction Temperature | The reaction may require heating. If no reaction is observed at room temperature, gradually increase the temperature and monitor for product formation. However, be aware that higher temperatures might also favor byproduct formation. |
| Workup Issues | The product may be lost during the workup. Ensure that all extractions are performed thoroughly and that the pH of the aqueous washes is appropriate for the stability of your product. |
Data Presentation
Table 1: Influence of Reaction Parameters on Perkow vs. Michaelis-Arbuzov Product Ratio (Qualitative)
| Parameter | Condition Favoring Perkow Product | Condition Favoring Michaelis-Arbuzov Product |
| Solvent Polarity | High (e.g., THF, CH₂Cl₂) | Low (Non-polar solvents) |
| Temperature | Generally lower temperatures | Generally higher temperatures |
| Steric Hindrance of Phosphite | Less sterically hindered phosphites | More sterically hindered phosphites (may favor attack at the less hindered α-carbon) |
| Electronic Nature of α-Haloketone | Electron-withdrawing groups on the acyl moiety | Electron-donating groups on the acyl moiety |
Note: The data in this table is based on general principles of the Perkow and Michaelis-Arbuzov reactions, as specific quantitative data for this compound is limited in the reviewed literature.
Experimental Protocols
Representative Protocol for the Perkow Reaction of this compound with Triethyl Phosphite
This protocol is a representative procedure based on general methods for the Perkow reaction. Optimization may be required for specific applications.
Materials:
-
This compound
-
Triethyl phosphite (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermometer. Maintain the system under a positive pressure of nitrogen or argon.
-
Reagent Charging: In the reaction flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Addition of Phosphite: Charge the dropping funnel with triethyl phosphite (1.0 to 1.2 equivalents). Add the triethyl phosphite dropwise to the stirred solution of this compound at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or ³¹P NMR spectroscopy.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the desired 2,2-dichloro-1-(trichloromethyl)vinyl diethyl phosphate.
Visualizations
Caption: Competing pathways of the Perkow and Michaelis-Arbuzov reactions.
Caption: A logical workflow for troubleshooting the Perkow reaction.
References
- 1. Perkow reaction - Wikipedia [en.wikipedia.org]
- 2. Perkow_reaction [chemeurope.com]
- 3. Collection - Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus MichaelisâArbuzov Reaction Paths - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
Technical Support Center: Safe Quenching of Reactions Containing Hexachloroacetone
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely quenching reactions involving hexachloroacetone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a toxic and corrosive compound. It is harmful if inhaled or swallowed and can cause severe skin and eye irritation.[1] Upon heating, it can decompose to produce highly toxic gases such as phosgene and hydrogen chloride.[2] It is also reactive with acids, bases, oxidizing agents, and reducing agents, which can lead to exothermic reactions.[3]
Q2: Why is a specific quenching procedure necessary for reactions with this compound?
A2: Due to its reactivity, improper quenching of this compound can lead to uncontrolled exothermic reactions, the release of toxic gases, and potential splashing of corrosive materials. A carefully designed quenching protocol is essential to neutralize the reactive this compound and any other reactive species in the mixture in a controlled and safe manner.
Q3: What is the general principle behind the recommended quenching methods?
A3: The recommended quenching methods are based on the principle of gradual reduction of reactivity. This typically involves the slow addition of a less reactive quenching agent to manage the initial exotherm, followed by a more reactive one to ensure complete neutralization. For this compound, this involves an initial quench with a mild alcohol, followed by hydrolysis under weakly basic conditions to break it down into less hazardous compounds.
Q4: Can I dispose of unquenched this compound waste directly?
A4: No, unquenched this compound is considered a hazardous waste and should not be disposed of directly.[1][3][4] Highly reactive substances must be deactivated (quenched) before disposal to prevent dangerous reactions in the waste container.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Vigorous, uncontrolled reaction upon adding quenching agent. | The quenching agent was added too quickly, or the reaction mixture was not sufficiently cooled. | Immediately cease addition of the quenching agent. Ensure the reaction vessel is securely clamped and the fume hood sash is lowered. Allow the reaction to subside before cautiously resuming slow, dropwise addition with enhanced cooling. |
| Gas evolution is too rapid. | The concentration of the quenching agent is too high, or the reaction is proceeding too quickly. | Stop the addition of the quenching agent. Ensure adequate ventilation. Once the gas evolution has slowed, dilute the quenching agent and resume addition at a much slower rate. |
| The reaction mixture solidifies during quenching. | A salt or other insoluble product is forming. | Add a suitable solvent to maintain a stirrable mixture. Ensure the chosen solvent is compatible with all components of the reaction and quenching mixture. |
| The pH of the final quenched mixture is still highly acidic or basic. | Insufficient neutralization. | After the initial quenching, check the pH of the aqueous layer. Adjust the pH to a neutral range (pH 6-8) by slowly adding a suitable neutralizing agent (e.g., dilute citric acid for basic solutions, or sodium bicarbonate for acidic solutions). |
Quantitative Data Summary for Quenching Agents
| Quenching Agent | Concentration | Purpose | Typical Temperature | Notes |
| Isopropanol | 100% | Initial, less vigorous quenching of reactive species. | 0 - 10 °C | Added slowly to control the initial exotherm. |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | ~8-9% w/v | Primary quenching agent for this compound via hydrolysis. Neutralizes acidic byproducts. | 0 - 25 °C | Addition should be slow and controlled to manage CO₂ evolution. |
| Water | 100% | Final quench to ensure all water-reactive species are consumed. | 0 - 25 °C | Added after the initial quench with isopropanol and bicarbonate solution. |
Experimental Protocol: Safe Quenching of a Reaction Mixture Containing this compound
This protocol describes a general method for quenching a reaction mixture assumed to be in an organic solvent and containing unreacted this compound.
Materials:
-
Reaction mixture containing this compound
-
Isopropanol
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Ice bath
-
Stir plate and stir bar
-
Addition funnel
-
pH paper or pH meter
Procedure:
-
Cool the Reaction Mixture: Place the reaction flask in an ice bath and cool the contents to 0-5 °C with stirring.
-
Initial Quench with Isopropanol: Slowly add isopropanol dropwise to the cooled reaction mixture. The amount of isopropanol should be roughly equivalent to the volume of the reaction mixture. Monitor the temperature closely and maintain it below 20 °C. If a significant exotherm is observed, pause the addition until the temperature subsides.
-
Hydrolysis with Sodium Bicarbonate: Once the initial quench is complete and no further exotherm is observed, slowly add a saturated aqueous solution of sodium bicarbonate dropwise via an addition funnel. Be cautious of gas (CO₂) evolution. The rate of addition should be controlled to prevent excessive foaming. Continue stirring for at least one hour after the addition is complete to ensure full hydrolysis of the this compound.
-
Final Water Quench: After the bicarbonate quench, slowly add deionized water to the mixture. The volume of water should be sufficient to dissolve any salts that have formed.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer.
-
Extraction and Neutralization: Wash the organic layer with deionized water. Check the pH of the aqueous wash. If necessary, adjust the pH of the combined aqueous layers to neutral (pH 6-8) before disposal.
-
Waste Disposal: Dispose of the aqueous and organic waste streams according to your institution's hazardous waste disposal procedures.[1][3][4]
Logical Workflow for Safe Quenching
Caption: Decision workflow for safely quenching reactions containing this compound.
References
Validation & Comparative
A Comparative Guide to Acylating Agents: Hexachloroacetone vs. Trichloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate acylating agent is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of two potent trichloroacetylating agents: hexachloroacetone and trichloroacetyl chloride. By examining their performance, reaction mechanisms, and experimental protocols, researchers can make informed decisions for their specific acylation needs.
Performance and Reactivity
Trichloroacetyl chloride is a highly reactive acyl chloride, readily participating in nucleophilic acyl substitution reactions with a variety of substrates, including alcohols and amines. Its reactivity stems from the excellent leaving group ability of the chloride ion. This compound, while also an effective trichloroacetylating agent, operates through a different mechanism, primarily a haloform-type reaction, particularly with nucleophiles like alcohols in the presence of a hydrogen bond acceptor. This distinction in reactivity profiles leads to different optimal reaction conditions and potential byproducts.
Table 1: Comparison of this compound and Trichloroacetyl Chloride for the Acylation of Amines (Aniline as a representative substrate)
| Feature | This compound | Trichloroacetyl Chloride (data for Chloroacetyl Chloride*) |
| Substrate | Aniline | Aniline |
| Product | Trichloroacetanilide | 2-Chloro-N-phenylacetamide |
| Yield | 87-91%[1] | 75-95%[2][3] |
| Reaction Conditions | Dropwise addition of aniline to this compound in hexane, 65-70°C[1] | Aniline, DBU, THF, 0°C to room temperature[2] |
| Byproducts | Chloroform, Pentachloroacetonide salt | DBU hydrochloride[2] |
| Notes | Reaction proceeds under neutral to slightly basic conditions. | Requires a non-nucleophilic base to neutralize the HCl byproduct. |
*Direct comparative data for trichloroacetyl chloride with aniline was not available. Data for the structurally similar chloroacetyl chloride is presented.
Table 2: Comparison of this compound and Trichloroacetyl Chloride for the Acylation of Alcohols (Benzyl Alcohol as a representative substrate)
| Feature | This compound | Trichloroacetyl Chloride (data for Acetyl Chloride*) |
| Substrate | Benzyl Alcohol | Benzyl Alcohol |
| Product | Benzyl trichloroacetate | Benzyl acetate |
| Yield | High yields reported with simple alcohols.[4] | ~95%[5] |
| Reaction Conditions | In the presence of a strong hydrogen bond acceptor (e.g., DMF).[4] | Zinc chloride catalyst, solvent-free.[6] |
| Byproducts | Chloroform, Pentachloroacetonide salt[4] | HCl (neutralized by base if used) |
| Notes | Reaction proceeds under neutral conditions.[4] | Vigorous reaction, often requires a base to scavenge HCl. |
*Direct comparative data for trichloroacetyl chloride with benzyl alcohol was not available. Data for the related acetyl chloride is presented.
Experimental Protocols
Acylation of Aniline with this compound
Materials:
-
Aniline (1 mole)
-
This compound (1 mole)[1]
-
Hexane (400 ml)[1]
-
90% Ethanol (for recrystallization)[1]
Procedure:
-
In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 265 g (1 mole) of this compound in 400 ml of hexane.[1]
-
With stirring, add 93 g (1 mole) of aniline dropwise over 35-40 minutes, maintaining the temperature at approximately 55°C.[1]
-
After the addition is complete, continue stirring at 65-70°C for 45 minutes.[1]
-
Pour the hot solution into a beaker and cool to 0-5°C to precipitate the product.[1]
-
Collect the solid by filtration and air-dry. The crude yield is 87-91%.[1]
-
Recrystallize the crude product from 90% ethanol to obtain pure trichloroacetanilide.[1]
Acylation of Aniline with Chloroacetyl Chloride
Materials:
-
Aniline (6 mmol)
-
Chloroacetyl chloride (6.1 mmol)[2]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)[2]
-
Anhydrous Tetrahydrofuran (THF) (5 ml)[2]
Procedure:
-
In a 50 mL round bottom flask, dissolve aniline (6 mmol) in THF (5 ml).[2]
-
Add DBU (1.2 mmol) to the solution.[2]
-
Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.[2]
-
Add chloroacetyl chloride (6.1 mmol) dropwise from a dropping funnel, maintaining the temperature below 5°C.[2]
-
After the addition, allow the reaction mixture to stir at room temperature for 3-6 hours, monitoring the progress by TLC.[2]
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.[2]
-
Filter the precipitate and wash with water to yield the N-phenyl-2-chloroacetamide.[2]
Reaction Mechanisms and Byproducts
This compound Acylation
The acylation of alcohols with this compound proceeds via a haloform-type reaction mechanism under neutral conditions, facilitated by a hydrogen-bond accepting solvent like DMF. The primary byproducts are chloroform and a pentachloroacetonide salt.
Caption: Acylation of an alcohol with this compound.
Trichloroacetyl Chloride Acylation
Trichloroacetyl chloride acylates amines and alcohols through a standard nucleophilic acyl substitution mechanism. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct.
Caption: Acylation of an amine with trichloroacetyl chloride.
Conclusion
Both this compound and trichloroacetyl chloride are effective reagents for introducing a trichloroacetyl group. The choice between them depends on the specific requirements of the synthesis.
-
Trichloroacetyl chloride is a more reactive, general-purpose acylating agent suitable for a wide range of substrates. However, its high reactivity necessitates careful handling and the use of a base to neutralize the corrosive HCl byproduct.
-
This compound offers a milder, neutral alternative for the acylation of alcohols and primary amines. Its haloform-type reaction mechanism avoids the generation of strong acids, which can be advantageous for sensitive substrates. The primary byproducts, chloroform and pentachloroacetonide salts, are generally less corrosive than HCl.
Researchers should consider the substrate's sensitivity, desired reaction conditions, and potential byproduct compatibility when selecting between these two reagents.
References
A Comparative Guide to Chlorination: Hexachloroacetone vs. Oxalyl Chloride
For researchers, scientists, and drug development professionals, the selection of an appropriate chlorinating agent is a critical decision that can significantly impact reaction efficiency, substrate compatibility, and overall synthetic strategy. This guide provides an objective comparison of two common chlorinating agents, Hexachloroacetone and Oxalyl Chloride, focusing on their performance in the chlorination of alcohols and carboxylic acids. Experimental data, detailed protocols, and reaction mechanisms are presented to aid in reagent selection for specific synthetic transformations.
Executive Summary
This compound and oxalyl chloride are both effective chlorinating agents, but they operate through different mechanisms and are typically employed for different substrate classes.
-
This compound , in combination with a phosphine such as triphenylphosphine, is a mild and highly effective reagent for the conversion of a wide range of alcohols to their corresponding chlorides. This method, a variation of the Appel reaction, is known for its high yields, stereospecificity (inversion of configuration), and regioselectivity, particularly with allylic alcohols.
-
Oxalyl chloride is the reagent of choice for the efficient conversion of carboxylic acids to acyl chlorides. This reaction is often catalyzed by N,N-dimethylformamide (DMF) and is favored for its mild conditions and the formation of volatile byproducts, which simplifies purification. Direct chlorination of alcohols with oxalyl chloride is not a common practice as it typically leads to the formation of oxalate esters.
This guide will delve into the specific applications, performance data, and experimental considerations for each reagent.
Performance Comparison: Chlorination of Alcohols
This compound, when used with triphenylphosphine, provides a reliable method for the chlorination of primary, secondary, allylic, and benzylic alcohols. The reaction generally proceeds with inversion of stereochemistry.
Table 1: Chlorination of Various Alcohols using this compound/Triphenylphosphine
| Alcohol Substrate | Product | Reaction Conditions | Yield (%) | Citation(s) |
| Geraniol (allylic) | Geranyl chloride | PPh₃, this compound, Pentane, 0 °C | 98 | [1] |
| (R)-(-)-2-Octanol (secondary) | (S)-(+)-2-Chlorooctane | PPh₃, Cl₃CCONH₂ (similar to HCA system) | High (inversion) | [2] |
| Cyclopropylcarbinol | Cyclopropylcarbinyl chloride | PPh₃, this compound | 80-90 | [3] |
| Benzyl alcohol | Benzyl chloride | PPh₃ (polymer-supported), this compound | High | [4] |
| Primary Alcohols (general) | Primary Alkyl Chlorides | PPh₃, this compound | High to quantitative | [2] |
Note: Data for Cl₃CCONH₂ is included as a comparable system to this compound in the Appel reaction.
In contrast, the direct reaction of oxalyl chloride with alcohols typically results in the formation of oxalate esters, not alkyl chlorides. Its primary role in reactions involving alcohols is as an activator for dimethyl sulfoxide (DMSO) in the Swern oxidation, which converts alcohols to aldehydes and ketones.
Performance Comparison: Chlorination of Carboxylic Acids
Oxalyl chloride is a highly effective reagent for the synthesis of acyl chlorides from carboxylic acids. The reaction is typically fast, clean, and high-yielding.
Table 2: Chlorination of Carboxylic Acids using Oxalyl Chloride/DMF
| Carboxylic Acid Substrate | Product | Reaction Conditions | Yield (%) | Citation(s) |
| 2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoic acid | Corresponding acyl chloride | Oxalyl chloride, DMF (cat.), CH₂Cl₂, rt, 1.5 h | Not specified, used crude | [5] |
| General Aromatic and Aliphatic Acids | Acyl Chlorides | Oxalyl chloride, DMF (cat.) | Generally high | [6][7] |
| Quinoline-8-carboxylic acid | Quinoline-8-carbonyl chloride | Oxalyl chloride, Pyridine, DCM | Nearly 100% | [8] |
While this compound/triphenylphosphine can also convert carboxylic acids to acid chlorides, this is a less common application. The reactivity of various chlorinating agents in combination with PPh₃ has been studied, indicating that electron-withdrawing groups on the chlorinating agent enhance reactivity[1].
Reaction Mechanisms and Logical Relationships
Chlorination of Alcohols with this compound/Triphenylphosphine (Appel Reaction)
The reaction proceeds through the formation of a phosphonium salt intermediate. The alcohol attacks the activated phosphorus, and subsequent intramolecular displacement by the chloride ion results in the formation of the alkyl chloride with inversion of configuration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chirally deuterated benzyl chlorides from benzyl alcohols via this compound/polymer-supported triphenylphosphine: synthesis of protected (2S, 3S)-[3-(2)H, (15)N]-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]
- 8. researchgate.net [researchgate.net]
Hexachloroacetone: A Powerful and Selective Chlorinating Agent for Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of a chlorinating agent is pivotal, influencing not only the yield and purity of the desired product but also the overall efficiency and safety of the process. While a plethora of reagents are available for the introduction of chlorine atoms into organic molecules, hexachloroacetone (HCA) has emerged as a potent and often advantageous alternative to more conventional agents. This guide provides an objective, data-driven comparison of this compound with other widely used chlorinating agents, namely N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), and sulfuryl chloride (SO₂Cl₂).
Executive Summary
This compound distinguishes itself as a highly effective reagent for specific chlorination and trichloroacetylation reactions.[1] Its utility in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules is well-documented.[1] Unlike solid reagents such as NCS and TCCA, HCA is a liquid, which can be advantageous for certain reaction setups.[2][3] While sulfuryl chloride is also a liquid and a strong chlorinating agent, HCA can offer different selectivity profiles and may be more suitable for particular substrates. This guide will delve into the specifics of these differences, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
Performance Comparison of Chlorinating Agents
The efficacy of a chlorinating agent is best assessed through its performance in common chemical transformations. Below, we compare this compound with NCS, TCCA, and sulfuryl chloride in two key reaction types: the α-chlorination of ketones and the chlorination of aromatic compounds.
α-Chlorination of Ketones
The introduction of a chlorine atom at the α-position of a ketone is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization.
| Chlorinating Agent | Substrate | Reaction Conditions | Yield (%) | Key Observations | Byproducts |
| This compound (HCA) | Enamines of ketones | Varies | Good to Excellent | Indirect method; HCA reacts with the enamine intermediate.[4] | Pentachloroacetone, amine hydrochloride |
| N-Chlorosuccinimide (NCS) | β-Diketones | Toluene, -50 °C, organocatalyst | High | Good for monochlorination; enantioselective versions possible.[5] | Succinimide |
| N-Chlorosuccinimide (NCS) | Acetophenone | Acetonitrile, acetophenone catalyst, 19W CFL lamp, 24h | ~12% (benzylic) | Photochemical method.[6] | Succinimide |
| Trichloroisocyanuric Acid (TCCA) | β-Diketones | Chloroform, room temperature | High | High atom economy, stable, and cost-effective. Good for monochlorination.[5] | Cyanuric acid (precipitates) |
| Trichloroisocyanuric Acid (TCCA) | 2-Propanone | BF₃-etherate catalyst, large excess of ketone | 58% | Requires a significant excess of the ketone.[7] | Cyanuric acid |
| Trichloroisocyanuric Acid (TCCA) | 2-Methylcyclohexanone | BF₃-etherate catalyst, 1.98 excess of ketone | 87% | Monochlorination at the more substituted side.[7] | Cyanuric acid |
| Sulfuryl Chloride (SO₂Cl₂) | 3-Hydroxyacetophenone | Dichloromethane, methanol, 5-20 °C | Not specified | Selective monochlorination.[2][8] | HCl, SO₂ |
| Sulfuryl Chloride (SO₂Cl₂) | Methyl ketones | Neat, room temperature | Moderate to Excellent | Can achieve dichlorination with excess reagent.[9] | HCl, SO₂ |
Key Advantages of this compound in Ketone Chlorination:
While direct α-chlorination of simple ketones with this compound is not as commonly reported as with other agents, its reaction with enamines provides a convenient and high-yielding indirect method for the preparation of α-chloro ketones.[4] This approach can offer different regioselectivity compared to direct chlorination methods.
Chlorination of Aromatic Compounds
The chlorination of aromatic rings is a cornerstone of electrophilic aromatic substitution and is crucial for the synthesis of a vast array of chemical intermediates.
| Chlorinating Agent | Substrate | Reaction Conditions | Yield (%) | Key Observations | Byproducts |
| This compound (HCA) | Not widely reported for direct aromatic chlorination | - | - | Primarily used as a trichloroacetylating agent. | - |
| N-Chlorosuccinimide (NCS) | Anilines | Acetonitrile, reflux | Good | Can achieve trichlorination of aniline.[10] | Succinimide |
| N-Chlorosuccinimide (NCS) | Aromatic Compounds | Aqueous HCl | 75-96% | Efficient and organic solvent-free method.[11] | Succinimide |
| Trichloroisocyanuric Acid (TCCA) | Electron-rich aromatics | Acetonitrile, room temperature | 60-95% | Good regioselectivity under mild conditions.[12] | Cyanuric acid |
| Trichloroisocyanuric Acid (TCCA) | Benzene | 50% H₂SO₄ catalyst, 65-80 °C, 5h | 80% | Effective for less activated rings with a catalyst.[7] | Cyanuric acid |
| Sulfuryl Chloride (SO₂Cl₂) | Benzamides/Nicotinamides | Dichloromethane, 0 °C, no catalyst | Good | Mild method for activated aromatic systems. | HCl, SO₂ |
| Sulfuryl Chloride (SO₂Cl₂) | Phenol | FeCl₃-diphenyl sulfide catalyst, ~25 °C | High (89.5% para-isomer) | High selectivity for the para-isomer. | HCl, SO₂ |
Considerations for Aromatic Chlorination:
While this compound is not a common choice for direct electrophilic aromatic chlorination, its role as a trichloroacetylating agent can be a precursor step to further transformations of aromatic systems. For direct chlorination, NCS, TCCA, and sulfuryl chloride offer a range of reactivities and selectivities suitable for various aromatic substrates.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthetic outcomes. Below are representative procedures for the α-chlorination of a ketone using sulfuryl chloride and N-chlorosuccinimide, providing a basis for comparison.
Protocol 1: α-Chlorination of 3-Hydroxyacetophenone with Sulfuryl Chloride
Materials:
-
3-Hydroxyacetophenone
-
Dichloromethane (DCM) or Toluene
-
Methanol
-
Sulfuryl chloride
-
Nitrogen atmosphere
Procedure:
-
Dissolve the 3-hydroxyacetophenone in the chosen solvent (DCM or toluene) and add a catalytic amount of methanol.
-
Cool the mixture to a temperature between 5-15°C under a nitrogen atmosphere.
-
Slowly add sulfuryl chloride dropwise over a period of approximately 2 hours, ensuring the temperature is maintained between 10-15°C.
-
If necessary, a second portion of sulfuryl chloride can be added over another 2 hours, allowing the temperature to rise to 17-20°C.
-
Monitor the reaction progress by HPLC or GC-MS.
-
Upon completion, quench the reaction mixture with water or a basic solution to neutralize HCl and unreacted sulfuryl chloride.
-
Separate the organic layer, wash, dry, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.[8]
Protocol 2: Photochemical α-Chlorination of Acetophenone with N-Chlorosuccinimide
Materials:
-
Acetophenone
-
N-chlorosuccinimide (NCS)
-
Anhydrous acetonitrile
-
19 W compact fluorescent lamp
Procedure:
-
To a 4 mL clear vial, add the acetophenone, N-chlorosuccinimide, and the ketone catalyst (acetophenone itself in this case) in anhydrous acetonitrile (0.2 M).
-
Degas the solution.
-
Irradiate the mixture with a 19 W compact fluorescent lamp at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether, filter to remove succinimide, and concentrate the filtrate.
-
Purify the product by preparative thin-layer chromatography.[6]
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental setups is crucial for optimizing reactions. The following diagrams, generated using Graphviz, illustrate a general workflow for α-chlorination of a ketone and a simplified mechanism for electrophilic aromatic chlorination.
Conclusion
This compound presents a valuable, and in some cases, superior alternative to other common chlorinating agents. Its utility in specific applications, such as the chlorination of alcohols and the indirect α-chlorination of ketones via enamines, highlights its unique reactivity profile. While NCS, TCCA, and sulfuryl chloride remain the workhorses for many standard chlorination reactions due to their broader applicability and extensive documentation, researchers are encouraged to consider the specific advantages that this compound may offer, particularly when seeking alternative selectivity or reaction conditions. As with any reactive chemical, proper safety precautions must be strictly adhered to when handling this compound and other chlorinating agents. This guide serves as a starting point for exploring the potential of this compound in your synthetic endeavors, encouraging a data-driven approach to reagent selection.
References
- 1. nbinno.com [nbinno.com]
- 2. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]
- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ketone-catalyzed photochemical C(sp3)–H chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isca.me [isca.me]
- 12. researchgate.net [researchgate.net]
Validating the Purity of Synthesized Hexachloroacetone: A GC-MS Comparison Guide
For researchers, scientists, and drug development professionals, the verification of chemical purity is a critical and non-negotiable step in the synthesis of novel compounds and the manufacturing of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the efficacy, safety, and reproducibility of experimental results and final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of synthesized hexachloroacetone purity, with a comparative look at alternative analytical techniques. Detailed experimental protocols and supporting data are presented to offer a comprehensive framework for methodological selection.
This compound, a dense, non-flammable liquid, is a versatile intermediate in the synthesis of various pesticides and pharmaceuticals. Its synthesis, typically through the chlorination of acetone, can lead to the formation of several impurities, with pentachloroacetone and tetrachloroacetone being the most common byproducts.[1][2] Accurate and robust analytical methods are therefore essential to quantify the purity of synthesized this compound and ensure it meets the stringent requirements for its intended applications.
Purity Validation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound. The technique combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This combination allows for the effective separation of this compound from its structurally similar impurities and provides unambiguous identification based on their unique mass fragmentation patterns.
Experimental Protocol: GC-MS Analysis of this compound
A robust GC-MS method is crucial for the accurate quantification of this compound and the identification of potential impurities. The following protocol is a representative method for this analysis.
1. Instrumentation:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer capable of electron ionization (EI).
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., acetone, dichloromethane, or ethyl acetate) to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure homogeneity.
3. GC-MS Parameters:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 45-300 |
| Scan Mode | Full Scan |
4. Data Analysis and Purity Calculation:
-
Identify the peaks corresponding to this compound and its impurities by comparing their retention times and mass spectra with reference standards and spectral libraries like the NIST Mass Spectral Library.[3][4][5]
-
The purity of this compound is typically determined using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all detected peaks.
Performance Comparison: GC-MS vs. Alternative Methods
While GC-MS is a primary technique for the analysis of volatile compounds like this compound, other methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and specificity.
| Parameter | GC-MS | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance or other properties. | Detection of specific nuclei based on their magnetic properties in a magnetic field. |
| Applicability to this compound | Excellent, as it is a volatile compound. | Possible, but requires a suitable non-volatile solvent and a chromophore for UV detection. | Excellent for structural elucidation and can be used for quantitative analysis (qNMR). |
| Impurity Identification | High confidence through mass spectral library matching. | Tentative identification based on retention time comparison with standards. | High confidence in structural elucidation of unknown impurities. |
| Sensitivity | High (ppm to ppb level). | Moderate to High (ppm level). | Lower sensitivity compared to GC-MS and HPLC for trace impurities. |
| Resolution of Impurities | Excellent for separating structurally similar volatile compounds. | Good, but may be challenging for isomers with similar polarities. | Depends on the chemical shift differences of the nuclei in the impurities. |
| Quantitative Accuracy | Good, with proper calibration. | Excellent, with proper calibration. | Excellent for major components (qNMR), but less accurate for trace impurities. |
| Sample Throughput | High. | High. | Lower, as longer acquisition times may be needed for good signal-to-noise. |
Logical Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using GC-MS.
Caption: Workflow for this compound Purity Validation by GC-MS.
References
Characterization of Hexachloroacetone: A Comparative Guide to 13C NMR Chemical Shifts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for hexachloroacetone and its less chlorinated analogues. The data presented herein is essential for the structural characterization and quality control of these compounds in various research and development applications, including as starting materials and intermediates in organic synthesis and drug discovery.
Comparative Analysis of 13C NMR Chemical Shifts
The 13C NMR chemical shifts of acetone and its chlorinated derivatives are significantly influenced by the number of chlorine atoms. The progressive substitution of hydrogen with chlorine atoms on the methyl groups leads to a predictable trend in the chemical shifts of both the carbonyl carbon (C=O) and the α-carbons.
The following table summarizes the experimental 13C NMR chemical shift data for acetone, monochloroacetone, 1,1-dichloroacetone, and this compound. These values are typically reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
| Compound Name | Structure | Carbonyl Carbon (C=O) Chemical Shift (ppm) | α-Carbon Chemical Shift (ppm) |
| Acetone | CH₃COCH₃ | ~206.7 | ~30.9 |
| Monochloroacetone | CH₂ClCOCH₃ | Not explicitly found | Not explicitly found |
| 1,1-Dichloroacetone | CHCl₂COCH₃ | Not explicitly found | Not explicitly found |
| This compound | CCl₃COCCl₃ | ~175 | ~95 |
Note: The chemical shifts can vary slightly depending on the solvent and concentration.
As observed from the available data, the increasing chlorination causes a significant upfield shift (to a lower ppm value) of the carbonyl carbon signal. This is attributed to the strong electron-withdrawing inductive effect of the chlorine atoms, which reduces the electron density at the carbonyl carbon, thereby increasing its shielding. Conversely, the α-carbon signals are shifted downfield (to a higher ppm value) due to the direct attachment of the electronegative chlorine atoms.
Experimental Protocol for 13C NMR Spectroscopy
The following is a detailed protocol for the acquisition of a high-quality 13C NMR spectrum of this compound. This protocol can be adapted for other chlorinated acetones.
1. Sample Preparation
-
Materials:
-
This compound (50-100 mg)
-
Deuterated chloroform (CDCl₃, 99.8 atom % D)
-
5 mm NMR tube
-
Pasteur pipette and cotton or glass wool
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 50-100 mg of this compound directly into a clean, dry vial. Due to the relatively low sensitivity of 13C NMR, a higher concentration is recommended.[1][2][3]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2][4] CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.
-
Securely cap the vial and vortex the mixture until the solid is completely dissolved.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[1][2]
-
Ensure the height of the solution in the NMR tube is at least 4-5 cm to be within the detection range of the NMR probe.[2][4]
-
Cap the NMR tube and label it appropriately.
-
2. NMR Data Acquisition
-
Instrument:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.[4]
-
-
Parameters:
-
Experiment: Standard proton-decoupled 13C NMR experiment.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons like the carbonyl and CCl₃ carbons in this compound to ensure full relaxation and accurate integration if quantitative analysis is required.
-
Number of Scans (NS): 128 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): 0 to 250 ppm.
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
-
Integrate the peaks if quantitative analysis is desired, although peak intensities in standard 13C NMR are not always directly proportional to the number of carbons.
Visualization of this compound's 13C NMR Signals
The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic 13C NMR chemical shifts.
Caption: Correlation of this compound structure with its 13C NMR signals.
References
A Comparative Guide to the Synthesis of Hexachloroacetone: Photochemical vs. Catalytic Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Hexachloroacetone, a versatile building block in organic synthesis and precursor for agrochemicals and pharmaceuticals, can be synthesized through several routes. This guide provides an objective comparison of two prominent methods: photochemical and catalytic synthesis, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Comparing Synthesis Methods
| Parameter | Photochemical Synthesis | Catalytic Synthesis |
| Yield | 70-90%[1] | Up to 98.4%[2][3] |
| Reaction Time | 4-12 hours[1] | ~7 hours (industrial scale)[2] |
| Temperature | 0-100 °C[1] | 130-170 °C[3] |
| Pressure | Atmospheric or slightly elevated[1] | Atmospheric or slightly elevated (e.g., 0.3 MPaG)[2][3] |
| Key Reagents | Acetone, Chlorine Gas, UV Light Source | Acetone, Chlorine Gas, Catalyst (e.g., Activated Carbon, Pyridine) |
| Byproducts | Hydrogen Chloride, partially chlorinated acetones[1] | Hydrogen Chloride, Pentachloroacetone, other chloroacetones[2] |
| Selectivity | Can be lower, leading to a mixture of chlorinated acetones | High, especially with optimized catalysts and conditions[3] |
| Scalability | Generally more suitable for laboratory scale | Well-established for industrial-scale production[2][3] |
| Energy Input | Electrical energy for UV lamp | Thermal energy to maintain high reaction temperatures |
| Catalyst Required | No | Yes (e.g., Activated Carbon, Pyridine)[3] |
Experimental Protocols
Photochemical Synthesis of this compound
This method relies on the use of ultraviolet (UV) light to initiate a free-radical chain reaction between acetone and chlorine.
Materials and Equipment:
-
Acetone (reagent grade)
-
Chlorine gas (high purity)
-
UV-transparent reactor (quartz or borosilicate glass) with a cooling jacket
-
Medium-pressure mercury vapor lamp (100-400 W, emitting at 254-365 nm)
-
Gas flow controller for chlorine
-
Scrubber for HCl byproduct
-
Distillation apparatus
Procedure:
-
Charge the photoreactor with acetone. A chlorinated solvent like chloroform can be used for dilution.
-
Cool the reactor to the desired temperature, typically between 0-50 °C, using the cooling jacket.[1] Higher temperatures (70-100 °C) may be required for complete chlorination.[1]
-
Initiate UV irradiation of the acetone.
-
Bubble chlorine gas through the acetone at a controlled rate. A chlorine-to-acetone molar ratio of approximately 6:1 to 7:1 is recommended for complete substitution.[1]
-
Continue the reaction for 4-12 hours, monitoring the progress by techniques such as gas chromatography (GC).[1]
-
Upon completion, stop the chlorine flow and UV irradiation.
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove residual chlorine and HCl.
-
The crude product can be purified by fractional distillation under reduced pressure.
Catalytic Synthesis of this compound
This industrially preferred method involves the liquid-phase chlorination of acetone in the presence of a catalyst, such as activated carbon or pyridine.
Materials and Equipment:
-
Acetone
-
Chlorine gas
-
Catalyst (e.g., powdered activated carbon)
-
Solvent (often this compound itself)
-
Glass-lined or nickel reactor with a stirrer, condenser, and heating system
-
Gas flow controller for chlorine
-
Filtration system
-
Distillation apparatus
Procedure:
-
Charge a reactor with the solvent (this compound) and the catalyst (e.g., activated carbon).[2]
-
Heat the mixture to the reaction temperature, typically between 150 °C and 160 °C.[2]
-
Introduce chlorine gas into the reactor at a constant flow rate.
-
Continuously feed acetone into the reactor. A high chlorine-to-acetone molar ratio (e.g., 7.7:1) is maintained to ensure complete chlorination.[2]
-
The reaction is typically run for several hours.[2]
-
After the reaction, the catalyst is separated from the crude product by filtration. The catalyst can often be reused.[3]
-
The crude this compound is then purified by distillation to remove impurities such as pentachloroacetone. The final purity can reach 97-99.8%.[3]
Reaction Mechanisms and Pathways
The synthesis of this compound from acetone and chlorine proceeds through a series of substitution reactions where hydrogen atoms on the acetone molecule are progressively replaced by chlorine atoms.
Photochemical Synthesis Workflow
The photochemical process is initiated by the homolytic cleavage of chlorine molecules into chlorine radicals upon absorption of UV light. These highly reactive radicals then abstract hydrogen atoms from acetone, initiating a chain reaction.
Caption: Photochemical chlorination of acetone.
Catalytic Synthesis Workflow
In the catalytic method, the catalyst facilitates the chlorination reaction. For instance, activated carbon can adsorb both acetone and chlorine, promoting the reaction on its surface.
Caption: Catalytic synthesis of this compound.
Concluding Remarks
The choice between photochemical and catalytic synthesis of this compound depends largely on the desired scale of production and available resources.
Catalytic synthesis , particularly with activated carbon, is the dominant industrial method, offering high yields, excellent selectivity, and well-established protocols for large-scale, continuous production.[2][3] The ability to recycle the catalyst adds to its economic and environmental viability.[3]
Photochemical synthesis presents a viable alternative, especially for laboratory-scale production where high-temperature and high-pressure equipment may not be readily available. While the yields are generally lower than the catalytic method, it avoids the need for catalyst separation and can be performed under milder temperature conditions.[1]
For researchers in drug development and other scientific fields requiring smaller quantities of this compound, the photochemical route offers a practical and accessible method. However, for large-scale industrial manufacturing, the efficiency and high throughput of the catalytic process remain unparalleled.
References
A Comparative Guide to the Efficacy of Hexachloroacetone and its Alternatives in Pesticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of effective and economically viable pesticides is a cornerstone of modern agriculture and public health. The choice of reagents in these synthetic pathways is critical, influencing not only the yield and purity of the final product but also the overall safety and environmental impact of the process. This guide provides an objective comparison of hexachloroacetone and its primary alternative, trichloroacetyl chloride, as trichloroacetylating agents in the synthesis of pesticide precursors. We will delve into their reactivity, present available experimental data, and provide detailed synthetic protocols.
Introduction to Trichloroacetylating Agents in Pesticide Synthesis
Trichloroacetylation is a key chemical transformation in the synthesis of various pesticides, particularly in the formation of precursors for organophosphorus insecticides. This compound and trichloroacetyl chloride are two prominent reagents capable of introducing a trichloroacetyl group. While functionally similar, their distinct physical and chemical properties can lead to different outcomes in a synthetic setting.
This compound ((CCl₃)₂CO) is a colorless to yellowish liquid that serves as a pesticide itself and as a precursor in the synthesis of other pesticides and herbicides.[1][2] It is also used as a chlorinating agent in organic synthesis.[1]
Trichloroacetyl chloride (CCl₃COCl) is a corrosive liquid that is also a potent trichloroacetylating agent. It is widely used in organic synthesis for the introduction of the trichloroacetyl group.
Comparative Efficacy: A Data-Driven Analysis
While no specific protocol using this compound for the synthesis of 3,5,6-trichloro-2-pyridinol was found, its role as a trichloroacetylating agent is well-established.[1] We can, therefore, present a theoretical reaction scheme alongside a documented protocol using trichloroacetyl chloride to provide a basis for comparison.
Table 1: Comparison of this compound and Trichloroacetyl Chloride as Trichloroacetylating Agents
| Feature | This compound | Trichloroacetyl Chloride |
| Chemical Formula | C₃Cl₆O | C₂Cl₃O |
| Molar Mass | 264.75 g/mol | 181.38 g/mol |
| Boiling Point | 204 °C | 118 °C |
| Reactivity | Acts as a trichloroacetylating agent.[1] | Potent trichloroacetylating agent. |
| Byproducts | Chloroform | Hydrogen Chloride |
| Handling | Toxic upon inhalation or skin contact, requires well-ventilated areas and PPE.[1] | Corrosive, reacts violently with water, requires careful handling in a fume hood. |
| Reported Yields (in related syntheses) | High yields (up to 98.4%) in its own synthesis.[3] | High yields reported in various acylation reactions. |
Experimental Protocols for Pesticide Precursor Synthesis
The synthesis of 3,5,6-trichloro-2-pyridinol is a critical step in the production of chlorpyrifos. Below are detailed experimental protocols, one using trichloroacetyl chloride and another proposed theoretical protocol using this compound.
Protocol 1: Synthesis of 3,5,6-trichloropyridin-2-ol using Trichloroacetyl Chloride
This process involves the reaction of trichloroacetyl chloride with acrylonitrile.
Experimental Procedure:
-
Addition Reaction: Trichloroacetyl chloride is reacted with acrylonitrile in the presence of a catalytic amount of copper or a cuprous salt. This reaction produces 2,2,4-trichloro-4-cyanobutanoyl chloride. Any hydrogen chloride formed is removed by operating under reflux conditions.
-
Cyclization: The resulting 2,2,4-trichloro-4-cyanobutanoyl chloride is then cyclized in the presence of hydrogen chloride.
-
Aromatization: The cyclized intermediate, 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one, is aromatized to 3,5,6-trichloropyridin-2-ol. This can be achieved by treatment with an aqueous base in a two-phase system or with chloride ion in an organic solvent.
-
Isolation: The final product, 3,5,6-trichloropyridin-2-ol, is isolated by crystallization and filtration.
Note: This process is designed to produce 3,5,6-trichloropyridin-2-ol in high yield without the formation of tetrachloropyridine as a by-product.
Protocol 2: Proposed Synthesis of 3,5,6-trichloro-2-pyridinol using this compound (Theoretical)
This proposed pathway leverages the known reactivity of this compound as a trichloroacetylating agent.
Proposed Experimental Procedure:
-
Reaction with a Pyridine Derivative: 2-Hydroxypyridine would be reacted with this compound in the presence of a suitable base and solvent. The reaction would proceed via a haloform-type reaction, where the 2-hydroxypyridine acts as a nucleophile attacking one of the carbonyl carbons of this compound.
-
Trichloroacetylation and Rearrangement: This would lead to the formation of a trichloromethyl intermediate which, upon rearrangement and elimination of chloroform, would yield a trichloroacetylated pyridine derivative.
-
Hydrolysis and Chlorination: Subsequent hydrolysis and chlorination steps would be required to introduce the chlorine atoms at the 3, 5, and 6 positions of the pyridine ring to yield 3,5,6-trichloro-2-pyridinol.
Note: This is a theoretical pathway. The specific reaction conditions, catalysts, and yields would need to be determined experimentally.
Logical Workflow for Pesticide Synthesis
The general workflow for synthesizing a pesticide like chlorpyrifos involves the synthesis of a key intermediate followed by its reaction with another reagent.
References
- 1. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Stereoselectivity of Hexachloroacetone Reactions
For Researchers, Scientists, and Drug Development Professionals
Hexachloroacetone, a fully chlorinated analog of acetone, presents a unique chemical reactivity profile that has been explored in a variety of organic transformations. Its electron-deficient carbonyl group and the presence of six chlorine atoms make it a valuable reagent in stereoselective synthesis. This guide provides a comparative analysis of the stereoselectivity observed in key reactions of this compound, supported by available experimental data and protocols.
[4+3] Cycloaddition Reactions: A Route to Complex Bicyclic Systems
This compound serves as a precursor to a tetrachloro-substituted oxyallyl intermediate, which can undergo a [4+3] cycloaddition reaction with cyclic 1,3-dienes. This reaction provides a pathway to construct complex, seven-membered bicyclic ring systems.
Comparison with Other Halogenated Acetones
While this compound is utilized for generating tetrachloro-oxyallyl species, its fluorinated counterpart, hexafluoroacetone, exhibits different reactivity. Hexafluoroacetone readily forms stable hydrates and hemiaminals due to the high electronegativity of fluorine, which makes the carbonyl carbon highly electrophilic.[1] The industrial synthesis of hexafluoroacetone can, in fact, begin with the fluorination of this compound.[2][3] The propensity of this compound to eliminate chloroform in the presence of a base is a key feature of its utility in generating the oxyallyl intermediate for cycloaddition.
Quantitative Data on [4+3] Cycloaddition of this compound Derivative
| Diene Reactant | Product | Yield (%) | Stereoselectivity Data | Reference |
| Furan | 2,2,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one | 41 | Not Reported | [4] |
| Cyclopentadiene | 2,2,4,4-Tetrachlorobicyclo[3.2.1]oct-6-en-3-one | 42 | Not Reported | [4] |
| Spiro[2.4]hepta-4,6-diene | 2,2,4,4-Tetrachloro-spiro[bicyclo[3.2.1]oct-6-ene-3,1'-cyclopropane] | 45 | Not Reported | [4] |
Note: The reported yields are for the isolated cycloadducts. The stereoselectivity of these reactions was not explicitly detailed in the cited literature.
Experimental Protocol: [4+3] Cycloaddition of a this compound Precursor with Furan[4]
This protocol describes the generation of a tetrachloro-oxyallyl intermediate from an enol phosphate derived from this compound and its subsequent cycloaddition with furan.
Materials:
-
2,2-Dichloro-1-(trichloromethyl)ethenyl diethyl phosphate (derived from this compound)
-
Furan
-
Sodium 2,2,2-trifluoroethoxide in 2,2,2-trifluoroethanol (1 M solution)
-
Ice bath
-
Magnetic stirrer
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
A mixture of 2,2-dichloro-1-(trichloromethyl)ethenyl diethyl phosphate (10 mmol) and furan (10 mL, 156.3 mmol) is cooled in an ice bath.
-
A 1 M solution of sodium 2,2,2-trifluoroethoxide in 2,2,2-trifluoroethanol (10 mL) is added dropwise with magnetic stirring over 5 minutes.
-
The ice bath is removed, and the mixture is stirred for 18 hours at room temperature.
-
Water (50 mL) is added to the reaction mixture, and the layers are separated.
-
The aqueous layer is extracted three times with tert-butyl methyl ether (10 mL each).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate 20:1) to yield 2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one.
Reaction Workflow
Caption: Workflow for the [4+3] cycloaddition.
Other Stereoselective Reactions of this compound
Trichloroacetylation of Alcohols
Kinetic studies have indicated that the trichloroacetylation of alcohols using this compound in the presence of a strong hydrogen bond acceptor (e.g., dimethylformamide) is a stereoselective process.[5] This reaction proceeds under neutral conditions and offers a convenient route to trichloroacetate esters. Further research is needed to quantify the level of stereoselectivity and to explore the substrate scope.
Reactions with Enamines
The reaction of this compound with enamines can proceed through different pathways, and the stereochemistry of the products is a subject of discussion in the literature.[5] The specific pathway and the resulting stereoisomers appear to be dependent on the structure of the enamine.
Conversion of Allylic Alcohols to Allylic Chlorides
The combination of this compound and triphenylphosphine has been reported as a mild reagent for the regioselective and stereospecific conversion of allylic alcohols to allylic chlorides. This suggests a high degree of stereochemical control, likely proceeding through an SN2 or SN2' mechanism, although specific quantitative data on stereoselectivity (e.g., enantiomeric excess) would be needed to fully assess its performance against other chlorinating agents.
Logical Relationship of this compound's Reactivity
Caption: Reactivity pathways of this compound.
Conclusion
This compound is a versatile reagent that participates in several stereoselective reactions, most notably in [4+3] cycloadditions to form complex bicyclic systems. While qualitative evidence for stereoselectivity exists for other transformations such as trichloroacetylations and reactions with enamines, a significant gap remains in the literature regarding quantitative data (diastereomeric and enantiomeric excess). For drug development professionals and researchers in asymmetric synthesis, the exploration of chiral catalysts and auxiliaries in conjunction with this compound could unlock its full potential for stereocontrolled synthesis. Further studies are warranted to systematically investigate the stereochemical outcomes of these reactions and to draw more definitive comparisons with other halogenated acetones.
References
A Comparative Analysis of Hexachloroacetone and Phosgene Derivatives for Researchers, Scientists, and Drug Development Professionals
An objective guide to the performance, applications, and safety of key electrophilic reagents in chemical synthesis, supported by experimental data and detailed protocols.
In the realm of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the choice of reagents for introducing carbonyl functionalities or for acylation is critical. Among the array of available electrophiles, hexachloroacetone and phosgene derivatives stand out for their high reactivity and versatility. This guide provides a comprehensive comparative analysis of these two classes of compounds, offering insights into their chemical properties, reactivity, applications, and safety considerations to aid researchers in making informed decisions for their synthetic strategies.
Chemical and Physical Properties: A Side-by-Side Comparison
This compound and the common phosgene derivatives, diphosgene and triphosgene, exhibit distinct physical and chemical properties that influence their handling and application in the laboratory. While this compound is a liquid at room temperature, diphosgene is a volatile liquid and triphosgene is a stable solid, offering a safer alternative to the highly toxic phosgene gas.
| Property | This compound | Diphosgene | Triphosgene |
| Chemical Formula | C₃Cl₆O | C₂Cl₄O₂ | C₃Cl₆O₃ |
| Molar Mass | 264.75 g/mol | 197.82 g/mol | 296.75 g/mol |
| Appearance | Colorless to yellowish liquid | Colorless fuming liquid | White crystalline solid |
| Boiling Point | 204 °C | 128 °C | 203-206 °C (decomposes) |
| Melting Point | -2 °C | -57 °C | 78-82 °C |
| Solubility | Slightly soluble in water; soluble in organic solvents | Reacts with water; soluble in organic solvents | Reacts with water; soluble in organic solvents |
| Primary Hazard | Toxic by ingestion and inhalation, strong irritant. Evolves phosgene when heated.[1] | Highly toxic, corrosive, lachrymator. Decomposes to phosgene. | Toxic, corrosive. Decomposes to phosgene upon heating or reaction with nucleophiles.[2] |
Reactivity and Applications: A Functional Comparison
Both this compound and phosgene derivatives are potent electrophiles, yet they serve distinct primary functions in organic synthesis. Phosgene and its derivatives are primarily used to introduce a carbonyl group, acting as a C1 building block. In contrast, this compound serves as a trichloroacetylating agent.
Phosgene Derivatives (Diphosgene and Triphosgene):
Phosgene derivatives are widely employed as safer surrogates for phosgene gas in a variety of chemical transformations.[2] One mole of diphosgene is equivalent to two moles of phosgene, and one mole of triphosgene is equivalent to three moles of phosgene.[2] Their primary applications include:
-
Synthesis of Isocyanates: The reaction of primary amines with phosgene or its derivatives is a cornerstone of polyurethane chemistry, producing isocyanates that are key monomers for polymer synthesis.
-
Synthesis of Chloroformates: Alcohols react with phosgene derivatives to yield chloroformates, which are versatile intermediates in the synthesis of carbonates and carbamates.
-
Synthesis of N-Carboxyanhydrides (NCAs): Amino acids react with phosgene derivatives to form NCAs, which are important monomers for the synthesis of polypeptides.[3][4]
This compound:
This compound's reactivity is driven by the strong electron-withdrawing effect of the two trichloromethyl groups, making the carbonyl carbon highly electrophilic. Its main applications include:
-
Trichloroacetylation: It is an effective reagent for the trichloroacetylation of amines and alcohols.
-
Synthesis of "Blocked Isocyanates": this compound reacts with amines to form N-substituted trichloroacetamides (NTCAs). These compounds can act as "blocked isocyanates," which can be converted to isocyanates or react directly with nucleophiles.
-
Pesticide and Pharmaceutical Synthesis: It serves as a key intermediate in the production of various pesticides and pharmaceuticals.
The following diagram illustrates the general reaction pathways for phosgene derivatives and this compound.
Performance Comparison: Experimental Data
Direct quantitative comparisons of this compound and phosgene derivatives in the same reaction are scarce in the literature. However, by examining analogous reactions, we can infer their relative performance.
A study on the reaction of (2,3-anti)-3-amino-1,2-diols with diphosgene and phosgene revealed differences in stereoselectivity, with phosgene yielding the expected cis-oxazolidinones, while diphosgene produced a mixture of cis and trans isomers. This suggests that the in situ generation of phosgene from its derivatives may lead to different reaction pathways or intermediates compared to using phosgene gas directly.
| Reaction | Reagent | Substrate | Product | Yield | Conditions | Reference |
| Oxazolidinone Synthesis | Diphosgene | (2,3-anti)-3-amino-1,2-diol | cis- and trans-Oxazolidinones | Mixture | THF, Pyridine, 0°C to rt | [5] |
| Oxazolidinone Synthesis | Phosgene | (2,3-anti)-3-amino-1,2-diol | cis-Oxazolidinone | 70-80% | Toluene, 0°C to rt | [5] |
| NCA Synthesis | Diphosgene | L-Tryptophan | L-Tryptophan-NCA | ~75% (unheated) | THF, rt, 2.5 h | [3] |
| Trichloroacetamide Synthesis | This compound | Amine | N-substituted trichloroacetamide | (Not specified) | Conventional method | [6] |
Experimental Protocols
Detailed experimental procedures are crucial for the safe and effective use of these reactive compounds. Below are representative protocols for key transformations.
Synthesis of an N-Carboxyanhydride (NCA) using Diphosgene
This protocol is adapted from the large-scale synthesis of NCAs.[3]
Materials:
-
α-Amino acid (1.0 eq)
-
Diphosgene (0.55 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Suspend the α-amino acid in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a dropping funnel.
-
Slowly add a solution of diphosgene in anhydrous THF to the stirred suspension at room temperature.
-
An exotherm is typically observed, and the reaction mixture may become clear.
-
Monitor the reaction by ¹H NMR until completion (typically 2-3 hours).
-
Concentrate the reaction mixture in vacuo to afford the crude NCA, which can be further purified by recrystallization.
Synthesis of an Oxazolidinone from an Amino Alcohol using Triphosgene
This protocol provides a general method for the synthesis of chiral oxazolidinones.
Materials:
-
2-Aminoethanol derivative (1.0 eq)
-
Triphosgene (0.35 eq)
-
Triethylamine (2.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 2-aminoethanol derivative and triethylamine in anhydrous DCM in a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, and cool the mixture in an ice-water bath.
-
Add a solution of triphosgene in anhydrous DCM dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture for 2 hours at the same temperature.
-
Quench the reaction by adding water and methanol.
-
Concentrate the mixture under reduced pressure and work up by partitioning between water and an organic solvent. The product can be purified by crystallization or chromatography.
The following diagram outlines a typical laboratory workflow for the synthesis and purification of an N-carboxyanhydride.
Safety and Handling
Both this compound and phosgene derivatives are hazardous materials that require strict safety protocols. The primary danger associated with diphosgene and triphosgene is their decomposition to the highly toxic phosgene gas upon heating or contact with nucleophiles, including moisture.[2]
| Hazard | This compound | Phosgene Derivatives (Diphosgene/Triphosgene) |
| Inhalation | Toxic, irritant.[1] | Fatal if inhaled.[7] Phosgene is a severe pulmonary irritant. |
| Skin Contact | Irritant, can cause burns.[1] | Causes severe skin burns.[7] |
| Eye Contact | Severe irritant, can cause burns.[1] | Causes serious eye damage.[7] |
| Ingestion | Toxic.[1] | Toxic if swallowed.[7] |
| Handling Precautions | Use in a well-ventilated fume hood. Wear appropriate PPE (gloves, goggles, lab coat).[1] | Extreme Caution Required. Handle only in a well-ventilated chemical fume hood. Use a phosgene detector. Wear appropriate PPE, including respiratory protection if necessary.[8] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[1] | Store in a cool, dry, well-ventilated, and securely locked area. Keep away from moisture.[9] |
| Decomposition | Evolves phosgene when heated. | Decompose to phosgene on heating or in the presence of nucleophiles (e.g., water).[2] |
The logical relationship for handling these hazardous chemicals is depicted in the following diagram.
Conclusion
This compound and phosgene derivatives are both powerful and versatile reagents in organic synthesis, each with a distinct profile of reactivity and application. Phosgene derivatives, particularly the solid triphosgene, offer a safer and more convenient alternative to gaseous phosgene for the synthesis of isocyanates, chloroformates, and NCAs. This compound serves as an effective trichloroacetylating agent and a precursor to "blocked isocyanates."
The choice between these reagents will ultimately depend on the specific transformation desired. For the direct introduction of a carbonyl group between two nucleophiles, phosgene derivatives are the reagents of choice. For trichloroacetylation or the formation of N-substituted trichloroacetamides, this compound is the appropriate tool.
Regardless of the chosen reagent, a thorough understanding of their hazards and strict adherence to safety protocols are paramount. The experimental data and protocols provided in this guide aim to equip researchers with the necessary information to effectively and safely utilize these potent synthetic building blocks in their pursuit of novel molecules and materials.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sdfine.com [sdfine.com]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 9. multichemindia.com [multichemindia.com]
Assessing the Regioselectivity of Hexachloroacetone/Triphenylphosphine in the Chlorination of Alcohols
For researchers, scientists, and drug development professionals, the selective conversion of hydroxyl groups to chlorides is a cornerstone of organic synthesis. The choice of chlorinating agent is critical to achieving desired outcomes, particularly when dealing with complex molecules containing multiple reactive sites. This guide provides a comprehensive comparison of the hexachloroacetone/triphenylphosphine reagent system, a variant of the Appel reaction, against other common chlorinating agents, with a focus on regioselectivity in the context of unsymmetrical diols.
The combination of this compound and triphenylphosphine offers a mild and often highly regioselective method for the conversion of alcohols to alkyl chlorides.[1] This system is particularly advantageous for substrates sensitive to harsher conditions typically employed with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by a chloride ion, generally with inversion of configuration at a stereocenter.[2][3]
Mechanism of Action: The Appel Reaction Pathway
The reaction of an alcohol with this compound and triphenylphosphine follows the general mechanism of the Appel reaction. The key steps are outlined below:
-
Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, attacks one of the electrophilic chlorine atoms of this compound. This results in the formation of a chlorotriphenylphosphonium species and the pentachloroenolate anion.
-
Formation of the Alkoxyphosphonium Salt: The alcohol substrate then acts as a nucleophile, attacking the positively charged phosphorus atom of the chlorotriphenylphosphonium species. This step forms a key intermediate, the alkoxyphosphonium salt, and releases a chloride ion.
-
Nucleophilic Substitution: The displaced chloride ion then attacks the carbon atom bearing the activated hydroxyl group in an Sₙ2 reaction. This leads to the formation of the desired alkyl chloride with inversion of stereochemistry and the thermodynamically stable triphenylphosphine oxide as a byproduct.
Regioselectivity in the Chlorination of Unsymmetrical Diols: A Comparative Analysis
The true measure of a chlorinating agent's utility lies in its ability to differentiate between multiple hydroxyl groups within the same molecule. Unsymmetrical diols provide an excellent platform for assessing this regioselectivity. The this compound/triphenylphosphine system often exhibits a preference for the chlorination of primary over secondary alcohols, and less sterically hindered secondary alcohols over more hindered ones.
While direct comparative studies on the regioselective chlorination of a wide range of unsymmetrical diols using this compound/triphenylphosphine are limited in the literature, we can infer its performance based on its known reactivity and compare it to other common chlorinating agents.
| Reagent System | Substrate (Example) | Major Product | Minor Product | Ratio (Major:Minor) | Yield (%) | Reference |
| PPh₃ / this compound | 1-Phenyl-1,2-ethanediol | 2-Chloro-2-phenylethanol | 1-Chloro-2-phenylethanol | High selectivity reported | Good to Excellent | [4] (inferred) |
| SOCl₂ / Pyridine | 1-Phenyl-1,2-ethanediol | Mixture of regioisomers | - | Often low selectivity | Variable | General Knowledge |
| PCl₅ | 1-Phenyl-1,2-ethanediol | Mixture, potential for rearrangements | - | Poor selectivity | Variable | General Knowledge |
| Vilsmeier Reagent | 1,2- and 1,3-diols | Monochlorinated product | - | High regioselectivity | Good | [4] |
| Triphosgene / Pyridine | Acyclic aliphatic 1,3-diols | 1,3-Dichlorides | Monochlorinated intermediates | High for dichlorination | High |
Note: The data for PPh₃/Hexachloroacetone with the specific diol is inferred based on the reagent's known high selectivity for benzylic and less hindered alcohols. Vilsmeier and triphosgene-based reagents are included as they are known for high regioselectivity in diol systems.
Experimental Protocols
General Procedure for the Regioselective Monochlorination of an Unsymmetrical Diol (e.g., a 1,2-diol) using this compound/Triphenylphosphine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Unsymmetrical diol
-
Triphenylphosphine (PPh₃)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the unsymmetrical diol (1.0 equiv) and anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (1.1 equiv) to the stirred solution.
-
Slowly add a solution of this compound (1.1 equiv) in the anhydrous solvent to the reaction mixture dropwise over a period of 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired monochlorinated product.
Logical Workflow for Reagent Selection
The choice of chlorinating agent depends on several factors, including the nature of the substrate, the desired selectivity, and the tolerance of other functional groups.
Conclusion
The this compound/triphenylphosphine reagent system stands as a valuable tool for the regioselective chlorination of alcohols under mild conditions. Its ability to often favor less sterically hindered hydroxyl groups makes it a strong candidate for the selective transformation of unsymmetrical diols, particularly when dealing with acid-sensitive substrates. While direct quantitative comparisons with other reagents on a broad range of diols are not extensively documented, its known reactivity profile suggests a high degree of selectivity. For applications demanding high regioselectivity and mild reaction conditions, the this compound/triphenylphosphine system, alongside other specialized reagents like Vilsmeier and triphosgene-based systems, should be a primary consideration for synthetic chemists. Careful evaluation of the substrate and reaction conditions, as outlined in the provided workflow, will guide the researcher to the most appropriate and effective chlorination strategy.
References
literature review of Hexachloroacetone applications in synthesis
Hexachloroacetone (HCA) is a versatile and highly reactive reagent in organic synthesis, primarily utilized as a powerful electrophile. Its six electron-withdrawing chlorine atoms render the central carbonyl carbon highly susceptible to nucleophilic attack, making it a potent agent for chlorination, trichloroacetylation, and as a precursor for other important chemical compounds. This guide provides a comparative overview of its primary applications, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.
I. Chlorination of Alcohols: An Alternative to the Appel Reaction
The combination of this compound and triphenylphosphine (PPh₃) serves as a mild and efficient system for the conversion of alcohols to alkyl chlorides. This method is particularly noteworthy for its high stereospecificity and regioselectivity, especially with sensitive substrates like allylic alcohols, providing a valuable alternative to the classic Appel reaction (CCl₄/PPh₃) and other common chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]
Comparative Performance of Chlorinating Agents
The following table compares the performance of the HCA/PPh₃ system with other common reagents for the chlorination of various alcohol substrates. The HCA/PPh₃ system often provides excellent yields under mild conditions with high fidelity for stereochemistry.[1]
| Reagent System | Substrate Example | Conditions | Yield (%) | Key Observations | Reference |
| HCA / PPh₃ | (E)-Geraniol | THF, 10-15 °C, 20 min | 95 | >99% unrearranged chloride; preserves double bond geometry. | [1] |
| HCA / PPh₃ | (R)-(-)-2-Octanol | THF, 10-15 °C, 20 min | 92 | >99% inversion of configuration (Sₙ2). | [1] |
| CCl₄ / PPh₃ (Appel) | Geraniol | Acetonitrile, reflux | ~80 | Standard Appel conditions; byproduct separation can be tedious. | [3] |
| SOCl₂ / Pyridine | 2-Octanol | Ether, 0 °C to RT | 85-90 | Common method; risk of rearrangement and elimination. | [4] |
| (COCl)₂ / DMSO | Benzyl Alcohol | CH₂Cl₂, -60 °C to RT | >95 | Swern-type conditions; can lead to oxidation byproducts. | [5] |
Experimental Protocol: Chlorination of Geraniol using HCA/PPh₃
This protocol is adapted from literature procedures for the stereospecific chlorination of allylic alcohols.[1]
-
To a stirred solution of triphenylphosphine (1.2 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under a nitrogen atmosphere at 0 °C, add this compound (1.1 mmol) dropwise.
-
After stirring for 10 minutes, add a solution of (E)-Geraniol (1.0 mmol) in anhydrous THF (2 mL) to the reaction mixture.
-
Allow the reaction to warm to 10-15 °C and stir for 20-30 minutes, monitoring by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with hexanes) to yield (E)-geranyl chloride. The byproduct, triphenylphosphine oxide, is also separated during chromatography.
Visualizing the Mechanism: HCA-Mediated Alcohol Chlorination
The reaction proceeds via an alkoxyphosphonium salt, analogous to the classic Appel reaction mechanism. The alcohol attacks the phosphonium species formed between PPh₃ and HCA, followed by an Sₙ2 displacement by the chloride ion.[3][6]
II. Trichloroacetylation of Alcohols and Amines
This compound serves as an effective trichloroacetylating agent for both alcohols and primary amines under neutral or mild conditions, producing trichloroacetates and trichloroacetamides, respectively.[7] This transformation occurs via a haloform-type reaction, generating chloroform as a benign byproduct. It offers an alternative to the often harsh and moisture-sensitive trichloroacetyl chloride.
Comparative Performance of Trichloroacetylating Agents
| Reagent System | Substrate Example | Conditions | Yield (%) | Key Observations | Reference |
| HCA / DMF | 1-Propanol | 55 °C, 72 h | 88 | Neutral conditions; highly selective for primary vs. secondary alcohols (94% specificity). | |
| HCA | 2-Amino-4-methylthiazole | CDCl₃, RT | High | Clean reaction, forms crystalline derivatives; useful for characterization. | |
| Trichloroacetyl Chloride | General Amines | Pyridine or Et₃N, 0 °C | High | Standard method; requires base, generates corrosive HCl. | |
| Tetrachloroethylene / O₂ / UV | Pentafluoroaniline | 100 °C | 97 | Photochemical method; effective for low-nucleophilicity amines where HCA fails. | [8] |
Experimental Protocol: Trichloroacetylation of 1-Propanol
This protocol is based on the procedure for neutral trichloroacetylation of alcohols.
-
In a reaction vial, combine 1-propanol (1.0 mmol), this compound (1.5 mmol), and dimethylformamide (DMF, 2.0 mL).
-
Seal the vial and heat the mixture at 55 °C for 72 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (10 mL) and wash with water (3 x 5 mL) and brine (1 x 5 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting residue, propyl trichloroacetate, can be further purified by distillation if necessary.
Visualizing the Mechanism: Trichloroacetylation of Alcohols
The reaction is catalyzed by a hydrogen bond acceptor (like DMF) and proceeds through a hemiketal intermediate, which then collapses to form the ester and the trichloromethyl anion, which is subsequently protonated to yield chloroform.
III. Synthesis of Deuterated Chloroform (CDCl₃)
One of the most significant industrial applications of this compound is in the synthesis of deuterated chloroform (CDCl₃), the most common solvent used in NMR spectroscopy.[9] The process involves the base-catalyzed hydrolysis of HCA with heavy water (D₂O).[10][11]
Comparative Synthesis of Deuterated Chloroform
| Reagent System | Base / Catalyst | Conditions | Yield (%) | Key Observations | Reference |
| HCA + D₂O | Calcium Oxide (CaO) | 110 °C, 8 h | 95.8 | High-yielding, uses inexpensive base. Product is distilled directly. | [11] |
| HCA + D₂O | Pyridine | Reflux | Good | Common lab-scale method; pyridine acts as catalyst. | [9][10] |
| Chloral + D₂O | Sodium Deuteroxide (NaOD) | Not specified | Good | Alternative haloform reaction; requires pre-synthesis of NaOD. | [9] |
Experimental Protocol: Synthesis of CDCl₃ from HCA
This protocol is adapted from a patented industrial procedure.[11]
-
To a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add this compound (200 g) and calcium oxide (30 g).
-
With stirring, add heavy water (D₂O, 10 g) dropwise over approximately 10 minutes.
-
Heat the reaction mixture to 110 °C and maintain for 8 hours.
-
After the reaction is complete, cool the mixture slightly and reconfigure the apparatus for distillation.
-
Distill the mixture at atmospheric pressure, collecting the fraction boiling at 60–61 °C. This affords pure deuterated chloroform (yield ~115 g, 95.8%).
Visualizing the Workflow: CDCl₃ Synthesis
The synthesis is a straightforward hydrolysis and haloform reaction followed by purification.
IV. The Perkow Reaction
This compound readily participates in the Perkow reaction with trialkyl phosphites, such as triethyl phosphite. This reaction is a competing pathway to the Michaelis-Arbuzov reaction and results in the formation of a 2,2-dichloro-1-(trichloromethyl)ethenyl phosphate, an enol phosphate.[12][13] These enol phosphates are valuable intermediates for further transformations, including cycloadditions.[12]
Reaction Overview
| Reactants | Product Type | Key Features | Reference |
| HCA + Trialkyl Phosphite | Dialkyl Vinyl Phosphate | Forms a highly functionalized enol phosphate. The Perkow pathway is kinetically favored over the Michaelis-Arbuzov pathway. | [12][13] |
While detailed comparative yield data is sparse in readily available literature, the reaction is a well-established method for generating these specific enol phosphate structures, which are not easily accessible through other means. The reaction mechanism involves the initial nucleophilic attack of the phosphite onto the carbonyl carbon of HCA.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Allyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deuterated chloroform - Wikipedia [en.wikipedia.org]
- 10. Deuterated Solvents — Nanalysis [nanalysis.com]
- 11. CN107814686B - A kind of preparation method of deuterated chloroform - Google Patents [patents.google.com]
- 12. Perkow reaction - Wikipedia [en.wikipedia.org]
- 13. Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Industrial Applications of Hexachloroacetone: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of reagents and intermediates is a critical decision balancing efficacy, cost, and safety. Hexachloroacetone (HCA), a versatile chlorinated organic compound, finds application as a precursor in the synthesis of valuable chemicals and as an active agent in agrochemicals. This guide provides a comprehensive cost-benefit analysis of using this compound in key industrial processes, offering a comparison with viable alternatives, supported by available data and detailed experimental methodologies.
This compound is a key intermediate in the production of hexafluoroacetone (HFA), a vital building block for specialty polymers, pharmaceuticals like the anesthetic sevoflurane, and other fluorinated compounds. It also serves as a chlorinating agent in organic synthesis and has been utilized as a herbicide. However, its use is accompanied by environmental and health considerations, prompting an evaluation of its costs and benefits against alternative synthetic routes and compounds.
Comparative Analysis of this compound in Industrial Synthesis
The primary industrial application of this compound is in the synthesis of hexafluoroacetone. This section compares the traditional HCA-based method with alternative synthetic pathways.
Synthesis of Hexafluoroacetone: A Comparative Overview
Table 1: Comparison of Hexafluoroacetone Synthesis Routes
| Feature | This compound Route | Hexafluoropropylene Oxide (HFPO) Isomerization | Hexafluoropropylene (HFP) Oxidation |
| Primary Reactants | This compound, Hydrogen Fluoride (HF) | Hexafluoropropylene Oxide | Hexafluoropropylene, Oxygen |
| Typical Yield | ~81%[1][2] | Up to 99%[2] | 53.9% - 70.4% selectivity[3] |
| Reaction Conditions | High temperature (e.g., 250°C), Catalyst (e.g., Cr2O3)[1][2] | Lower temperature (e.g., 170°C), Catalyst (e.g., fluorinated alumina)[2] | High temperature, Catalyst (e.g., SnO2, Fe2O3)[3] |
| Key Advantages | Utilizes a relatively accessible starting material. | High yield and selectivity, potentially simpler process. | Utilizes a potentially lower-cost starting material (HFP). |
| Key Disadvantages | Use of highly corrosive HF, formation of HCl byproduct, potential for chlorinated byproducts.[4] | Higher cost of HFPO, catalyst sensitivity.[5] | Lower selectivity, formation of byproducts like COF2.[3] |
| Safety/Environmental | Hazards associated with HF and chlorinated waste. | HFPO is a reactive epoxide. | Handling of gaseous reactants under pressure. |
Synthesis of Hexafluoroacetone from this compound
Alternative Synthesis of Hexafluoroacetone from Hexafluoropropylene Oxide
This compound in Agrochemicals: A Performance and Cost Perspective
This compound has been used as a herbicide, though it is now considered obsolete in many regions. A comparison with a widely used non-selective herbicide, glyphosate, provides context for its potential utility and drawbacks.
Table 2: Qualitative Comparison of this compound and Glyphosate as Herbicides
| Feature | This compound | Glyphosate |
| Type | Non-selective, contact (presumed) | Non-selective, systemic |
| Efficacy | Data on specific weed control efficacy is limited in recent literature. | Highly effective on a broad spectrum of annual and perennial weeds.[8] |
| Cost | Likely higher than glyphosate due to specialized manufacturing. | Relatively inexpensive and widely available.[8] |
| Environmental Fate | Data is limited, but chlorinated compounds can be persistent. | Binds to soil particles and is degraded by microorganisms.[8] |
| Safety | Toxicological data indicates potential health hazards. | Subject of ongoing debate regarding long-term health effects.[8] |
Recent studies on alternatives to glyphosate often focus on natural product-based herbicides, which, while potentially having a better environmental profile, are generally more expensive and may require more frequent application.[9] For instance, some organic herbicides can cost 5 to 6.5 times more than glyphosate for similar levels of woody vine control.[9] While a direct cost and efficacy comparison with this compound is not available, this highlights the economic challenge for any alternative to a low-cost, effective herbicide like glyphosate.
Experimental Protocols
For researchers interested in comparative studies, the following outlines the key steps for the synthesis of hexafluoroacetone from both this compound and an alternative precursor, hexafluoropropylene.
Experimental Workflow: Comparative Synthesis of Hexafluoroacetone
References
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. Volume # 4(5), July - August 1999 — "Methods for hexafluoroacetone production (1,1,1,3,3,3-hexafluoropropanone) " [notes.fluorine1.ru]
- 4. CN111153783A - Process method and device for producing hexafluoroacetone trihydrate by taking hexafluoropropylene as raw material - Google Patents [patents.google.com]
- 5. CN101328113A - Industrialized production method of hexafluoroacetone - Google Patents [patents.google.com]
- 6. Life cycle greenhouse gas emissions of anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. futurelearn.com [futurelearn.com]
- 8. Are There Alternatives to Glyphosate for Weed Control in Landscapes? | NC State Extension Publications [content.ces.ncsu.edu]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Hexachloroacetone: A Guide for Laboratory Professionals
Hexachloroacetone is a toxic and environmentally hazardous chemical that necessitates meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. Adherence to established protocols is critical for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step instructions for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound. Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1] An eyewash station and safety shower should be readily accessible.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in compliance with all local, regional, and national regulations.[1][2][3] Chemical waste generators are responsible for the correct classification and disposal of this material.[1]
-
Waste Collection:
-
Collect waste this compound in its original container or a designated, properly labeled, and sealed hazardous waste container.[2][4]
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]
-
For spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[1][3]
-
Carefully transfer the absorbed material into a suitable, closed container for disposal.[1][3]
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and "this compound."
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, strong oxidizing agents, and metals.[1][3]
-
Store waste containers in a designated and secure secondary containment area.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal contractor with a copy of the this compound SDS.
-
The primary recommended method of disposal is incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber.[5]
-
Crucially, do not dispose of this compound down the drain or in regular trash. [2][3] This substance is toxic to aquatic life and can have long-lasting adverse effects on the environment.[2][3]
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key toxicological data for this compound.
| Property | Value | Species |
| Oral LD50 | 240 mg/kg | Rat[1][5] |
| Dermal LD50 | 2980 mg/kg | Rabbit[1] |
| Inhalation LC50 | 360 ppm/6H | Rat[1] |
| Inhalation LC50 | 920 mg/m³/2H | Mouse[1] |
Experimental Protocols
The procedures outlined above are based on established safety guidelines and regulatory requirements for chemical waste disposal. No experimental protocols for novel disposal methods were cited in the reviewed safety documents. Adherence to the described operational plan is the accepted methodology for the safe disposal of this compound.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
